(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Description
The exact mass of the compound this compound is 292.98182 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGXLUXLGZZSC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375837 | |
| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-71-4, 270062-84-5 | |
| Record name | Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
CAS Number: 270062-84-5
Foreword: The Architectural Significance of Chiral β-Amino Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Within this endeavor, the structural architecture of drug candidates plays a pivotal role. Chiral β-amino acids, particularly those bearing aryl substituents, have emerged as invaluable building blocks in the design of pharmacologically active molecules. Their inherent three-dimensional structure allows for precise stereochemical interactions with biological targets, a critical factor in optimizing drug potency and reducing off-target effects.
This guide provides a comprehensive technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a key intermediate in the synthesis of a variety of bioactive compounds. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its significant applications in the development of novel therapeutics, with a particular focus on modulators of the central nervous system. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their research and development programs.
Compound Profile and Physicochemical Properties
This compound is a chiral, non-proteinogenic β-amino acid derivative. The presence of a bromophenyl group and a chiral center at the C3 position makes it a versatile scaffold for further chemical modifications. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
| Property | Value | Source |
| CAS Number | 270062-84-5 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | PubChem |
| Molecular Weight | 294.57 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Typical Supplier Data |
| Melting Point | Not available | - |
| Solubility | Soluble in water | General knowledge of hydrochloride salts |
Stereoselective Synthesis: A Methodological Deep Dive
The enantioselective synthesis of β-amino acids is a critical area of organic chemistry, with numerous strategies developed to control stereochemistry.[1] For (S)-3-Amino-4-(4-bromophenyl)butanoic acid, a common and effective approach involves the asymmetric conjugate addition of a nucleophile to a prochiral α,β-unsaturated ester, followed by functional group manipulations. Below is a representative, field-proven protocol.
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages: asymmetric conjugate addition to form the carbon backbone with the desired stereochemistry, deprotection of the resulting ester and protecting groups, and finally, formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Asymmetric Conjugate Addition
-
Knoevenagel Condensation: To a solution of 4-bromobenzaldehyde (1.0 equiv) and a malonic acid half-ester (e.g., ethyl hydrogen malonate, 1.1 equiv) in pyridine, add a catalytic amount of piperidine. Heat the reaction mixture at reflux for 4-6 hours. After cooling, pour the mixture into ice-water and acidify with concentrated HCl. The precipitated product, trans-4-bromo-β-styrylacrylic acid ester, is collected by filtration, washed with water, and dried.
-
Asymmetric Michael Addition: In a suitable aprotic solvent (e.g., THF or dichloromethane), dissolve the trans-4-bromo-β-styrylacrylic acid ester (1.0 equiv). Add a chiral amine, such as (S)-1-phenylethylamine (1.2 equiv), and stir the mixture at room temperature for 24-48 hours. The causality behind this step lies in the formation of a transient chiral enamine or iminium ion, which directs the nucleophilic attack of the amine from a specific face of the double bond, thereby establishing the (S)-stereocenter. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography to yield the (S)-3-amino-4-(4-bromophenyl)butanoic acid ester derivative.
Stage 2: Deprotection
-
Hydrolysis: The ester derivative from the previous step is dissolved in a mixture of a suitable solvent (e.g., methanol or dioxane) and aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH). The mixture is heated at reflux until the reaction is complete (monitored by TLC or LC-MS). The choice between acidic or basic hydrolysis depends on the stability of other functional groups.
-
Work-up: If acidic hydrolysis is used, the solvent is evaporated, and the residue is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the crude amino acid hydrochloride. If basic hydrolysis is used, the reaction mixture is acidified to a pH of approximately 6-7, at which point the free amino acid will precipitate. The solid is collected by filtration, washed with cold water, and dried.
Stage 3: Hydrochloride Salt Formation
-
Salt Formation: The crude (S)-3-Amino-4-(4-bromophenyl)butanoic acid is dissolved in a minimal amount of a suitable alcohol (e.g., methanol or isopropanol). A solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring until the precipitation is complete.
-
Isolation: The precipitated this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the final product as a white to off-white crystalline solid.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is recommended.
Chromatographic Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both chemical and enantiomeric purity.
Sources
A Comprehensive Technical Guide to the Physical Properties of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Chemical Identity and Core Properties
(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral beta-amino acid derivative. Its structure, featuring a bromophenyl group, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of neurologically active agents.
Below is a summary of its fundamental properties:
| Property | Data | Reference |
| CAS Number | 270062-84-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [3] |
| Molecular Weight | 294.57 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 225-227°C (for the (R)-enantiomer) | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |
Note: The melting point has been reported for the (R)-enantiomer. Enantiomers typically share the same melting point, but this should be experimentally verified for the (S)-enantiomer.
Chemical Structure:
Caption: 2D structure of this compound.
Solubility Profile: An Experimental Approach
The solubility of a compound is a critical parameter for its application in research and development, influencing everything from reaction conditions to formulation. Specific solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. Therefore, a systematic experimental determination is recommended.
Recommended Solvents for Screening
A standard panel of solvents should be used to establish a comprehensive solubility profile. This panel should cover a range of polarities:
-
Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)
-
Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Acetonitrile (ACN)
Protocol for Solubility Determination
The following protocol describes a standard method for determining the approximate solubility of the compound. This method is designed to be efficient and provide a reliable estimate for most laboratory applications.
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small, clear glass vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a selected solvent in precise 100 µL increments.
-
Equilibration: After each addition, stir the mixture vigorously at a constant, controlled temperature (typically ambient, ~20-25°C) for 2-5 minutes.
-
Observation: Visually inspect the solution against a dark background. If any solid particles remain, continue adding solvent in 100 µL increments.
-
Endpoint: The point at which all solid has dissolved is the endpoint. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL. For example, if 10 mg dissolved in 0.5 mL (500 µL), the solubility is 20 mg/mL.
-
Classification: Repeat for all solvents and classify the solubility based on standard pharmaceutical definitions (e.g., USP solubility criteria).
Trustworthiness Note: This method provides a practical solubility estimate. For precise thermodynamic solubility, more advanced techniques like the shake-flask method followed by HPLC quantification are required.[5]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the standard techniques and expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, and the methylene protons of the butanoic acid backbone. The integration of these signals should correspond to the number of protons.
-
¹³C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule. One would expect to see signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the aliphatic carbons of the butanoic acid chain.
Protocol for NMR Sample Preparation and Analysis:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or MeOD).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
O-H stretch (Carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (Ammonium salt): A broad band in the region of 3200-2800 cm⁻¹, often superimposed on the O-H stretch.
-
C=O stretch (Carboxylic acid): A strong, sharp absorption around 1730-1700 cm⁻¹.
-
C=C stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br stretch: Typically observed in the fingerprint region, below 700 cm⁻¹.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.
Expected Observations (using Electrospray Ionization - ESI):
-
Positive Ion Mode: The primary ion observed would be the [M+H]⁺ ion, corresponding to the free amine form of the molecule (C₁₀H₁₂BrNO₂). This would have an expected m/z of approximately 258.01/260.01, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
High-Resolution MS (HRMS): Would allow for the precise mass determination to confirm the elemental formula.
Optical Rotation
As a chiral compound, this compound will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a key physical constant for an enantiomerically pure substance.
Protocol for Determining Specific Rotation:
-
Sample Preparation: Prepare a solution of the compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., methanol or water).
-
Measurement: Use a polarimeter to measure the observed rotation (α) of the solution in a cell of a known path length (l, in decimeters). The measurement is typically performed using the sodium D-line (589 nm) at a specific temperature (T, usually 20 or 25°C).
-
Calculation: The specific rotation is calculated using the formula: [α]TD = α / (l × c) .
The sign of the rotation (+ or -) is a critical identifier for the specific enantiomer.
Stability and Storage
The stability of the compound is crucial for its reliable use in experiments.
-
Hygroscopicity: While not explicitly quantified, the recommended storage under an inert atmosphere suggests that the compound may be sensitive to moisture.[4] It is good practice to handle the solid in a low-humidity environment (e.g., a glove box) and to tightly seal containers after use.
-
Thermal Stability: The melting point of the related (R)-enantiomer is high (225-227°C), suggesting good thermal stability under normal laboratory conditions.[4]
-
Long-term Storage: For long-term storage, maintaining the compound at the recommended 2-8°C in a desiccated, inert environment is the best practice to ensure its integrity.
Conclusion
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XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available at: [Link]
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PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 512-517. Available at: [Link]
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A Senior Application Scientist's Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: Structure, Synthesis, and Application
This document provides an in-depth technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data to explore the causality behind its synthetic utility and its strategic importance in creating novel therapeutic agents.
Core Chemical Identity and Structural Elucidation
This compound is a non-proteinogenic, chiral β-amino acid derivative. Its structure is distinguished by three key features that underpin its utility: a stereochemically defined center, a reactive aromatic bromine atom, and the β-amino acid backbone, which makes it a valuable scaffold for mimicking or modulating biological pathways.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | PubChem |
| CAS Number | 270062-84-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4] |
| Molecular Weight | 294.57 g/mol | [4] |
Chemical Structure
The molecule's architecture is fundamental to its function in stereospecific synthesis.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A summary of the compound's properties provides insight into its behavior in various chemical environments.
| Property | Value | Notes |
| Molecular Weight (Free Base) | 258.11 g/mol | C₁₀H₁₂BrNO₂[5] |
| Appearance | White to off-white solid | Typical for amino acid hydrochlorides. |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | Calculated for the free base.[5] |
| XLogP3 | 3.3 | A measure of lipophilicity.[3] |
| Hydrogen Bond Donors | 2 | Refers to the free base form.[5] |
| Hydrogen Bond Acceptors | 2 | Refers to the free base form.[5] |
| Rotatable Bonds | 4 | Indicates conformational flexibility.[5] |
Strategic Synthesis and Rationale
The synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid is a multi-step process where control of stereochemistry is paramount. A common and logical approach involves the use of a chiral auxiliary or an asymmetric catalyst. The Boc-protected variant, (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS 270062-85-6), is a key intermediate, highlighting a standard synthetic strategy.[6]
Causality in Synthesis: The use of a tert-butoxycarbonyl (Boc) protecting group is a deliberate choice. It renders the highly nucleophilic amino group inert, preventing it from interfering with subsequent reactions, particularly those involving carboxyl group activation or other base-sensitive steps. Its removal under mild acidic conditions ensures the integrity of the final product.
Generalized Synthetic Workflow
The following workflow illustrates a plausible synthetic route, emphasizing the key transformations required.
Caption: High-level workflow for the synthesis of the target compound.
Analytical Protocols for Quality Assurance
Ensuring the chemical identity and purity of this compound is critical for its application in drug discovery, where impurities can lead to erroneous biological data or unwanted side effects.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating system for assessing the purity of the final compound. The use of a gradient elution and a standard C18 column provides a robust method for separating the target compound from potential impurities.
Objective: To determine the purity of the sample as a percentage of the total peak area detected.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Data Analysis: Integrate all peaks detected at 220 nm. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Rationale: The C18 stationary phase effectively retains the nonpolar bromophenyl moiety, while the gradient elution ensures that both polar and nonpolar impurities are eluted and detected. TFA is used as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for elaboration into more complex drug candidates.[7][8]
A Scaffold for Neurological Drug Candidates
The β-amino acid structure is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes the compound a precursor for synthesizing GABA receptor agonists or antagonists. Its structural similarity to Baclofen, a GABA-B receptor agonist used as a muscle relaxant, highlights its potential in neuroscience research.[9][10] The chiral center is critical, as biological activity is often enantiomer-specific; for instance, only (R)-Baclofen confers the therapeutic effect.[9]
A Versatile Handle for Chemical Elaboration
The bromophenyl group is the compound's most powerful feature for synthetic diversification.[8] It serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of chemical moieties.
Caption: Synthetic utility of the bromophenyl group as a reactive handle.
This versatility makes the compound an ideal starting point for building libraries of diverse molecules for high-throughput screening or for designing targeted therapies like PROTACs (PROteolysis TArgeting Chimeras), where the bromophenyl moiety can be functionalized to connect to a ligand for a target protein.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its value is derived from a combination of its chiral β-amino acid backbone, which serves as a biomimetic scaffold, and its synthetically versatile bromophenyl group. For research teams aiming to develop novel therapeutics, particularly in the neuroscience space, this compound offers a reliable and strategically advantageous starting point for the synthesis of complex and stereochemically defined molecules.
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- PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
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A Technical Guide to the Mechanism of Action of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A GABAb Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a potent and selective agonist for the γ-aminobutyric acid type B (GABA) receptor, represents a significant tool in neuroscience research and a potential scaffold for therapeutic development. As a derivative of baclofen, its primary mechanism of action is the modulation of neuronal excitability through the activation of metabotropic GABA receptors. This guide provides a comprehensive overview of its molecular interactions, the subsequent intracellular signaling cascades, and the key experimental protocols used for its characterization. By elucidating its function as a G-protein coupled receptor (GPCR) agonist, we aim to provide a foundational resource for professionals engaged in the study of inhibitory neurotransmission and the development of novel neuromodulatory agents.
Introduction: Understanding the Role of a Selective GABA* Agonist
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA* receptors and the metabotropic GABA* receptors.[1][2] this compound, a structural analogue of baclofen, is a selective agonist that targets the GABA* receptor.[3][4]
GABA* receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals, in contrast to the fast, chloride-mediated inhibition of GABA* receptors.[5][6] This slow, modulatory action is critical for fine-tuning synaptic transmission and neuronal excitability.[7] Dysregulation of GABA* receptor signaling is implicated in a variety of neurological and psychiatric conditions, making selective agonists like this compound invaluable for both basic research and therapeutic exploration.[8]
This document serves as a technical guide to its mechanism of action, detailing the molecular and cellular events that follow receptor activation.
Core Mechanism of Action: GABAb Receptor Activation and Signaling
The inhibitory effects of this compound are mediated exclusively through its interaction with the GABA* receptor. This receptor is an obligate heterodimer, composed of two distinct subunits, GABA* R1 and GABA* R2, which are linked by a coiled-coil domain in their cytoplasmic tails.[5][6]
Ligand Binding and Receptor Activation
The binding of an agonist occurs within a "Venus flytrap" domain located in the extracellular portion of the GABA* R1 subunit.[9] The binding of this compound to this site induces a significant conformational change in the receptor complex. This change is transmitted to the GABA* R2 subunit, which is primarily responsible for coupling with and activating intracellular heterotrimeric G-proteins of the Gi/o family.[5][6][9]
G-Protein Dissociation and Downstream Effector Modulation
Upon activation, the Gi/o protein releases its bound GDP and binds GTP, causing it to dissociate into two active signaling components: the Gαi/o subunit and the Gβγ dimer.[5][6] These subunits then interact with and modulate several downstream effector proteins, leading to the overall inhibitory effect on the neuron.[5][7]
The three primary effector pathways are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[5][10][11] This action reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger, thereby downregulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[5]
-
Activation of GIRK Channels: The Gβγ dimer translocates along the cell membrane and binds to G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6] This binding promotes the opening of the channel, allowing K+ ions to flow out of the neuron. The resulting efflux of positive charge leads to membrane hyperpolarization, making it more difficult for the neuron to reach the threshold for firing an action potential.[2][6][12] This is a hallmark of postsynaptic inhibition.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ dimer also directly binds to and inhibits presynaptic voltage-gated calcium channels, primarily of the N-type (CaV2.2) and P/Q-type (CaV2.1).[2][5][13] By inhibiting these channels, the influx of Ca2+ into the presynaptic terminal upon arrival of an action potential is reduced.[5][11] Since Ca2+ influx is the direct trigger for neurotransmitter vesicle fusion and release, this action suppresses the release of neurotransmitters from the presynaptic terminal.[11][13]
The following diagram illustrates this core signaling pathway:
Caption: GABAB Receptor Signaling Pathway.
Presynaptic vs. Postsynaptic Effects
The location of the GABA* receptor determines its primary physiological effect:
-
Presynaptic Receptors (Autoreceptors and Heteroreceptors): When located on the axon terminals of neurons, GABA* receptor activation, primarily through the inhibition of VGCCs, reduces the release of neurotransmitters.[12][14][15] If the receptor is on a GABAergic terminal, it functions as an autoreceptor to inhibit GABA release. If it is on a terminal that releases another neurotransmitter (e.g., glutamate), it acts as a heteroreceptor.[11][14]
-
Postsynaptic Receptors: Located on the dendrites and soma of a neuron, the activation of these receptors leads to hyperpolarization via GIRK channel activation.[14][15] This increases the threshold for firing an action potential, thus reducing the overall excitability of the postsynaptic neuron.[14]
Experimental Characterization: Protocols and Validation
The pharmacological profile of this compound is defined by its affinity, potency, and efficacy at the GABA* receptor. These parameters are determined using a suite of standardized in vitro assays.
Radioligand Binding Assays: Measuring Receptor Affinity (Kd or Ki)
These assays directly measure the binding of a ligand to the receptor.[16] Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound, such as our compound of interest, by measuring its ability to displace a radiolabeled ligand (e.g., [³H]GABA or [³H]CGP-54626) from the GABA* receptor.[16][17]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes containing the GABA* receptors.
-
Incubation: Incubate the membranes with a fixed concentration of a selective GABA* radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays: Assessing G-Protein Activation (EC50 and Emax)
This is a functional assay that measures the first step in the signaling cascade: G-protein activation.[18][19] It quantifies the ability of an agonist to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[17][19] This provides a direct measure of agonist potency (EC50) and efficacy (Emax).[19]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from tissue or cells expressing GABA* receptors.
-
Incubation: Incubate the membranes with GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the agonist (this compound).
-
Reaction Termination: After a set incubation period, terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters via scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve, from which the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) can be determined.
The following diagram outlines the workflow for this assay:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Electrophysiology: Measuring Ion Channel Modulation
Whole-cell patch-clamp recording is the gold standard for directly measuring the physiological consequences of GABA* receptor activation on neuronal activity.[14][15]
Step-by-Step Protocol:
-
Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex).[12]
-
Cell Identification: Identify a target neuron under a microscope.
-
Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane and then rupture the patch to gain electrical access to the cell's interior (whole-cell configuration).
-
Recording:
-
Postsynaptic Currents: In voltage-clamp mode, hold the neuron at a specific membrane potential and apply the agonist. Activation of postsynaptic GABA* receptors will induce an outward current, which is the macroscopic signature of GIRK channel opening.[20]
-
Presynaptic Inhibition: Stimulate an afferent pathway to evoke a postsynaptic current (e.g., an EPSC). Application of the agonist will reduce the amplitude of the evoked current, demonstrating presynaptic inhibition of neurotransmitter release.[14][15]
-
-
Data Analysis: Quantify changes in holding current, current amplitude, or firing frequency before and after drug application to determine the functional effect of the compound.
Conclusion
This compound acts as a selective agonist at the GABA* receptor. Its mechanism involves binding to the GABA* R1 subunit, which triggers a conformational change that activates Gi/o-type G-proteins via the GABA* R2 subunit. The subsequent dissociation of the G-protein into Gαi/o and Gβγ subunits leads to a triad of inhibitory effects: reduction of cAMP levels, activation of postsynaptic K+ channels (causing hyperpolarization), and inhibition of presynaptic Ca2+ channels (reducing neurotransmitter release). This comprehensive, multi-faceted mechanism underscores its role as a potent modulator of neuronal excitability and a valuable tool for dissecting the complexities of inhibitory neurotransmission.
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Krall, J., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17743–17755. [Link]
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An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a non-proteinogenic β-amino acid that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including a chiral center and a brominated phenyl ring, make it a versatile synthon for the development of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role in the development of novel therapeutics, most notably as a key intermediate in the synthesis of the potent and selective Centromere-Associated Protein E (CENP-E) inhibitor, GSK923295.
Chemical Properties and Specifications
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | (S)-3-Amino-4-(4-bromo-phenyl)-butyric acid-HCl | [1] |
| CAS Number | 270062-84-5 | [1] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [2] |
| Molecular Weight | 294.57 g/mol | [2] |
| Appearance | White to off-white solid or powder | [1] |
| Purity | ≥98% | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry. A common and efficient strategy involves the synthesis of the Boc-protected precursor, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, followed by acidic deprotection.
Synthesis of the Boc-Protected Intermediate
A robust method for the large-scale synthesis of the related (S)-3-(4-Bromophenyl)butanoic acid has been reported, which can be adapted for the synthesis of the amino-functionalized analogue. This involves a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to an appropriate crotonate derivative.
A general approach for the introduction of the Boc-protected amine involves the reaction of the corresponding free amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. A patent for a similar compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, describes dissolving the amino acid in a mixture of an organic solvent (like toluene) and water with a base such as sodium hydroxide, followed by the addition of Boc-anhydride. This process is carefully controlled to prevent the formation of impurities[3].
Conceptual Synthetic Workflow:
Caption: General synthetic workflow for the preparation of this compound.
Deprotection to the Hydrochloride Salt
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired hydrochloride salt. This is typically achieved under acidic conditions.
Detailed Experimental Protocol for Boc Deprotection:
This protocol is a general procedure and may require optimization for specific scales and equipment.
-
Dissolution: The starting material, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, is dissolved in a suitable organic solvent. Anhydrous dioxane is a common choice for this reaction.
-
Acidification: A solution of hydrogen chloride (HCl) in dioxane (e.g., 4M) is added to the solution of the starting material. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the deprotection reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by trituration with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any non-polar impurities. The purified product is then dried under vacuum.
The mechanism of Boc deprotection with HCl involves the protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. The amine is subsequently protonated by the excess HCl to form the hydrochloride salt.
Application in Drug Development: The Synthesis of GSK923295
A significant application of this compound is its use as a key intermediate in the synthesis of GSK923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E).
The Role of CENP-E in Cancer
CENP-E is a kinesin-like motor protein that plays a crucial role in the alignment of chromosomes at the metaphase plate during mitosis. Inhibition of CENP-E disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it an attractive target for cancer therapy.
Mechanism of Action of GSK923295
GSK923295 acts as an allosteric inhibitor of the CENP-E kinesin motor's ATPase activity, with a Ki of 3.2 ± 0.2 nM for the human protein[4]. By inhibiting CENP-E, GSK923295 prevents the proper alignment of chromosomes, which activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately cell death in cancer cells. This mechanism makes it a promising anti-mitotic agent for the treatment of various cancers.
Signaling Pathway Diagram:
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An In-Depth Technical Guide to the Synthesis of Chiral 3-Amino-4-Arylbutanoic Acids
This guide provides a comprehensive overview of the core synthetic strategies for preparing enantiomerically pure 3-amino-4-arylbutanoic acids, a critical structural motif in numerous pharmaceutical agents and bioactive molecules. Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings and practical considerations of key asymmetric methodologies, offering a robust framework for both laboratory-scale synthesis and process development.
Introduction: The Significance of Chiral 3-Amino-4-Arylbutanoic Acids
Chiral 3-amino-4-arylbutanoic acids are non-proteinogenic β-amino acids that serve as indispensable building blocks in medicinal chemistry.[1] Their defined stereochemistry is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological profiles.[1] The incorporation of this scaffold can impart unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecule drugs. A notable example of their application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[2]
This guide will explore the principal asymmetric strategies for accessing these valuable compounds, focusing on catalytic asymmetric synthesis and chiral auxiliary-mediated approaches. Each section will provide a detailed examination of the methodology, including the rationale behind catalyst or auxiliary selection, mechanistic insights, and representative experimental protocols.
I. Catalytic Asymmetric Synthesis: The Pursuit of Efficiency and Elegance
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, minimizing the use of stoichiometric chiral reagents.[3] For the synthesis of 3-amino-4-arylbutanoic acids, two powerful catalytic methods stand out: the asymmetric Mannich reaction and asymmetric hydrogenation.
A. The Asymmetric Mannich Reaction: A Convergent Approach
The three-component asymmetric Mannich reaction is a powerful tool for the direct and convergent synthesis of β-amino carbonyl compounds.[4] This reaction involves the condensation of an aldehyde, an amine, and a ketone or its enol equivalent, catalyzed by a chiral catalyst. Simple acyclic chiral amines and amino acids have been shown to be effective and inexpensive organocatalysts for this transformation, affording the desired Mannich bases with high chemo- and stereoselectivity.[4]
Causality in Catalyst Selection and Mechanism:
The success of the asymmetric Mannich reaction hinges on the ability of the catalyst to control the facial selectivity of the nucleophilic attack of the enol onto the in situ-formed imine. Chiral amines or amino acids, such as proline and its derivatives, facilitate this control through the formation of a chiral enamine intermediate with the ketone component. This enamine then reacts with the imine, with the stereochemical outcome dictated by the steric and electronic properties of the catalyst. The use of bifunctional catalysts, such as those derived from cinchonine, which possess both a Brønsted acid and a Lewis base moiety, can further enhance enantioselectivity by activating both the imine and the enol simultaneously.[5]
Experimental Protocol: Asymmetric Organocatalytic Decarboxylative Mannich Reaction [5]
This protocol describes the synthesis of a chiral β-amino ketone, a precursor to 3-amino-4-arylbutanoic acids, using a decarboxylative Mannich reaction with a β-keto acid.
-
Reaction Setup: To a solution of the aromatic aldehyde (0.5 mmol) and the β-keto acid (0.6 mmol) in toluene (1.0 mL) at -20 °C, add the cinchonine-derived bifunctional thiourea catalyst (10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate, and combine the organic layers. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.
Data Presentation: Representative Results for the Asymmetric Mannich Reaction
| Entry | Aldehyde | β-Keto Acid | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Benzoylacetic acid | Cinchonine-derived thiourea | 95 | 85 | [5] |
| 2 | 4-Nitrobenzaldehyde | Benzoylacetic acid | Cinchonine-derived thiourea | 98 | 92 | [5] |
| 3 | 4-Chlorobenzaldehyde | Benzoylacetic acid | Cinchonine-derived thiourea | 92 | 88 | [5] |
B. Asymmetric Hydrogenation: A Route to High Enantiopurity
Asymmetric hydrogenation of prochiral enamides or β-enamido esters is a highly effective method for the synthesis of chiral β-amino acids with excellent enantioselectivity.[6][7] Rhodium complexes with chiral diphosphine ligands are particularly effective catalysts for this transformation.[8] The success of this method relies on the synthesis of a suitable unsaturated precursor to the desired 3-amino-4-arylbutanoic acid.
Causality in Ligand Design and Mechanism:
The enantioselectivity of the hydrogenation is controlled by the chiral environment created by the diphosphine ligand coordinated to the rhodium center. Ligands with C2 symmetry, such as BINAP and DuPhos, have proven to be highly effective.[8] The mechanism is believed to involve the coordination of the olefinic double bond and the amide carbonyl group to the rhodium catalyst, forming a chelate intermediate. The facial selectivity of the hydrogen addition is then directed by the chiral ligand.[8]
Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation
Caption: Evans' auxiliary-mediated synthesis workflow.
B. Schöllkopf's Bis-Lactim Ether Auxiliaries
Schöllkopf's bis-lactim ether auxiliaries, derived from the cyclization of a chiral α-amino acid with glycine, provide a powerful method for the asymmetric synthesis of α-amino acids. [9]While primarily used for α-amino acids, this methodology can be adapted for the synthesis of β-amino acids through homologation strategies.
III. Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. [3][10][11]Enzymes offer exquisite enantio-, chemo-, and regioselectivity under mild reaction conditions. For the synthesis of chiral 3-amino-4-arylbutanoic acids, transaminases are particularly promising enzymes. [12] Causality in Enantioselectivity:
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone. The active site of the enzyme is chiral and precisely orients the substrates to ensure the formation of a single enantiomer of the amine product.
Experimental Protocol: Transaminase-Mediated Asymmetric Amination [12]
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the prochiral ketone (e.g., 4-phenyl-2-butanone), the amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzyme Addition: Add the purified transaminase enzyme to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, quench by adding a strong acid. Extract the product with an organic solvent, and purify by chromatography or crystallization.
IV. Conclusion and Future Perspectives
The synthesis of chiral 3-amino-4-arylbutanoic acids has been significantly advanced through the development of a diverse array of asymmetric methodologies. Catalytic approaches, particularly asymmetric Mannich reactions and hydrogenations, offer high efficiency and enantioselectivity. Chiral auxiliary-mediated methods provide a reliable and robust strategy, while biocatalysis presents a green and highly selective alternative.
The choice of synthetic route will depend on factors such as the desired scale of production, the availability of starting materials and catalysts, and the specific stereochemical requirements of the target molecule. Future research in this field will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope of biocatalytic methods, and the application of these synthetic strategies to the preparation of increasingly complex and medicinally relevant molecules.
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Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. Chemistry. 2005 , 11(23), 7024-9. [Link]
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(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride discovery and history
An In-Depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: From Synthesis to Application
This guide provides a comprehensive technical overview of this compound, a chiral γ-aminobutyric acid (GABA) analogue. While it does not possess the extensive clinical history of its close relatives, phenibut and baclofen, this compound has emerged as a significant building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the stereocenter and the functional handle provided by the bromine atom, offer considerable versatility for synthetic chemists. This document will delve into its historical context within the family of GABA analogues, its stereoselective synthesis, and its applications as a valuable intermediate in pharmaceutical research.
Introduction and Historical Context
The story of this compound is best understood within the broader history of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] However, its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively.[2] This limitation spurred the development of lipophilic analogues that could penetrate the central nervous system and exert GABA-mimetic effects.
A seminal achievement in this area was the synthesis of phenibut (β-phenyl-γ-aminobutyric acid) in the Soviet Union in the 1960s by a team led by Professor Vsevolod Perekalin.[2][3][4] Phenibut was designed to be a tranquilizer for cosmonauts, offering anxiolytic and nootropic effects without the significant sedation of other drugs.[2][3] The addition of a phenyl ring to the GABA backbone was the key innovation that facilitated its passage across the blood-brain barrier.[2]
Following a similar principle, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) was first synthesized in 1962 by the Swiss chemist Heinrich Keberle.[5] Initially investigated for epilepsy, it was found to be a potent muscle relaxant and was approved for the treatment of spasticity.[5] Both phenibut and baclofen exert their primary effects by acting as agonists at the GABAB receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the brain.[5][6][7]
This compound belongs to this same family of GABA analogues. While a specific "discovery" narrative for this particular bromo-analogue is not prominent in the literature, its emergence is a logical progression in the field of medicinal chemistry. The substitution of a bromine atom for the chlorine atom in baclofen, or its addition to the phenibut structure, provides a key functional handle for further synthetic elaboration, a feature highly valued in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-4-(4-bromophenyl)butanoic acid and its hydrochloride salt is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₃BrClNO₂ |
| Molecular Weight | 294.57 g/mol |
| CAS Number | 270062-84-5 |
| Appearance | White to off-white solid or powder |
| Purity | Typically ≥97% |
| Stereochemistry | (S)-enantiomer |
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A robust method involves the asymmetric synthesis of a key chiral intermediate, followed by the introduction of the amino group. One of the most efficient methods for establishing the chiral center is through transition metal-catalyzed asymmetric hydrogenation.
The following diagram outlines a plausible and efficient synthetic workflow.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on established and reliable methodologies for similar transformations, including a large-scale synthesis of a key precursor published in Organic Syntheses.
Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
This step employs a rhodium-catalyzed asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester. This method is highly efficient for creating the desired stereocenter.
-
To a nitrogen-flushed reactor, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).
-
Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add degassed water, followed by triethylamine (1.0 equiv).
-
Heat the reaction mixture to 30°C.
-
Slowly add ethyl (E)-but-2-enoate (1.0 equiv) over 1-2 hours, maintaining the temperature at 30°C.
-
Stir the reaction at this temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.
Step 2: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid
This is a standard saponification of the ester to the corresponding carboxylic acid.
-
Dissolve the (S)-ethyl 3-(4-bromophenyl)butanoate (1.0 equiv) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid, resulting in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford (S)-3-(4-bromophenyl)butanoic acid as a white solid.
Step 3: Synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic Acid
This transformation can be achieved via a Curtius rearrangement, which converts the carboxylic acid to an amine with retention of stereochemistry.
-
Suspend (S)-3-(4-bromophenyl)butanoic acid (1.0 equiv) in an inert solvent such as toluene.
-
Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.
-
Carefully add a solution of sodium azide (2.0 equiv) in water, keeping the temperature below 10°C. Stir vigorously for 1-2 hours.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and then heat the solution to reflux to induce the Curtius rearrangement to the isocyanate.
-
After the rearrangement is complete (monitor by IR for the disappearance of the acyl azide peak and appearance of the isocyanate peak), add aqueous hydrochloric acid and heat to reflux to hydrolyze the isocyanate to the primary amine.
-
Neutralize the reaction mixture to precipitate the free amino acid. Purify by recrystallization.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified (S)-3-Amino-4-(4-bromophenyl)butanoic acid in a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Research and Drug Development
This compound is not typically used as a final drug product but rather as a specialized building block. Its utility stems from the combination of its chiral amino acid backbone and the reactive bromophenyl group.
Caption: Key application areas for the title compound.
Unnatural Amino Acid in Peptide Synthesis
The primary application of this compound is in peptide synthesis, where it is used as an unnatural amino acid.[8] Typically, the amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group to make it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[8][9]
The incorporation of this amino acid into a peptide sequence offers several advantages:
-
Structural Diversity : It introduces a non-natural side chain, which can alter the peptide's conformation, stability, and biological activity.[10]
-
Post-Synthetic Modification : The bromine atom on the phenyl ring is a versatile functional handle.[8] It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of a wide range of other chemical moieties after the peptide has been synthesized.[6] This enables the creation of:
Intermediate in Small Molecule Synthesis
Beyond peptides, the compound serves as a chiral scaffold for the synthesis of more complex small molecules. The bromophenyl group can be used to build molecular complexity through the aforementioned cross-coupling reactions.[7] For instance, 3-amino-4-phenylbutanoic acid derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism, making this class of compounds relevant for the development of treatments for type 2 diabetes.[4] The bromo-analogue provides a direct route to explore structure-activity relationships in this and other target classes.
Conclusion
This compound represents a modern evolution in the field of GABA analogues. While its direct pharmacological history is not as storied as that of phenibut or baclofen, its value lies in its role as a sophisticated tool for chemical innovation. The ability to stereoselectively synthesize this compound and leverage its dual functionality—a chiral amino acid backbone and a reactive aromatic handle—makes it a highly valuable asset for researchers in peptide science, medicinal chemistry, and drug discovery. As the demand for more complex and tailored therapeutic molecules grows, the importance of such versatile building blocks will continue to increase.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved January 7, 2026, from [Link]
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California Prime Recovery. (2025). What is Phenibut: History, Mechanisms, Side Effects, Risks. Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid in Modern Drug Discovery. Retrieved January 7, 2026, from [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to GABA-B Receptor Function and Pharmacology
This guide provides a comprehensive technical overview of the γ-aminobutyric acid (GABA) type B receptor, a pivotal mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] Intended for researchers, scientists, and drug development professionals, this document delves into the molecular structure, complex signaling pathways, and nuanced pharmacology of the GABA-B receptor. Furthermore, it offers field-proven experimental protocols to empower robust and reproducible scientific inquiry.
Part 1: Molecular Architecture and Diversity
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, a structural feature that is fundamental to its operation.[2][3][4] This heterodimer is composed of two distinct subunits: GABA-B1 and GABA-B2.[2][5]
-
GABA-B1 (GB1) Subunit : This subunit is responsible for binding the endogenous ligand, GABA, as well as orthosteric agonists and antagonists.[6][7] Its extracellular domain features a large "Venus flytrap" motif that closes upon ligand binding.[2][5] Two primary isoforms, GB1a and GB1b, arise from alternative splicing and differ in their N-terminal sushi domains, which influences their axonal versus dendritic targeting.[7][8][9]
-
GABA-B2 (GB2) Subunit : The GB2 subunit does not bind GABA but is essential for receptor function.[6] It couples to intracellular G-proteins and is responsible for transducing the signal across the cell membrane upon agonist binding to the GB1 subunit.[6][7] The transmembrane domain of the GB2 subunit is also the binding site for positive allosteric modulators (PAMs).[10]
The heterodimerization of GB1 and GB2 is a mandatory prerequisite for the formation of a functional receptor at the cell surface.[3] This unique structural requirement provided critical insights into GPCR biology and opened new avenues for pharmacological intervention.[11]
Part 2: Signaling Pathways and Cellular Functions
Activation of the GABA-B receptor by an agonist initiates a cascade of intracellular events primarily mediated by pertussis toxin-sensitive Gαi/o-type G-proteins.[1][12][13] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.[1] This signaling leads to an overall reduction in neuronal excitability.
The canonical signaling pathways include:
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels : The Gβγ subunit directly binds to and opens GIRK channels, leading to an efflux of K+ ions.[1][12][13][14] This causes hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential.[14]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs) : Primarily at presynaptic terminals, the Gβγ subunit inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels.[1] This reduction in Ca2+ influx suppresses the release of neurotransmitters.[1][15]
-
Inhibition of Adenylyl Cyclase : The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][12][13] This pathway modulates longer-term cellular processes, including gene expression.
Beyond these canonical pathways, evidence suggests GABA-B receptors can engage in non-canonical signaling, such as the activation of MAP kinase pathways, which may be independent of Gαi/o proteins.[16]
Part 3: Pharmacology of GABA-B Receptors
The pharmacology of GABA-B receptors is diverse, with several classes of ligands targeting different sites on the receptor complex. These compounds are invaluable tools for research and hold significant therapeutic potential.[4][11]
| Ligand Class | Binding Site | Mechanism of Action | Key Examples |
| Orthosteric Agonists | GB1 Subunit | Mimic the action of GABA, activating the receptor. | Baclofen, GABA[15][17][18] |
| Orthosteric Antagonists | GB1 Subunit | Block the binding of GABA and agonists, preventing activation. | Saclofen, Phaclofen, CGP-55845[18][19] |
| Positive AllostericModulators (PAMs) | GB2 Subunit (TM Domain) | Do not activate the receptor directly but enhance the potency and/or efficacy of orthosteric agonists.[20][21] | CGP7930, GS39783, rac-BHFF[18][22][23] |
Expert Insight: The development of Positive Allosteric Modulators (PAMs) represents a significant advancement in GABA-B receptor pharmacology.[3] Unlike orthosteric agonists like baclofen, which activate receptors system-wide leading to side effects and tolerance, PAMs only enhance receptor activity in the presence of endogenous GABA release.[20][24] This provides a more spatially and temporally precise modulation of GABAergic tone, potentially offering an improved therapeutic window with fewer side effects.[10][24]
Part 4: Key Experimental Protocols
Characterizing the interaction of novel compounds with the GABA-B receptor requires a multi-faceted approach. Below are foundational, field-proven protocols for assessing ligand binding and functional activity.
Radioligand Binding Assays
Causality: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[25][26][27] Competition binding assays, specifically, are essential for determining the inhibition constant (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[25][26]
Self-Validating System: The protocol's integrity relies on the clear distinction between total binding, non-specific binding (in the presence of a saturating concentration of an unlabeled ligand), and specific binding (Total - Non-specific). Accurate determination of Kd for the radioligand is a prerequisite for calculating a reliable Ki for the test compound.
Protocol: Competition Radioligand Binding Assay for GABA-B Receptors
-
Preparation of Membranes:
-
Homogenize rat brain tissue or cells expressing recombinant GABA-B receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation. This step is critical for removing endogenous GABA.[28]
-
Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of radioligand (e.g., [3H]CGP-54626 at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of a non-labeled competitor (e.g., 10 µM Baclofen).
-
Test Compound: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[25]
-
-
Harvesting and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[28]
-
Calculate specific binding = Total binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Sample Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Baclofen | 250 | 120 |
| CGP-55845 | 15 | 7.2 |
| Test Compound X | 85 | 40.8 |
Electrophysiology (Whole-Cell Patch-Clamp)
Causality: Electrophysiology directly measures the functional consequence of receptor activation on neuronal excitability.[29][30] By monitoring ion channel activity, we can characterize compounds as agonists, antagonists, or allosteric modulators based on their effects on membrane potential and currents.
Self-Validating System: A stable baseline recording before drug application is essential. The use of specific antagonists (e.g., CGP 35348) to reverse the effect of a putative agonist confirms that the observed response is mediated by GABA-B receptors.[31]
Part 5: Therapeutic Applications and Future Directions
The sole clinically approved GABA-B receptor drug is the agonist baclofen, used for treating spasticity.[2][11] However, its utility is limited by side effects such as sedation and muscle weakness.[17] The broad expression and function of GABA-B receptors implicate them in a wide array of neurological and psychiatric disorders, making them attractive therapeutic targets.[1][11]
Potential Therapeutic Areas:
-
Anxiety and Depression: Blockade of GABA-B receptors has shown antidepressant potential in preclinical models.[4][32] PAMs are also being investigated for anxiety disorders.[10][21]
-
Drug Addiction: Both agonists and PAMs have demonstrated efficacy in reducing drug-seeking behaviors and self-administration of substances like alcohol and cocaine in animal models.[10][22][23][24]
-
Pain: Agonists may have analgesic properties, though clinical development has been challenging.[10][19][33]
-
Cognitive Disorders: Antagonists may offer benefits in treating cognitive deficits.[4][19]
Future Directions: The development of subtype-selective ligands and PAMs with different efficacy profiles is a key area of future research.[19][22] A deeper understanding of the receptor's interaction with auxiliary proteins (e.g., KCTDs) and its potential for biased signaling will be crucial for designing next-generation therapeutics with improved efficacy and tolerability.[2][9]
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The Inhibition of Transient Lower Esophageal Sphincter Relaxations: A Technical Guide to the Role of GABA-B Agonists
Introduction: The Unresolved Challenge of Gastroesophageal Reflux Disease and the Central Role of TLESRs
Gastroesophageal reflux disease (GERD) remains a highly prevalent condition, with a significant portion of patients experiencing persistent symptoms despite standard acid-suppressive therapy with proton pump inhibitors (PPIs)[1][2]. This therapeutic gap highlights the clinical need for novel treatment strategies that address the underlying pathophysiology of GERD beyond simple acid suppression. The primary mechanism responsible for the majority of reflux events in both healthy individuals and GERD patients is the transient lower esophageal sphincter relaxation (TLESR)[1][3][4]. TLESRs are brief, spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing and are a physiological mechanism for venting gas from the stomach[5][6][7]. However, in GERD, these events become a major conduit for the reflux of gastric contents into the esophagus[1][7].
This guide provides an in-depth technical exploration of the gamma-aminobutyric acid type B (GABA-B) receptor as a therapeutic target for the inhibition of TLESRs. We will delve into the neurophysiological mechanisms governing TLESRs, the pharmacology of GABA-B agonists, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of gastroenterology and pharmacology.
The Vagal Reflex Arc and the Genesis of TLESRs
TLESRs are mediated by a complex vagovagal reflex arc initiated by gastric distension, often from a meal or gas[1][3][5]. Mechanoreceptors in the proximal stomach detect this distension and transmit signals via vagal afferent fibers to the brainstem, specifically the nucleus tractus solitarius (NTS)[6][8]. Within the NTS and the dorsal motor nucleus of the vagus (DMN), these signals are processed, leading to the activation of vagal efferent pathways that project to the LES[6][8]. This efferent response results in the relaxation of the LES, allowing for the venting of gastric contents.
The GABA-B Receptor: A Key Modulator of the TLESR Reflex
The GABA-B receptor, a metabotropic G protein-coupled receptor, plays a crucial inhibitory role in the central and peripheral nervous systems[9][10]. In the context of the esophagus, GABA-B receptors are strategically located at key points within the TLESR vagal reflex arc, making them an attractive target for therapeutic intervention[8][9]. Activation of these receptors leads to a reduction in neurotransmitter release, effectively dampening the excitability of the neural circuits responsible for triggering TLESRs[11].
The inhibitory effects of GABA-B receptor activation are mediated through several downstream signaling pathways, including the inhibition of adenylyl cyclase, the modulation of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels[12].
Pharmacological Intervention: GABA-B Agonists in the Management of TLESRs
The therapeutic potential of targeting the GABA-B receptor for the treatment of GERD has been explored through the development and clinical evaluation of several GABA-B agonists.
Baclofen: The Prototypical GABA-B Agonist
Baclofen, a well-established GABA-B receptor agonist, has been extensively studied for its effects on TLESRs[13]. Clinical trials have consistently demonstrated that baclofen significantly reduces the frequency of TLESRs and the number of reflux episodes in both healthy volunteers and GERD patients[8][14][15][16]. Furthermore, baclofen has been shown to increase the basal pressure of the LES, providing an additional anti-reflux mechanism[14][16]. However, the clinical utility of baclofen for GERD is limited by its ability to cross the blood-brain barrier, leading to central nervous system (CNS) side effects such as drowsiness, dizziness, and fatigue[8][15][17].
Novel GABA-B Agonists: Enhancing Peripheral Selectivity
To mitigate the CNS side effects associated with baclofen, research efforts have focused on developing peripherally restricted GABA-B agonists with limited brain penetration.
-
Lesogaberan (AZD3355): Lesogaberan is a potent and peripherally acting GABA-B receptor agonist that has shown promise in preclinical and early clinical studies[2][12][18]. It has been demonstrated to significantly reduce the number of TLESRs and acid reflux episodes while increasing LES pressure[19][20]. While generally well-tolerated, some studies have reported a marginal superiority over placebo in symptom improvement and have noted reversible elevations in liver enzymes in a small number of patients[20][21].
-
Arbaclofen Placarbil (XP19986): Arbaclofen placarbil is a novel transported prodrug of the active R-isomer of baclofen[22]. This prodrug design enhances its absorption in the gastrointestinal tract[22]. Clinical studies have shown that arbaclofen placarbil can decrease the number of reflux episodes[22]. However, its efficacy in reducing heartburn events in the broader GERD population has been variable, with some studies suggesting a greater benefit in patients who are responsive to PPI therapy[23][24].
| GABA-B Agonist | Mechanism of Action | Key Clinical Findings | Limitations |
| Baclofen | Central and peripheral GABA-B receptor agonist. | Reduces TLESR frequency by 40-60%[14]; decreases reflux episodes[8][14]; increases basal LES pressure[14][16]. | Significant CNS side effects (drowsiness, dizziness)[8][15][17]. |
| Lesogaberan | Peripherally restricted GABA-B receptor agonist. | Reduces TLESRs and acid reflux[19][20]; increases LES pressure[19]. | Marginal superiority over placebo for symptom improvement in some trials[21]; potential for elevated liver enzymes[20][21]. |
| Arbaclofen Placarbil | Prodrug of R-baclofen with enhanced absorption. | Decreases reflux episodes[22]; may be more effective in PPI-responsive patients[23][24]. | Variable efficacy in reducing heartburn symptoms across all GERD populations[23][24]. |
Experimental Methodologies for Evaluating GABA-B Agonist Efficacy
The assessment of GABA-B agonist efficacy in reducing TLESRs relies on specialized and precise measurement techniques. High-resolution manometry (HRM) combined with multichannel intraluminal impedance and pH (MII-pH) monitoring is the gold standard for these investigations.
Protocol: High-Resolution Manometry with MII-pH Monitoring
This protocol outlines the key steps for a clinical study evaluating the effect of a novel GABA-B agonist on postprandial TLESRs.
1. Subject Recruitment and Screening:
- Enroll healthy volunteers or patients with a confirmed diagnosis of GERD.
- Obtain informed consent.
- Conduct a thorough medical history and physical examination to exclude contraindications.
- Perform baseline symptom assessment using a validated questionnaire.
2. Catheter Placement:
- A high-resolution solid-state manometry catheter with integrated impedance and pH sensors is passed transnasally into the esophagus.
- The catheter is positioned to record pressure from the pharynx to the stomach, with particular attention to the precise location of the LES.
3. Baseline Recording:
- After a 30-minute acclimatization period, record baseline LES pressure and esophageal motility for at least 20 minutes.
4. Drug Administration:
- Administer the investigational GABA-B agonist or placebo in a randomized, double-blind fashion.
5. Standardized Meal and Postprandial Monitoring:
- One hour after drug administration, provide a standardized high-fat, high-calorie meal to provoke TLESRs.
- Record manometric, impedance, and pH data continuously for a 3-hour postprandial period.
6. Data Analysis:
- TLESR Identification: TLESRs are identified based on established criteria:
- LES relaxation occurring in the absence of a swallow.
- Rate of LES pressure fall >1 mmHg/s.
- Duration of LES relaxation >10 seconds.
- Nadir pressure of <2 mmHg.
- Reflux Event Characterization: MII is used to detect the retrograde flow of gastric contents, which are then characterized as acid, weakly acidic, or non-acid based on the concurrent pH data.
- Primary Endpoints:
- Number of TLESRs per hour.
- Number of reflux episodes (total, acid, non-acid).
- Percentage of TLESRs associated with reflux.
- Secondary Endpoints:
- Basal LES pressure.
- Esophageal acid exposure time.
- Symptom scores.
7. Statistical Analysis:
- Appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test) are used to compare the effects of the GABA-B agonist and placebo on the primary and secondary endpoints.
Conclusion and Future Directions
The inhibition of TLESRs through the modulation of the GABA-B receptor represents a promising therapeutic strategy for patients with GERD, particularly those with symptoms refractory to acid suppression. While the prototypical agonist, baclofen, has demonstrated clear efficacy, its clinical use is hampered by CNS side effects. The development of peripherally restricted GABA-B agonists, such as lesogaberan and arbaclofen placarbil, has been a significant step forward, although their clinical success has been met with some challenges.
Future research in this area should focus on several key aspects:
-
Optimizing Drug Delivery and Formulation: Developing novel drug delivery systems or formulations that enhance peripheral selectivity and minimize CNS exposure.
-
Patient Stratification: Identifying patient subpopulations who are most likely to respond to GABA-B agonist therapy, such as those with a high frequency of TLESRs or specific manometric profiles.
-
Combination Therapies: Investigating the synergistic effects of GABA-B agonists when used in combination with other anti-reflux medications, including PPIs and alginates.
-
Long-Term Safety and Efficacy: Conducting long-term clinical trials to establish the safety and sustained efficacy of novel GABA-B agonists in the chronic management of GERD.
By addressing these research priorities, the full therapeutic potential of targeting the GABA-B receptor for the treatment of GERD can be realized, offering a much-needed alternative for patients who continue to suffer from this debilitating condition.
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A-Technical-Guide-to-the-Preclinical-Profile-of-Lesogaberan-S-3-Amino-4-4-bromophenyl-butanoic-acid-hydrochloride
Abstract
Lesogaberan, also known as AZD3355, is a potent and selective agonist of the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). Initially developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD), its primary mechanism involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a key pathophysiological event in GERD.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for Lesogaberan. We will delve into its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. This document is intended for researchers, scientists, and drug development professionals interested in GABA-B receptor agonists and their therapeutic potential.
Introduction: The Rationale for a Peripherally Acting GABA-B Agonist
Gastroesophageal reflux disease (GERD) is a prevalent condition often managed with proton pump inhibitors (PPIs). However, a significant number of patients experience persistent symptoms despite PPI therapy.[1] The primary underlying cause of reflux is TLESRs, making this an attractive target for therapeutic intervention.[1]
The GABA-B receptor agonist, baclofen, has demonstrated efficacy in reducing TLESRs and acid reflux.[1] However, its clinical utility is limited by dose-dependent central nervous system (CNS) side effects.[1] This created a clear therapeutic need for a GABA-B agonist with a pharmacological profile restricted to the periphery. Lesogaberan was designed to meet this need, offering the potential for GERD treatment without the CNS-related adverse events of baclofen.[1][2]
Mechanism of Action: Targeting the GABA-B Receptor
Lesogaberan is a potent and selective agonist for the GABA-B receptor.[4] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA in the nervous system. Upon activation, they trigger a cascade of downstream signaling events.
Receptor Binding and Functional Activity
In vitro studies have confirmed Lesogaberan's high affinity and functional potency at the GABA-B receptor.
| Parameter | Species/System | Value | Reference |
| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [4] |
| Ki (GABA-B) | Rat brain membranes | 5.1 nM | [4] |
| Ki (GABA-A) | Rat brain membranes | 1.4 µM | [4] |
Expert Insight: The significant difference between the binding affinity (Ki) for GABA-B and GABA-A receptors (5.1 nM vs. 1.4 µM) highlights the selectivity of Lesogaberan, which is a crucial attribute for minimizing off-target effects.[4] The low nanomolar EC50 value indicates its high potency as a functional agonist.[4]
Signaling Pathway
Activation of the GABA-B receptor by Lesogaberan leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, ultimately leading to a reduction in neuronal excitability. This is the core mechanism by which Lesogaberan is thought to inhibit TLESRs.
In Vivo Pharmacology and Efficacy
The primary therapeutic hypothesis for Lesogaberan was tested in preclinical animal models of GERD. The dog is a well-established model for studying TLESRs and reflux.
Inhibition of TLESRs and Acid Reflux in a Canine Model
A key study demonstrated Lesogaberan's efficacy in reducing acid reflux in dogs.
| Parameter | Control | Lesogaberan (7 µmol/kg) | Baclofen (2.8 µmol/kg) | Reference |
| Number of Reflux Episodes / 24h | 10.7 (±0.5) | 4.6 (±0.4) | 6.4 (±0.6) | [5] |
| Acid Exposure Time (min) | 51.2 (±4.5) | 23.6 (±3.8) | 35.4 (±6.5) | [5] |
Expert Insight: These results show that Lesogaberan significantly reduces the number of reflux episodes and the total time the esophagus is exposed to acid in a validated preclinical model.[5] The efficacy was comparable to, if not greater than, that of baclofen at the doses tested.[5]
Experimental Protocol: 24-h pH-metry in Dogs
The following is a representative protocol for evaluating the effect of a test compound on acid reflux in dogs.
Principle of the Assay: This protocol uses a pH probe placed in the esophagus to continuously monitor for drops in pH (indicative of a reflux event) over a 24-hour period following drug administration.
Methodology:
-
Animal Acclimatization: Beagle dogs are acclimatized to the laboratory environment and trained to wear a jacket holding the data logging equipment.
-
pH Probe Placement: A calibrated pH probe is inserted through the nasal passage and positioned in the distal esophagus. Correct placement is confirmed via manometry.
-
Baseline Monitoring: A baseline 24-hour pH recording is often performed to establish normal reflux patterns for each animal.
-
Dosing: On the study day, animals are administered the test compound (e.g., Lesogaberan), a positive control (e.g., baclofen), or vehicle orally before their first meal.[5]
-
Data Collection: Esophageal pH is recorded continuously for 24 hours. A reflux episode is defined as a drop in pH below 4 for a duration of at least 5 seconds.[5]
-
Data Analysis: The number of reflux episodes and the total acid exposure time are calculated for the 24-hour period and compared between treatment groups.[5]
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 100% | [4] |
| Dog | 88% | [4] | |
| Plasma Protein Binding | Rat | 1% | [4] |
| Human | 1% | [4] | |
| CNS Penetration | Low | [6] |
Expert Insight: Lesogaberan exhibits high oral bioavailability in preclinical species.[4] The very low plasma protein binding suggests that a large fraction of the circulating drug is free to interact with its target receptor.[4] Crucially, its low CNS penetration is consistent with its design as a peripherally restricted agent, which is key to its improved safety profile over baclofen.[1][6]
Preclinical Safety and Toxicology
Extensive preclinical safety studies have been conducted for Lesogaberan.
-
General Toxicology: Preclinical studies of up to 12 months in duration, as well as lifetime bioassays in rats and mice, have been completed.[6]
-
Safety Profile: The main findings in preclinical studies included decreased body weight and food consumption, and a dose-dependent diuretic effect in rats.[6] Importantly, the toxicity profile showed no hepatic effects.[6]
-
Reproductive Toxicology: Preclinical reproductive toxicology data did not identify any specific risks.[6]
Repurposing Potential: Emerging Preclinical Data
More recently, preclinical research has explored the potential of Lesogaberan for other indications. A computational drug repositioning strategy identified it as a candidate for non-alcoholic steatohepatitis (NASH).[7][8]
-
In Vitro (NASH): In human stellate cells, Lesogaberan significantly downregulated profibrotic gene and protein expression.[7][8]
-
In Vivo (NASH): In a mouse model of NASH, Lesogaberan treatment improved histology, reduced profibrogenic gene expression, and decreased tumor development.[8][9]
Expert Insight: These findings suggest that the mechanism of action of Lesogaberan may have therapeutic benefits beyond GERD, particularly in fibrotic diseases like NASH.[8] This opens up new avenues for research and potential clinical development.
Conclusion
The preclinical data for Lesogaberan (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, or AZD3355, characterize it as a potent, selective, and peripherally restricted GABA-B receptor agonist. It demonstrated clear efficacy in preclinical models of GERD by inhibiting TLESRs. Its pharmacokinetic profile is favorable, with high oral bioavailability and low CNS penetration. The preclinical safety profile is well-characterized. While its development for GERD did not proceed past Phase II trials due to insufficient clinical efficacy on symptoms, its robust preclinical profile and emerging data in other indications like NASH suggest that Lesogaberan may yet have therapeutic potential.
References
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- Icahn School of Medicine at Mount Sinai. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan)
- Bhattacharya, D., Becker, C., Readhead, B., Goossens, N., Novik, J., Fiel, M. I., ... & Friedman, S. L. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20827.
- Al-Saffar, A., Al-Ghazaly, M., Andersson, M., Hassan-Abdallah, A., & Lehmann, A. (2010). The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs. European Journal of Pharmacology, 634(1-3), 138–141.
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A Technical Guide to the Structural Analogs of Baclofen and Phenibut: Synthesis, Pharmacology, and Structure-Activity Relationships
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structural analogs of baclofen and phenibut, two centrally acting GABA-B receptor agonists. We will delve into their chemical synthesis, pharmacological evaluation, and the critical structure-activity relationships that govern their interaction with the GABA-B receptor. This document is intended to serve as a technical resource, offering not just a review of existing compounds but also a practical framework for the design and evaluation of novel analogs.
Introduction: The GABA-B Receptor and its Phenyl-GABA Ligands
The γ-aminobutyric acid type B (GABA-B) receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission throughout the central nervous system (CNS).[1][2] Its activation is crucial for modulating neuronal excitability and synaptic transmission.[1] Baclofen, β-(4-chlorophenyl)-γ-aminobutyric acid, is a prototypical GABA-B agonist used clinically as a muscle relaxant and antispastic agent.[3][4] Phenibut, β-phenyl-γ-aminobutyric acid, is a structurally similar compound with anxiolytic and nootropic properties.[3][5] The key structural feature of these molecules is a γ-aminobutyric acid backbone with a phenyl ring at the β-position, which enhances their lipophilicity and allows them to cross the blood-brain barrier, a feat native GABA cannot easily achieve.[6][7]
The therapeutic potential and limitations of baclofen and phenibut, such as CNS side effects, have driven extensive research into the development of structural analogs with improved pharmacological profiles, including enhanced potency, selectivity, and reduced off-target effects.[8][9] This guide will explore the chemical space around the core phenyl-GABA scaffold.
The Core Scaffold and Key Pharmacophoric Elements
The fundamental structure of baclofen and phenibut analogs consists of a GABA backbone with a phenyl ring substitution at the β-carbon. The key pharmacophoric elements essential for GABA-B receptor binding and activation have been identified through extensive structure-activity relationship (SAR) studies.[10] These include the amino group, the carboxylic acid group, and the phenyl ring.[10] The spatial arrangement and electronic properties of these groups are critical for receptor interaction.
Caption: Core chemical scaffold and key pharmacophoric elements of baclofen and phenibut analogs.
Structure-Activity Relationships (SAR) of Analogs
The exploration of baclofen and phenibut analogs has largely focused on modifications at the phenyl ring, conformational constraints, and alterations to the GABA backbone.
Phenyl Ring Modifications
Substitution on the phenyl ring has a profound impact on GABA-B receptor affinity and potency. The para-position is particularly sensitive to modification.
-
Halogenation: Baclofen itself is the p-chloro analog of phenibut. Introduction of other halogens has yielded compounds with varying potencies. 4-Fluorophenibut (F-Phenibut), for instance, is a more potent GABA-B agonist than phenibut but less potent than baclofen.[11][12][13]
-
Alkylation: The addition of a methyl group at the para-position results in Tolibut, which exhibits analgesic and tranquilizing properties.[6][14][15][16]
-
Other Substitutions: Analogs with ethynyl and iodo groups at the para-position have also been synthesized and evaluated, with the iodo-substituted compound showing significant GABA-B agonist activity.[17]
| Compound | Phenyl Ring Substitution | Relative Potency (GABA-B Agonism) | Reference(s) |
| Phenibut | Unsubstituted | Baseline | [13] |
| Baclofen | p-Chloro | +++ | [13] |
| 4-Fluorophenibut | p-Fluoro | ++ | [11][13] |
| Tolibut | p-Methyl | + | [14][15] |
| (RS)-4-amino-3-(4-iodophenyl)butanoic acid | p-Iodo | +++ | [17] |
| (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid | p-Ethynyl | + | [17] |
Conformational Restriction
To probe the bioactive conformation, researchers have synthesized conformationally restricted analogs of baclofen. By "locking" the structure, for example by introducing methylene, ethylene, or propylene bridges, the conformational flexibility is reduced.[18] However, many of these rigid analogs have shown surprisingly poor affinity for the GABA-B receptor, suggesting that a degree of flexibility is required for optimal receptor binding and activation.[18]
Caption: Overview of SAR exploration for Phenyl-GABA analogs.
Chiral Considerations
Baclofen and phenibut are chiral molecules, and their enantiomers exhibit different pharmacological activities. For both compounds, the (R)-enantiomer is the more active isomer at the GABA-B receptor.[19][20] This stereoselectivity underscores the specific conformational requirements of the receptor's binding pocket. Consequently, asymmetric synthesis to obtain enantiomerically pure compounds is a key strategy in developing more refined therapeutic agents.[19][21]
Synthetic Methodologies
The synthesis of baclofen, phenibut, and their analogs often involves multi-step sequences. Below are representative synthetic schemes.
General Synthesis of Phenibut
A common route to phenibut involves the condensation of benzaldehyde with diethyl malonate, followed by a series of transformations to introduce the amino group and form the butanoic acid chain.[3][22]
Protocol: Multi-step Synthesis of Phenibut
-
Step 1: Knoevenagel Condensation. Benzaldehyde is condensed with diethyl malonate in the presence of a base (e.g., piperidine) and benzoic acid to form diethyl benzalmalonate.[9]
-
Step 2: Michael Addition. Diethyl benzalmalonate undergoes a Michael addition with a cyanide source to yield diethyl cyanobenzylmalonate.[9]
-
Step 3: Reductive Cyclization. The cyano group is reduced, for example with hydrogen over a Raney nickel catalyst, which leads to an intramolecular cyclization to form 4-phenyl-3-carbethoxypyrrolidone-2.[9]
-
Step 4: Hydrolysis and Decarboxylation. Acidic hydrolysis (e.g., with hydrochloric acid) of the pyrrolidone intermediate opens the ring and decarboxylates the ester to yield phenibut.[9]
Asymmetric Synthesis of (R)-Baclofen
Enantioselective synthesis is crucial for obtaining the more potent (R)-enantiomer of baclofen. One strategy involves the use of chiral auxiliaries.[21]
Protocol: Chiral Auxiliary-Mediated Synthesis of (R)-Baclofen
-
Step 1: Michael Addition. A chiral auxiliary, such as (R)-N-phenylpantolactam, is used to direct the stereoselective Michael addition of nitromethane to a cinnamoyl derivative of the auxiliary.[21]
-
Step 2: Diastereomer Separation. The resulting diastereomers are separated, often by chromatography.[21]
-
Step 3: Hydrolysis and Auxiliary Removal. The chiral auxiliary is cleaved under basic conditions (e.g., LiOH) to yield the enantiomerically enriched nitro acid intermediate.[21]
-
Step 4: Reduction of Nitro Group. The nitro group is reduced to an amine using a catalyst such as Raney nickel.[21]
-
Step 5: Deprotection. Any protecting groups are removed to afford (R)-baclofen.[21]
Pharmacological Evaluation: Experimental Workflows
The characterization of novel baclofen and phenibut analogs requires a suite of in vitro and in vivo assays to determine their affinity, functional activity, and physiological effects.
GABA-B Receptor Binding Assay
This assay measures the affinity of a test compound for the GABA-B receptor by assessing its ability to displace a radiolabeled ligand.
Protocol: [3H]CGP54626 Radioligand Binding Assay [23]
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., CHO-K1 cells expressing the receptor or rat brain tissue).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [3H]CGP54626 (at a final concentration of ~4 nM), and the test compound at various concentrations in a binding buffer.
-
Incubation: Incubate the mixture for 1.5 hours at room temperature to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the assay mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and calculate the Ki (inhibition constant).
Caption: Workflow for a GABA-B receptor radioligand binding assay.
Functional Assay: [35S]GTPγS Binding
This assay measures the functional activation of the GABA-B receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein upon receptor stimulation.[23]
Protocol: [35S]GTPγS Binding Assay [23]
-
Membrane Preparation: Use cell membranes expressing GABA-B receptors and the associated G-proteins.
-
Assay Setup: In a reaction mixture containing GDP, combine the membranes, [35S]GTPγS, and the test compound (agonist).
-
Incubation: Incubate the mixture at 30°C to allow for receptor activation and G-protein cycling.
-
Termination and Filtration: Stop the reaction and rapidly filter the mixture to capture the [35S]GTPγS-bound G-proteins.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS binding as a function of agonist concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like baclofen or its analogs initiates a cascade of intracellular signaling events. The receptor is an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[2] Ligand binding to the GABA-B1 subunit induces a conformational change that activates the associated G-protein (typically Gαi/o).[2][24]
The activated G-protein dissociates into Gα and Gβγ subunits, which then modulate downstream effectors:[2]
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][25]
-
Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[2][26]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type and P/Q-type VGCCs, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters.[2][4]
Caption: Simplified GABA-B receptor signaling pathway.
Conclusion and Future Directions
The structural analogs of baclofen and phenibut represent a rich field of investigation for the development of novel therapeutics targeting the GABA-B receptor. The SAR landscape indicates that modifications to the phenyl ring are a fruitful strategy for modulating potency and that stereochemistry is a critical determinant of activity. While conformationally restricted analogs have so far yielded limited success, they provide valuable insights into the receptor's binding requirements.
Future research will likely focus on developing analogs with improved pharmacokinetic profiles, such as peripherally restricted agonists for treating conditions like gastroesophageal reflux disease without CNS side effects.[8][9] The discovery of novel scaffolds beyond the phenyl-GABA core, such as β-hydroxy difluoromethyl ketones, also opens new avenues for GABA-B receptor agonist design.[27] A deeper understanding of the structural biology of the GABA-B receptor, aided by techniques like cryo-electron microscopy, will undoubtedly accelerate the rational design of the next generation of selective and potent modulators.
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An In-depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a specialized amino acid derivative with significant applications in medicinal chemistry and neuroscience. The document details its chemical properties, mechanism of action as a GABA transporter inhibitor, practical applications in research, and relevant experimental protocols.
Core Compound Identification and Properties
This compound is a chiral molecule recognized for its utility as a versatile building block in organic and peptide synthesis. Its structure incorporates a β-amino acid backbone and a brominated phenyl ring, features that are instrumental to its function and reactivity.
Molecular Structure and Key Identifiers
The fundamental characteristics of this compound are summarized below, providing a foundational understanding for its application in complex synthetic and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [1] |
| Molecular Weight | 294.57 g/mol | [2] |
| CAS Number | 270062-84-5 | [3][4] |
| Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | N/A |
| Synonyms | (S)-3-Amino-4-(4-bromo-phenyl)-butyric acid hydrochloride | [5] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental assays and formulation studies.
Scientific Role and Mechanism of Action
The primary pharmacological significance of (S)-3-Amino-4-(4-bromophenyl)butanoic acid and its analogues lies in their interaction with the central nervous system, specifically as modulators of γ-aminobutyric acid (GABA) signaling. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its activity is tightly regulated by GABA transporters (GATs).[6][7]
Inhibition of GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6][7] There are four main types of GATs: GAT1, GAT2, GAT3, and BGT1.[7][8] GAT1, found predominantly on neurons, is a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[7][8]
By inhibiting GATs, compounds like (S)-3-Amino-4-(4-bromophenyl)butanoic acid increase the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[9] This leads to a greater inhibitory tone in the CNS, which can have anticonvulsant and analgesic effects.[9][10] The development of selective GAT inhibitors is a major goal in neuroscience drug discovery.[8]
Structural Analogy to GABA
The efficacy of this compound class stems from its structural similarity to GABA, allowing it to be recognized and bound by the GABA transporters. The butanoic acid chain mimics the GABA backbone, while the substituted phenyl ring provides opportunities for modifying selectivity and potency for different GAT subtypes.
Caption: Mechanism of GABA transporter (GAT) inhibition.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool for researchers. Its utility spans from fundamental peptide chemistry to the synthesis of complex pharmaceutical intermediates.
Peptide Synthesis and Peptidomimetics
As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with novel properties. The bromophenyl group can influence the peptide's conformation, stability, and interaction with biological targets.[11][12] Protected versions of the molecule, such as with Fmoc or Boc groups, are standard reagents in solid-phase peptide synthesis (SPPS).[11][12]
Medicinal Chemistry Building Block
The bromine atom on the phenyl ring serves as a versatile chemical handle for synthetic transformations.[11][12] It is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the attachment of diverse chemical moieties.[11] This facilitates the creation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[11]
For instance, the Boc-protected version of this compound is a key intermediate in the synthesis of inhibitors for centromere-associated protein E (CENP-E), a target in cancer research.[13]
Probe for Neurological Research
Given its role as a GABA analogue, this compound and its derivatives are used as research tools to study the function of GABA transporters and their role in neurological disorders.[10] By selectively inhibiting GAT subtypes, researchers can dissect the specific contributions of each transporter to synaptic transmission and neuronal network activity.
Experimental Protocols and Methodologies
The practical application of (S)-3-Amino-4-(4-bromophenyl)butanoic acid often involves its use as a precursor in more complex syntheses or as an inhibitor in biological assays.
General Synthetic Protocol: Peptide Coupling
Below is a generalized workflow for incorporating an Fmoc-protected version of the amino acid into a peptide chain using solid-phase peptide synthesis (SPPS).
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Step-by-Step Methodology:
-
Resin Preparation: Start with a solid support resin to which the initial peptide chain is anchored.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Activation: In a separate vessel, Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.
-
Final Wash: The resin is washed sequentially with DMF and dichloromethane (DCM) to remove unreacted reagents.
-
Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next cycle.
Biological Assay: [³H]GABA Uptake Inhibition
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the compound on GABA transporters expressed in a cell line (e.g., HEK-293).[10]
Materials:
-
HEK-293 cells stably expressing the target mouse GAT subtype (mGAT1-4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound (test compound).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: Plate the GAT-expressing HEK-293 cells in 96-well plates and grow to confluence.
-
Preparation of Solutions: Prepare serial dilutions of the test compound in assay buffer.
-
Pre-incubation: Wash the cell monolayers with assay buffer. Add the different concentrations of the test compound to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular [³H]GABA.
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1). Specific uptake is calculated by subtracting non-specific counts from total counts. The data are then plotted as percent inhibition versus log concentration of the test compound, and the IC₅₀ value is determined using non-linear regression.
Conclusion
This compound is a highly functionalized molecule with significant value in both synthetic chemistry and neuropharmacology. Its role as a GABA analogue allows it to modulate inhibitory neurotransmission, making it a person of interest for developing therapeutics for neurological disorders. Concurrently, its chemical features, particularly the reactive bromophenyl group, establish it as a versatile building block for creating diverse and complex molecules in medicinal chemistry. The protocols and data presented in this guide underscore its utility and provide a framework for its effective application in a research and development setting.
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An In-Depth Technical Guide to the Safety and Toxicity Profile of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the safety, handling, and toxicological profile of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound of interest in neuroscience research and pharmaceutical development. As a structural analogue of γ-aminobutyric acid (GABA) and identified as an impurity of the drug Baclofen, a thorough understanding of its potential hazards is critical for ensuring the safety of researchers and the integrity of scientific outcomes. This document synthesizes available data from safety data sheets (SDS), regulatory information, and toxicological principles to offer field-proven insights and actionable protocols for laboratory professionals.
Introduction and Scientific Context
This compound is a chiral organic compound that belongs to the class of GABA analogues. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests potential neuroactive properties. The primary relevance of this compound in the scientific community stems from its designation as "Baclofen Impurity C".[1][2] In pharmaceutical manufacturing and drug development, the identification and toxicological assessment of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[1]
The presence of a brominated phenyl group and an amino acid moiety suggests that the molecule may exhibit specific biological activities and toxicological endpoints. This guide serves to consolidate the known information and provide a robust framework for risk assessment and safe handling in a research and development setting.
Physicochemical Properties and Their Implications
Understanding the physicochemical properties of a compound is foundational to predicting its behavior, potential for exposure, and appropriate handling procedures. While exhaustive experimental data for this specific compound is limited, information can be gleaned from supplier safety data sheets and chemical databases.
| Property | Value | Implication for Safety & Handling |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | Indicates the presence of halogens (Bromine, Chlorine) and Nitrogen, which can produce toxic fumes like HBr, NOx, and HCl upon combustion.[3] |
| Molecular Weight | 294.57 g/mol [4] | A non-volatile solid under standard conditions. The primary exposure risk is through inhalation of dust or aerosols.[5][6] |
| Physical State | Solid, typically a white to off-white powder.[3][7] | Requires careful handling to avoid dust generation. Use of ventilated enclosures is recommended.[8][9] |
| Solubility | No specific data available in the search results. | Assume low aqueous solubility unless tested. This affects choices for decontamination solutions and waste disposal. |
| Stability | Stable under normal conditions.[8] | Avoid strong oxidizing agents and high heat, which could lead to decomposition and the release of hazardous gases.[3][8] |
Pharmacological Context: A GABA Analogue
As a GABA analogue, the compound's mechanism of action and potential toxicity are likely related to its interaction with the GABAergic system. GABA analogues, such as Baclofen, Gabapentin, and Pregabalin, are known to modulate neuronal excitability.[10] While the specific receptor binding profile of this compound is not well-characterized in public literature, it is reasonable to hypothesize that it could have effects on the central nervous system.
Key Considerations for Researchers:
-
Neurotoxicity: Uncharacterized GABA analogues may cause CNS effects such as dizziness, drowsiness, or convulsions.[9][10]
-
Comparative Analysis: The toxicity profile may share similarities with Baclofen. However, the structural difference (the bromine substitution) could significantly alter its potency, metabolism, and off-target effects. Direct extrapolation of toxicity data should be done with extreme caution.
Figure 1: Hypothesized interaction with the GABA receptor.
Toxicological Profile and Hazard Assessment
The toxicological data for this specific compound is sparse. Therefore, this assessment relies on the Globally Harmonized System (GHS) classifications provided by suppliers and an understanding of general toxicological principles.
Acute Toxicity
No specific LD50 (lethal dose, 50%) values are available in the provided search results. However, one Safety Data Sheet classifies the compound as "Toxic if swallowed" (H301) .[8] This corresponds to GHS Category 3, indicating a high degree of acute oral toxicity. Immediate medical attention is required upon ingestion.[8] Data on dermal and inhalation toxicity is largely absent, though some sources note it may be harmful if inhaled.[5][9]
Irritation and Sensitization
There is a consensus across multiple sources regarding its irritant properties:
-
Skin Irritation (H315): Causes skin irritation.[3][4][8] Prolonged or repeated contact should be avoided.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3][4][8] Appropriate eye protection is mandatory.
-
Respiratory Irritation (H335): May cause respiratory irritation.[3][4][8] Handling should occur in well-ventilated areas or under local exhaust ventilation.[8][9]
-
Allergic Reactions: Some classifications include the potential to cause allergy or asthma symptoms if inhaled (H334) and allergic skin reactions (H317).[8]
Chronic and Long-Term Toxicity
Specific data on chronic toxicity, carcinogenicity, and reproductive toxicity for this compound is not available. This lack of data is common for research chemicals and impurities. In such cases, the compound must be treated as having unknown long-term health effects. Prudent laboratory practice dictates minimizing exposure to the lowest achievable levels.
One SDS for a related compound noted the potential for genetic defects (H341) and damage to organs through prolonged exposure (H373).[5] While not directly applicable, it underscores the need for caution with structurally similar chemicals.
Safety Protocols and Laboratory Handling
A robust safety protocol is non-negotiable when handling compounds with significant data gaps. The following framework is based on a combination of GHS precautionary statements and standard laboratory best practices.
Engineering Controls and Personal Protective Equipment (PPE)
The primary defense against exposure is a combination of engineering controls and appropriate PPE.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[3][8]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[3][6]
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required. Ensure contaminated work clothing is not taken out of the laboratory.[6][8]
-
Respiratory Protection: If dust is generated outside of a ventilated enclosure, a NIOSH-approved particulate respirator (e.g., N95) or a self-contained breathing apparatus may be necessary.[3][5]
Figure 2: Standard workflow for safely handling the compound.
First Aid and Emergency Procedures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[8] Do not induce vomiting.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[3][8]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for hazardous waste disposal.[9] Do not allow the product to enter drains.[8]
Experimental Protocol: Acute Oral Toxicity Limit Test (Guideline)
For novel compounds like this, determining a preliminary acute toxicity profile is a critical step in drug development. The following is a generalized protocol based on the principles of the OECD Test Guideline 420 (Fixed Dose Procedure), which prioritizes animal welfare by avoiding mortality as an endpoint.[11][12]
Objective: To determine the presence or absence of significant acute toxicity at a single limit dose, typically 2000 mg/kg, and to identify signs of toxicity.
Methodology:
-
Animal Selection: Use healthy, young adult rodents (rats are common) of a single sex (typically females, as they are often slightly more sensitive).[11][13] Animals should be 8-12 weeks old and acclimatized to laboratory conditions.[13]
-
Housing Conditions: Maintain a controlled environment with a temperature of 22°C (± 3°C), relative humidity of 50-60%, and a 12-hour light/dark cycle.[13]
-
Sighting Study (Optional but Recommended): A preliminary study with a single animal is used to select the appropriate starting dose for the main study, aiming for a dose that produces signs of toxicity without causing mortality.[12]
-
Dosing Preparation: Prepare the test substance in an appropriate vehicle (e.g., water, corn oil). The concentration should allow for a consistent administration volume (e.g., 10 mL/kg).
-
Administration:
-
Fast animals overnight prior to dosing.
-
Administer a single limit dose of 2000 mg/kg of the test substance via oral gavage.[11][13] An upper limit of 5000 mg/kg may be used in exceptional cases but is discouraged for animal welfare reasons.[11]
-
Administer the substance sequentially to animals, with at least a 24-hour interval between each animal.[11]
-
-
Observation:
-
Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[11]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions, gait).
-
Record body weights shortly before administration and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Interpretation: The results allow the substance to be classified according to the GHS for acute toxicity.[13][14] If no compound-related mortality or significant toxic effects are observed at the limit dose, further testing at higher doses may not be necessary.
Conclusion
This compound is a compound that must be handled with significant care. The GHS classification of "Toxic if swallowed" and its properties as a skin, eye, and respiratory irritant necessitate the use of stringent engineering controls and personal protective equipment. The most significant challenge for researchers is the lack of comprehensive toxicological data, particularly regarding long-term effects. Therefore, a conservative approach that treats the compound as potentially hazardous via all routes of exposure and as having unknown chronic toxicity is the only responsible course of action. Adherence to the protocols and safety frameworks outlined in this guide will enable researchers to work with this compound while minimizing risk to personal health and the environment.
References
- OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001).
- OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.).
- OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD.
- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD.
- Baclofen impurity C Safety Data Sheet. (2024). European Directorate for the Quality of Medicines & HealthCare.
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Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development
This guide provides a comprehensive framework for the in vivo evaluation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a potent and selective GABA-B receptor agonist. The protocols detailed herein are designed to rigorously assess the compound's anxiolytic and antidepressant-like properties in established rodent models. Furthermore, this document outlines methodologies for elucidating the underlying mechanism of action through ex vivo analysis of key signaling pathways.
Scientific Rationale and Mechanistic Background
This compound is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Its primary pharmacological target is the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) widely expressed in the central nervous system. Activation of GABA-B receptors leads to a cascade of inhibitory downstream signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This activation also modulates ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately dampening neuronal excitability.
Given the crucial role of the GABAergic system in regulating mood and anxiety, GABA-B receptor agonists are promising therapeutic candidates for anxiety and depressive disorders. This protocol is designed to systematically investigate the therapeutic potential of this compound in vivo.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining robust and reproducible data. The following workflow provides a logical sequence for the in vivo evaluation of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| This compound | Varies | Test compound |
| Sterile Saline (0.9% NaCl) | Varies | Vehicle for compound administration |
| Adult Male C57BL/6 mice (8-10 weeks old) | Varies | Experimental subjects |
| Elevated Plus Maze apparatus | Varies | Anxiety-like behavior assessment |
| Forced Swim Test cylinders | Varies | Depression-like behavior assessment |
| Anesthetics (e.g., isoflurane) | Varies | Animal euthanasia |
| Primary Antibodies (GABA-B R1, GABA-B R2) | Varies | Western Blot and Immunohistochemistry |
| HRP-conjugated Secondary Antibodies | Varies | Western Blot detection |
| Fluorescently-labeled Secondary Antibodies | Varies | Immunohistochemistry detection |
| Protease and Phosphatase Inhibitor Cocktails | Varies | Prevent protein degradation during tissue processing |
| BCA Protein Assay Kit | Varies | Protein quantification |
| ECL Western Blotting Substrate | Varies | Chemiluminescent detection in Western Blot |
| DAPI (4',6-diamidino-2-phenylindole) | Varies | Nuclear counterstain in Immunohistochemistry |
Experimental Protocols
Animal Husbandry and Ethical Considerations
All animal procedures must be conducted in strict accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) and the principles of humane animal research.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are recommended. Male mice are often used in initial behavioral studies to avoid the confounding influence of the estrous cycle.
-
Housing: Mice should be group-housed (3-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for at least one week before the start of any experimental procedures. They should also be habituated to the handling by the experimenter for several days leading up to the experiments.
Compound Preparation and Administration
The hydrochloride salt of (S)-3-Amino-4-(4-bromophenyl)butanoic acid is expected to be water-soluble.
-
Vehicle: Sterile 0.9% saline is a suitable vehicle.
-
Preparation: Prepare a stock solution of the compound in the vehicle. Subsequent dilutions can be made to achieve the desired final concentrations. Ensure the solution is clear and free of precipitates. Prepare fresh solutions on each day of testing.
-
Dose Selection: Based on studies with the structurally and functionally similar compound baclofen, a dose range of 1, 2.5, and 5 mg/kg is a reasonable starting point for evaluating anxiolytic effects.[1][2][3][4][5] A dose-response study is crucial to identify the optimal therapeutic window.
-
Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing. The injection volume should be kept consistent, typically 10 ml/kg of body weight.
Behavioral Assessments
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8][9][10][11][12][13]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Between each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
The FST is a common behavioral despair model used to screen for antidepressant-like activity.[13][14][15][16][17][18][19][20]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Gently place the mouse into the cylinder of water for a 6-minute session.
-
Record the session with a video camera.
-
The last 4 minutes of the session are typically analyzed.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
Change the water between each mouse.
-
-
Data Analysis: The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.
Brain Tissue Collection and Processing
Following the final behavioral test, animals will be euthanized for brain tissue collection to perform mechanistic studies.
-
Procedure:
-
Deeply anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for immunohistochemistry, or with PBS alone for Western blot analysis.
-
Carefully dissect the brain and isolate specific regions of interest, such as the prefrontal cortex, hippocampus, and amygdala, which are critically involved in anxiety and depression.
-
For Western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection before sectioning.
-
Mechanistic Studies
Western Blot Analysis
Western blotting will be used to quantify changes in the protein levels of GABA-B receptor subunits and downstream signaling molecules.
-
Protocol:
-
Homogenize the brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against GABA-B R1, GABA-B R2, or other proteins of interest overnight at 4°C.[8][14][16][21][22][23]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC)
IHC will be used to visualize the expression and localization of GABA-B receptors within specific brain regions.[14][16][22][23][24][25]
-
Protocol:
-
Section the cryoprotected brain tissue using a cryostat.
-
Mount the sections on charged slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with primary antibodies against GABA-B R1 or GABA-B R2 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount coverslips and image the sections using a fluorescence or confocal microscope.
-
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism, SPSS).
-
Behavioral Data: Analyze data from the EPM and FST using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.
-
Western Blot and IHC Data: Use a one-way ANOVA or a Student's t-test, as appropriate, to compare protein expression levels between treatment groups.
-
Significance: A p-value of less than 0.05 will be considered statistically significant.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo characterization of this compound. By combining behavioral assessments with mechanistic studies, researchers can gain a comprehensive understanding of the compound's therapeutic potential and its effects on the GABA-B receptor system. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of novel treatments for anxiety and depressive disorders.
References
- BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. BenchChem.
- Can, A., et al. (2012). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (59), e3638.
- Crawley, J. N. (2008).
- UCSF IACUC. (2024).
- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74.
- Mouse Metabolic Phenotyping Centers. (2024).
- Castagné, V., et al. (2011). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (59), e2942.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- University of Wisconsin-Milwaukee IACUC. (2023).
- Drexel University IACUC. (2023). IACUC Rodent Breeding Policy Table of Contents.
- University of Louisville IACUC. (2021). IACUC Standard Procedures for Rodents.
- University of Iowa IACUC. (2023).
- Understanding Animal Research. (2020). Factsheet on the forced swim test.
- National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
- Knapp, D. J., et al. (2007). Baclofen Blocks Expression and Sensitization of Anxiety-Like Behavior in an Animal Model of Repeated Stress and Ethanol Withdrawal. Alcoholism: Clinical and Experimental Research, 31(4), 596-605.
- Farook, J. M., et al. (2021). High-dose baclofen attenuates insula activation during anticipatory anxiety in treatment-seeking alcohol dependant individuals: Preliminary findings from a pharmaco-fMRI study. European Neuropsychopharmacology, 46, 28-36.
- Garbutt, J. C., et al. (2021). Efficacy and tolerability of baclofen in a U.S. community population with alcohol use disorder: a dose-response, randomized, controlled trial.
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Application Notes and Protocols for In Vitro Characterization of GABA-B Receptor Agonists
Introduction: The GABA-B Receptor - A Key Modulator of Neuronal Excitability
The γ-aminobutyric acid (GABA) type B receptor (GABA-B R) is a cornerstone of inhibitory neurotransmission throughout the central and peripheral nervous systems.[1][2] As a metabotropic G-protein coupled receptor (GPCR), it orchestrates slow and sustained inhibitory signals that are crucial for maintaining the delicate balance between neuronal excitation and inhibition.[3][4] Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, including spasticity, pain, anxiety, and addiction, making it a significant target for drug discovery and development.[5][6]
Structurally, the functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2.[1][2][4] The GABA-B1 subunit contains the orthosteric binding site for GABA and its agonists, while the GABA-B2 subunit is essential for G-protein coupling and trafficking the receptor to the cell surface.[2] This heterodimer predominantly couples to the Gi/o family of G-proteins.[4][7]
Agonist activation of the GABA-B receptor initiates a cascade of intracellular events. The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.[4] Key signaling events include:
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , causing potassium efflux and membrane hyperpolarization.[4][8]
-
Inhibition of voltage-gated calcium channels (VGCCs) , which reduces calcium influx and subsequently suppresses neurotransmitter release from presynaptic terminals.[4][7]
This multifaceted signaling profile necessitates a diverse toolkit of in vitro assays to comprehensively characterize the pharmacological properties of novel GABA-B receptor agonists. This guide provides detailed protocols and the underlying rationale for the most robust and informative assays used in the field.
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by agonist binding to the GABA-B receptor.
Caption: Agonist activation of the GABA-B receptor leads to Gi/o protein-mediated signaling cascades.
Part 1: Receptor Binding Assays - Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for the GABA-B receptor. These assays directly measure the interaction between a radiolabeled ligand and the receptor, allowing for the determination of key parameters like the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for test compounds.
Core Principle & Rationale
The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radioligand is incubated with a source of GABA-B receptors (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the displacement of the radiolabeled ligand, we can determine the affinity of the test compound. A more potent compound will displace the radioligand at a lower concentration.
Self-Validating System: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding. A robust assay will show high specific binding (typically >80% of total binding).
Experimental Protocol: [³H]-Baclofen Competition Binding Assay
This protocol describes a competition binding assay using [³H]-Baclofen, a selective GABA-B agonist, to determine the affinity of unlabeled test compounds.
Materials:
-
Receptor Source: Frozen cell pellets or prepared membranes from a cell line stably expressing human GABA-B1 and GABA-B2 subunits (e.g., CHO or HEK293 cells). The baculovirus expression system in insect cells (like Sf9) is also excellent for generating high yields of functional receptors.[9][10][11]
-
Radioligand: [³H]-Baclofen (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at room temperature. The presence of calcium is essential for optimal ligand binding to the GABA-B receptor.[12]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Determinate: Unlabeled GABA (100 µM final concentration) or Baclofen (10 µM final concentration).
-
Test Compounds: Serial dilutions in assay buffer.
-
Equipment: 96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak), vacuum filtration manifold, scintillation vials, liquid scintillation cocktail, and a scintillation counter (e.g., MicroBeta counter).[13]
Protocol Steps:
-
Membrane Preparation:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in 20 volumes of ice-cold Assay Buffer.
-
Homogenize using a Polytron-type homogenizer (2 x 15-second bursts).
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and repeat the wash step at least three more times. Causality: This extensive washing is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce binding.[12]
-
Resuspend the final pellet in Assay Buffer to a protein concentration of ~1 mg/mL, determined by a protein assay (e.g., BCA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Baclofen + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL GABA (to final 100 µM) + 50 µL [³H]-Baclofen + 100 µL Membrane Preparation.
-
Test Compound: 50 µL Test Compound (at various concentrations) + 50 µL [³H]-Baclofen + 100 µL Membrane Preparation.
-
Note: The final concentration of [³H]-Baclofen should be close to its Kd value (typically 2-5 nM) to ensure assay sensitivity. The final protein concentration should be in the linear range, typically 20-50 µg per well.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a vacuum manifold.
-
Wash the filters rapidly with 3 x 200 µL of ice-cold Wash Buffer to remove unbound radioligand. Causality: Rapid washing with cold buffer is essential to minimize the dissociation of the radioligand-receptor complex while effectively removing unbound ligand.
-
-
Quantification:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis and Interpretation
| Parameter | Calculation | Interpretation |
| Specific Binding | Total Binding (CPM) - Non-specific Binding (CPM) | Represents the amount of radioligand bound specifically to GABA-B receptors. |
| % Inhibition | 100 * (1 - [(CPM in test well - NSB) / (Total Binding - NSB)]) | The percentage of specific binding displaced by the test compound. |
| IC₅₀ | Concentration of test compound that inhibits 50% of specific binding. | Determined by non-linear regression analysis of the concentration-response curve (plotting % inhibition vs. log[compound]). |
| Ki | IC₅₀ / (1 + ([Radioligand] / Kd of Radioligand)) | The affinity constant of the test compound, corrected for the concentration and affinity of the radioligand used (Cheng-Prusoff equation). |
Part 2: Functional Assays - Measuring Receptor Activation
While binding assays measure affinity, they do not distinguish between agonists, antagonists, or allosteric modulators. Functional assays are essential to characterize the efficacy of a compound—its ability to activate the receptor and elicit a cellular response.
[³⁵S]GTPγS Binding Assay: A Proximal Measure of G-Protein Activation
Core Principle & Rationale: This assay directly measures the first step in G-protein activation.[14] In the resting state, the Gα subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit.[15] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[16] When an agonist activates the GABA-B receptor, it stimulates the binding of [³⁵S]GTPγS to the Gαi/o subunit. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, the activated state is prolonged, and the radioactive signal accumulates, providing a robust measure of receptor activation.[15][16]
Causality & Self-Validation: This assay is a direct measure of G-protein activation, making it less susceptible to signal amplification that can occur in downstream assays. This often results in a lower degree of receptor reserve, which is advantageous for differentiating full from partial agonists.[14] The assay's validity is confirmed by demonstrating a concentration-dependent increase in [³⁵S]GTPγS binding in the presence of a known agonist, which is absent in the presence of an antagonist.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Experimental Protocol:
-
Materials:
-
Receptor Source: Membranes expressing GABA-B receptors (as in the binding assay).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Agonist: Serial dilutions.
-
Other reagents are similar to the radioligand binding assay.
-
-
Protocol Steps:
-
Prepare membranes as previously described.
-
In a 96-well plate, add in order:
-
50 µL Assay Buffer (for basal) or Test Agonist.
-
25 µL of a mix containing membranes (20-40 µg) and GDP (to a final concentration of 10-30 µM). Causality: The addition of excess GDP is crucial to ensure that the binding of [³⁵S]GTPγS is dependent on agonist-stimulated nucleotide exchange, rather than binding to empty nucleotide sites.
-
-
Pre-incubate for 15-20 minutes on ice.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a GF/C filter plate and wash with cold buffer.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated increase in binding over the basal level (no agonist).
-
Plot the % stimulation vs. log[agonist] to generate a concentration-response curve.
-
Determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect relative to a standard full agonist like GABA).
-
cAMP Accumulation Assay: Measuring Downstream Effector Modulation
Core Principle & Rationale: Since GABA-B receptors couple to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7] Measuring this decrease provides a robust functional readout. However, basal cAMP levels in most cells are very low. Therefore, the assay is typically performed by first stimulating adenylyl cyclase with an agent like forskolin .[17][18] The potency of a GABA-B agonist is then measured by its ability to inhibit this forskolin-stimulated cAMP production.
Self-Validating System: The assay includes controls for basal cAMP (no treatment), stimulated cAMP (forskolin only), and agonist inhibition. A successful assay demonstrates a significant increase in cAMP with forskolin and a concentration-dependent reversal of this increase by the GABA-B agonist. Modern assays often use sensitive bioluminescent or fluorescence resonance energy transfer (FRET) based detection methods.[17][19][20][21]
Experimental Protocol (using a Luminescence-Based Assay, e.g., Promega's GloSensor™):
-
Materials:
-
Cell Line: HEK293 cells stably co-expressing the GABA-B receptor subunits and a cAMP-sensitive biosensor (e.g., GloSensor™-22F plasmid).[17][20]
-
Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: CO₂-independent medium (e.g., HBSS).
-
GloSensor™ Reagent: Luciferin substrate.
-
Stimulant: Forskolin.
-
Test Agonist: Serial dilutions.
-
Equipment: White, opaque 96- or 384-well plates, luminometer.
-
-
Protocol Steps:
-
Cell Plating: Seed the cells in white, opaque plates and grow to ~90% confluency.
-
Substrate Equilibration: Replace the culture medium with CO₂-independent medium containing the GloSensor™ Reagent. Incubate for 2 hours at room temperature to allow the substrate to enter the cells.
-
Basal Reading: Measure the basal luminescence in the plate.
-
Agonist Addition: Add serial dilutions of the test agonist to the wells. Incubate for 10-15 minutes. Causality: This pre-incubation allows the agonist to bind and initiate the inhibitory signal before adenylyl cyclase is stimulated.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls). The optimal forskolin concentration (typically 1-10 µM) should be determined empirically to produce a robust but sub-maximal cAMP signal.[17]
-
Signal Measurement: Incubate for another 15-20 minutes and then measure the final luminescence.
-
-
Data Analysis:
-
Data is typically normalized to the forskolin-stimulated signal.
-
Plot the % inhibition of the forskolin response vs. log[agonist].
-
Determine the IC₅₀ (concentration for 50% inhibition) and Emax (maximum % inhibition).
-
Calcium Mobilization Assay
Core Principle & Rationale: While GABA-B receptors are primarily known to inhibit voltage-gated calcium channels, under certain conditions, particularly in recombinant cell systems, Gi/o-coupled receptors can mediate intracellular calcium release.[22][23] This often occurs through Gβγ subunit activation of phospholipase C (PLC), leading to inositol trisphosphate (IP₃) production and subsequent calcium release from the endoplasmic reticulum.[22][24] This assay provides a rapid and high-throughput method for detecting agonist activity.
Experimental Protocol (using a Fluorescent Dye):
-
Materials:
-
Cell Line: A suitable cell line (e.g., CHO or HEK293) co-expressing the GABA-B receptor and a promiscuous G-protein like Gα16, which couples Gi signaling to the PLC pathway, or cells that endogenously show a calcium response.[23]
-
Calcium Indicator Dye: A cell-permeant fluorescent calcium dye like Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FDSS).[22]
-
-
Protocol Steps:
-
Cell Plating: Plate cells in black, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.
-
Assay:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Use the automated injector to add the test agonist.
-
Immediately begin measuring the change in fluorescence intensity over time (typically 60-120 seconds).
-
-
-
Data Analysis:
-
The response is quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response vs. log[agonist] to determine the EC₅₀ and Emax .
-
Part 3: Electrophysiology - The Definitive Functional Readout
Electrophysiology provides the most physiologically relevant measure of GABA-B receptor function by directly recording the modulation of ion channel activity in real-time.
Core Principle & Rationale: Techniques like patch-clamp electrophysiology can directly measure the agonist-induced activation of GIRK channels (as an outward potassium current) or the inhibition of calcium currents.[25][26][27] This method offers unparalleled temporal resolution and provides direct evidence of the physiological consequences of receptor activation.
Experimental Workflow:
Caption: General workflow for an electrophysiology experiment.
Protocol Example (Whole-Cell Recording of GIRK Currents):
-
System: A cell expressing GABA-B receptors and GIRK channels (e.g., cultured neurons or recombinant cell lines).
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is "clamped" at a specific voltage (e.g., -80 mV).
-
A baseline current is recorded.
-
The test agonist is applied to the cell via a perfusion system.
-
Activation of GABA-B receptors and subsequent GIRK channel opening will result in an outward K⁺ current, which is recorded as a change in the holding current.
-
-
Data Analysis:
-
The magnitude of the agonist-induced current is measured.
-
A concentration-response curve is generated to determine the EC₅₀ and Emax for current activation.
-
Summary and Concluding Remarks
The comprehensive characterization of a GABA-B receptor agonist requires a multi-assay approach. The journey begins with radioligand binding assays to establish affinity (Ki), followed by a suite of functional assays to determine potency (EC₅₀/IC₅₀) and efficacy (Emax). Proximal assays like [³⁵S]GTPγS binding provide a clean measure of G-protein activation, while downstream readouts like cAMP inhibition and calcium mobilization confirm effector modulation in a cellular context. Finally, electrophysiology offers the ultimate validation, directly demonstrating the compound's effect on ion channel function, the physiological endpoint of GABA-B receptor activation. By systematically employing these techniques, researchers can build a complete pharmacological profile, enabling informed decisions in the complex process of drug development.
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Introduction: Targeting a Core Mechanism of Gastroesophageal Reflux Disease (GERD)
An Application Guide for the Preclinical Evaluation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride in GERD Research Models
Gastroesophageal Reflux Disease (GERD) is a chronic, highly prevalent disorder resulting from the retrograde flow of gastric contents into the esophagus. While proton pump inhibitors (PPIs) are the cornerstone of therapy, they primarily address acid-related mucosal damage and are less effective for symptoms driven by non-acid or weakly acidic reflux.[1] A significant portion of GERD pathophysiology is not dependent on acid but on a neuromuscular dysfunction: the transient lower esophageal sphincter relaxation (TLESR). TLESRs are brief, spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing and represent the dominant mechanism for reflux in both healthy individuals and GERD patients.[2][3]
Targeting TLESRs offers a promising therapeutic avenue beyond simple acid suppression. The primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), has emerged as a key regulator of this pathway. Specifically, agonists of the GABA-B receptor have been shown to inhibit the brainstem reflexes that trigger TLESRs.[2][4][5] Compounds like Baclofen, a well-known GABA-B agonist, have demonstrated the clinical potential of this mechanism by reducing reflux episodes and increasing basal LES pressure.[2][6][7]
This guide focuses on this compound, a structural analog of Baclofen, as a candidate for investigation in GERD research models. While direct literature on this specific (S)-isomer for GERD is nascent, its classification as a phenyl-GABA derivative provides a strong scientific rationale for its evaluation as a TLESR-inhibiting agent. This document provides the foundational knowledge, experimental protocols, and data interpretation frameworks necessary for researchers to explore its potential, drawing upon established principles from related GABA-B agonists.
Scientific Rationale: The GABA-B Receptor Pathway in LES Control
The therapeutic hypothesis rests on the modulation of the vagal reflex arc that controls the LES. Vagal afferent nerves detect gastric distension (e.g., after a meal) and signal to the brainstem, which in turn triggers a TLESR via vagal efferent pathways. GABA-B receptors are densely expressed in the brainstem nuclei involved in this reflex.
Activation of these GABA-B receptors by an agonist like this compound is hypothesized to exert an inhibitory effect on the presynaptic terminals of vagal afferents.[6] This reduces the excitatory signal for TLESRs, leading to three primary therapeutic effects:
-
A reduction in the frequency of TLESRs , the primary mechanism of reflux.[2][3]
-
An increase in basal LES pressure , which improves the barrier against reflux.[6]
-
A decrease in the number of reflux events (both acidic and non-acidic).[8]
Compound Profile & Preclinical Considerations
This compound belongs to a class of phenyl-substituted GABA analogs. Its properties are compared with the well-studied racemic Baclofen below.
| Property | (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | Baclofen (Racemic) |
| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | 4-amino-3-(4-chlorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 294.57 g/mol [9] | 213.66 g/mol |
| Primary Target | GABA-B Receptor (Agonist) | GABA-B Receptor (Agonist) |
| Key Difference | Bromine substitution; (S)-enantiomer | Chlorine substitution; Racemic (R and S) |
The key structural difference is the substitution of a bromine atom for chlorine on the phenyl ring. Researchers should consider that this modification may alter the compound's potency, selectivity, blood-brain barrier penetration, and pharmacokinetic profile compared to Baclofen. Therefore, initial dose-ranging studies are critical.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a framework for assessing the efficacy of this compound in validated GERD models.
Protocol 1: In Vivo Assessment of TLESRs and LES Pressure in a Rat Model
This acute experiment directly measures the compound's effect on the primary neuromuscular mechanism of GERD.
Objective: To determine if the test compound reduces the frequency of gastric distension-induced TLESRs and increases basal LES pressure.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-350g). Animals are fasted overnight with free access to water.
-
Anesthesia: Anesthetize with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine) to maintain a stable surgical plane without suppressing vagal reflexes.
-
Surgical Preparation:
-
Perform a laparotomy to expose the stomach.
-
Secure a multi-lumen manometry catheter assembly, including a sleeve sensor for LES pressure and ports for esophageal and gastric pressure, such that the sleeve sensor straddles the LES.
-
Insert an inflatable balloon or catheter into the stomach via the fundus for controlled gastric distension.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until a stable LES pressure baseline is achieved.
-
Baseline Measurement: Record basal LES pressure and esophageal/gastric pressures for a 30-minute baseline period.
-
Drug Administration:
-
Administer vehicle control (e.g., saline or 0.5% methylcellulose) intravenously (IV) or intraperitoneally (IP).
-
After a washout period, administer this compound. A dose-ranging study is recommended (e.g., 1, 3, 10 mg/kg), based on effective doses of baclofen in similar models.
-
-
TLESR Induction: 15-20 minutes post-dosing, induce TLESRs by inflating the gastric balloon with air (e.g., 6-8 mL) to mimic post-meal distension. Maintain distension for a 60-minute recording period.
-
Data Acquisition: Continuously record pressures throughout the experiment. A TLESR is defined as a rapid drop in LES pressure to the level of gastric pressure, lasting >1 second, and not associated with a swallow.
-
Endpoint Analysis:
-
Quantify the number of TLESRs per hour during the distension period.
-
Measure the average basal LES pressure during the 15 minutes prior to distension.
-
Compare results between vehicle and drug-treated groups.
-
Protocol 2: Chronic Acid Reflux Esophagitis Model
This model assesses the compound's ability to protect the esophageal mucosa from injury caused by chronic reflux.
Objective: To evaluate if chronic administration of the test compound reduces the severity of esophageal lesions in a surgically-induced reflux model.
Step-by-Step Methodology:
-
Animal Model: Male Wistar rats (200-250g).
-
Reflux Model Induction:
-
Anesthetize the animals.
-
Perform a laparotomy and ligate the pylorus to ensure gastric content retention.
-
Ligate the transitional region between the forestomach and the glandular portion to limit the volume of the refluxate to the more acidic glandular secretions.[10]
-
-
Treatment Groups:
-
Group 1: Sham (surgery without ligation) + Vehicle.
-
Group 2: Reflux (ligation) + Vehicle.
-
Group 3: Reflux (ligation) + Test Compound (e.g., daily oral gavage for 3-5 days).
-
Group 4 (Optional): Reflux (ligation) + Positive Control (e.g., PPI).
-
-
Euthanasia and Tissue Collection: At the end of the treatment period (e.g., 4-6 hours post-ligation for an acute model, or after several days for a chronic dosing study), euthanize the animals. Carefully dissect the esophagus and stomach.
-
Macroscopic Evaluation:
-
Open the esophagus longitudinally.
-
Score the severity of erosions and ulcers based on a standardized scale (e.g., 0 = no lesion, 1 = mild hyperemia, 2 = one or two small lesions, 3 = multiple small lesions, 4 = large ulcerative lesion).
-
-
Histological Analysis:
-
Fix esophageal tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epithelial damage, basal cell hyperplasia, inflammatory cell infiltration, and other signs of esophagitis.
-
-
Biochemical Analysis (Optional): Homogenize esophageal tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO) or pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Data Interpretation & Expected Outcomes
A successful compound would demonstrate a statistically significant, dose-dependent effect on key efficacy endpoints.
| Endpoint | Expected Outcome with Effective Compound | Potential Confounders/Considerations |
| TLESR Frequency | Significant reduction compared to vehicle control. | Anesthetic depth can influence results. Ensure stable anesthesia. |
| Basal LES Pressure | Significant increase compared to vehicle control. | Movement artifacts; ensure proper catheter placement. |
| Esophageal Lesion Score | Significantly lower score compared to the reflux + vehicle group. | Inter-animal variability in surgical models. Sufficient group sizes (n=8-10) are needed. |
| Histological Damage | Reduced inflammatory infiltrate, preserved epithelial integrity. | Subjectivity in scoring; use a blinded observer for analysis. |
| Adverse Events | Monitor for CNS side effects like sedation, ataxia.[4] | GABA-B agonists can have dose-limiting CNS effects. Note any behavioral changes. |
Conclusion
This compound represents a scientifically compelling candidate for GERD research. Its structural similarity to known GABA-B agonists provides a strong basis for investigating its potential to inhibit TLESRs, the primary underlying cause of reflux events. The protocols detailed in this guide offer a robust framework for characterizing its pharmacodynamic effects on LES function and its therapeutic efficacy in preclinical models of GERD. Rigorous execution of these studies, with careful attention to dose-selection and potential CNS side effects, will be crucial in determining its viability as a novel treatment for gastroesophageal reflux disease.
References
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Vakil, N., et al. (2012). Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study. American Journal of Gastroenterology. Available at: [Link]
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Fattahi, T., & Sadr, S. S. (2022). Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials. Frontiers in Pharmacology. Available at: [Link]
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Boecxstaens, G. E., et al. (2011). Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut. Available at: [Link]
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Vakil, N. B., et al. (2012). Arbaclofen Placarbil in GERD: A Randomized, Double-Blind, Placebo-Controlled Study. ResearchGate. Available at: [Link]
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Gerson, L. B., et al. (2010). Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease. American Journal of Gastroenterology. Available at: [Link]
-
Li, S., et al. (2024). Efficacy of Baclofen as Add-on Therapy for Refractory Gastroesophageal Reflux Disease: A Meta-analysis. Journal of Clinical Gastroenterology. Available at: [Link]
-
Fattahi, T., & Sadr, S. S. (2022). Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials. PubMed Central. Available at: [Link]
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Lal, R., et al. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Lidums, I., et al. (2000). Control of transient lower esophageal sphincter relaxations and reflux by the GABA(B) agonist baclofen in normal subjects. Gastroenterology. Available at: [Link]
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Chen, C. L., et al. (2019). Effects of GABA-B agonist baclofen on esophageal motility. Neurogastroenterology & Motility. Available at: [Link]
-
Scarpellini, E. (2012). The Role of Baclofen in the Treatment of Gastroesophageal Reflux Disease. Semantic Scholar. Available at: [Link]
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Boeckxstaens, G. E., et al. (2009). Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects. Alimentary Pharmacology & Therapeutics. Available at: [Link]
-
AstraZeneca. (n.d.). Lesogaberan (AZD3355). AstraZeneca Open Innovation. Available at: [Link]
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Unknown Author. (n.d.). Pharmacodynamic effects of lesogaberan 30, 90, 120 and 240 mg relative... ResearchGate. Available at: [Link]
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O'Kuratri, S., et al. (2023). Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride. PubChem. Available at: [Link]
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Naito, Y., et al. (2011). Animal Model of Acid-Reflux Esophagitis: Pathogenic Roles of Acid/Pepsin, Prostaglandins, and Amino Acids. Journal of Nippon Medical School. Available at: [Link]
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Application Notes and Protocols for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, also known as Lesogaberan (AZD3355), in rodent models. This document synthesizes technical data with practical insights to ensure methodologically sound and reproducible in vivo studies.
Introduction and Mechanism of Action
This compound is a potent and selective agonist of the Gamma-aminobutyric acid (GABA) type B (GABA-B) receptor.[1] Unlike the endogenous neurotransmitter GABA, which does not readily cross the blood-brain barrier, this compound is designed for systemic administration. Its hydrochloride salt form enhances its stability and solubility for research applications.[2]
The primary mechanism of action involves the activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission.[3][4] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the dissociation of the associated G-protein into its Gα and Gβγ subunits. The Gβγ subunit then modulates downstream effectors, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to neuronal hyperpolarization and a reduction in neurotransmitter release, resulting in a generalized inhibitory effect on neuronal excitability.[3][5]
This compound was initially investigated for gastroesophageal reflux disease (GERD) due to its ability to inhibit transient lower esophageal sphincter relaxations.[6][7] More recently, its therapeutic potential is being explored in other areas, including non-alcoholic steatohepatitis (NASH), owing to its anti-inflammatory and anti-fibrotic effects observed in rodent models.[8][9]
Signaling Pathway of GABA-B Receptor Activation
Caption: General workflow for rodent administration.
Protocol 1: Oral Gavage (Mouse and Rat)
This protocol is adapted from established institutional guidelines. [1][10] Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip). [1]* Syringes
-
Dosing solution
-
Scale for weighing animals
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by scruffing the loose skin over the shoulders and behind the ears. The head should be gently extended back to create a straight line through the neck and esophagus. [10] * Rat: Hold the rat near the thoracic region and support the lower body. Gently extend the head back. [1]2. Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length and mark it. [10] * Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.
-
The animal should swallow as the tube enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, immediately withdraw and re-attempt. [1]3. Substance Administration:
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the dosing solution.
-
The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats. [1]4. Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Monitor the animal for 5-10 minutes for any signs of respiratory distress. [1]
-
Protocol 2: Intraperitoneal (IP) Injection (Mouse and Rat)
This protocol is based on standard institutional procedures. [6] Materials:
-
Appropriately sized needles (25-27 gauge for mice, 23-25 gauge for rats). [6]* Syringes
-
Dosing solution
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint:
-
Mouse/Rat: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.
-
-
Injection Site Identification:
-
The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. [6]3. Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or other fluid enters the syringe, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the dosing solution. The maximum recommended volume for IP injection is <10 ml/kg for both mice and rats. [6]4. Post-Administration:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Safety and Toxicological Considerations
Preclinical studies of up to 12 months in duration, as well as lifetime bioassays in rats and mice, have been conducted with Lesogaberan. The toxicity profile did not indicate any hepatic effects. However, decreased body weight and food consumption have been observed, along with a dose-dependent diuretic effect in rats. [11][10]In some clinical studies, mild and reversible increases in liver enzymes were noted in a small percentage of human subjects. [11]Researchers should be mindful of these potential effects and include appropriate monitoring parameters in their study design, such as regular body weight measurements and food/water intake assessments.
References
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Friedman, S. L., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20827. [Link]
-
Lacy, B. E., Chehade, R., & Crowell, M. D. (2010). Lesogaberan: GABAB receptor agonist treatment of gastroesophageal reflux disease. Drugs of the Future, 35(12), 987-992. [Link]
-
AstraZeneca. (n.d.). Lesogaberan (AZD3355). Open Innovation. Retrieved from [Link]
-
Tian, J., et al. (2021). Repositioning of a Novel GABA-B Receptor Agonist, AZD3355 (Lesogaberan), for the Treatment of Non-alcoholic Steatohepatitis. Research Square. [Link]
-
Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(21), 7497-7507. [Link]
-
University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care Services. Retrieved from [Link]
-
Florida State University. (2016). Oral Gavage in the Mouse. Animal Care and Use Committee. Retrieved from [Link]
-
Research Biomethods Training. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]
-
The University of Queensland. (2022). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]
-
Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current opinion in neurobiology, 38, 107-114. [Link]
-
Bowery, N. G., et al. (2002). GABAB receptor pharmacology. Pharmacological reviews, 54(2), 247-264. [Link]
-
Boeckxstaens, G. E., et al. (2011). Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut, 60(8), 1040-1046. [Link]
-
Wikipedia. (2023). Lesogaberan. Retrieved from [Link]
-
Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. [Link]
-
Friedman, S. L., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1). [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
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Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Autonomic neuroscience : basic & clinical, 160(1-2), 11–20. [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
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The Dose Conversion. (n.d.). The Dose Conversion Tool for Researchers. Retrieved from [Link]
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Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(3), 659–661. [Link]
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Friedman, S. L., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific reports, 11(1), 20827. [Link]
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Tennigkeit, M., et al. (1998). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(16), 6430–6445. [Link]
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Jonsson, E., et al. (2011). Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. International journal of clinical pharmacology and therapeutics, 49(6), 387–395. [Link]
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Al Shoyaib, A., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Toxics, 7(4), 55. [Link]
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Application Note: Utilizing (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride for the Modulation of GABAergic Neurotransmission in Electrophysiology Studies
Abstract
This technical guide provides a comprehensive framework for the application of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a putative GABA-B receptor antagonist, in electrophysiological studies. Recognizing the limited direct literature on this specific compound, this note establishes a robust protocol based on the well-characterized and potent selective GABA-B receptor antagonist, CGP 52432. The principles and methodologies detailed herein are designed to be broadly applicable to novel phenibut or baclofen analogues, enabling researchers to effectively investigate their modulatory effects on neuronal excitability and synaptic transmission. This guide covers the scientific background, mechanism of action, detailed protocols for both in vitro and in vivo electrophysiology, data interpretation, and essential safety considerations.
Scientific Background and Rationale
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a fine balance between neuronal excitation and inhibition. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2][3]
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals.[1][4] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[1] Their activation triggers a cascade of downstream signaling events, primarily through Gαi/o-type proteins, leading to:
-
Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.[1]
-
Presynaptic Inhibition: Inhibition of voltage-gated Ca2+ channels (N-type and P/Q-type), which suppresses the release of neurotransmitters, including GABA itself (autoreceptors) and glutamate (heteroreceptors).[1][5]
-
Inhibition of adenylyl cyclase , which modulates cyclic AMP (cAMP) levels.[2]
Selective antagonists of the GABA-B receptor are invaluable tools for dissecting the physiological roles of this receptor system. By blocking the binding of endogenous GABA, these antagonists prevent the activation of GIRK channels and the inhibition of presynaptic calcium channels. This disinhibition leads to an overall increase in neuronal excitability and neurotransmitter release, making these compounds critical for studying synaptic plasticity, network oscillations, and the pathophysiology of disorders like epilepsy and cognitive impairments.[6]
This compound belongs to a chemical class structurally related to potent GABA-B antagonists. This guide will use CGP 52432 , a highly potent and selective GABA-B antagonist, as a reference compound to establish experimental parameters.[7][8]
Compound Profile: this compound & Reference Antagonist
While detailed pharmacological data for this compound is not widely published, its structure suggests activity as a GABA-B receptor antagonist. For protocol development, we reference the properties of CGP 52432.
| Property | (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | CGP 52432 (Reference Compound) |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | C₁₅H₂₄Cl₂NO₄P |
| Molecular Weight | 294.57 g/mol | 384.24 g/mol |
| Mechanism of Action | Putative competitive antagonist at the GABA-B receptor | Potent, selective, and competitive GABA-B receptor antagonist.[7][8] |
| Key Pharmacological Data | Not available | IC₅₀ = 85 nM.[8] Antagonizes baclofen-induced hyperpolarization and reduces late inhibitory postsynaptic potentials (IPSPs).[9] |
| Solubility | Expected to be soluble in water and DMSO | Soluble to 5 mM in water.[10] |
Researchers must determine the empirical solubility and optimal concentration range for this compound through pilot experiments.
Mechanism of Action Visualization
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the site of antagonist action.
Caption: GABA-B receptor signaling and antagonist blockade.
Materials and Reagents
Equipment
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Microscope with DIC optics
-
Vibrating microtome (for in vitro studies)
-
Perfusion system
-
Temperature controller
-
Glass pipette puller and microforge
-
Stereotaxic apparatus (for in vivo studies)
-
Microiontophoresis pump and multi-barrel electrodes (for in vivo studies)
-
Analytical balance, pH meter, osmometer
-
Standard laboratory glassware and consumables
Reagents
-
This compound (or reference antagonist, e.g., CGP 52432)
-
Dimethyl sulfoxide (DMSO), reagent grade
-
Artificial cerebrospinal fluid (aCSF) components (NaCl, KCl, NaH₂PO₄, NaHCO₃, D-glucose, MgSO₄, CaCl₂)
-
Intracellular solution components (e.g., K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA)
-
Sucrose for protective cutting solution
-
Anesthetics (e.g., isoflurane, ketamine/xylazine) for in vivo studies
-
GABA-B agonist (e.g., Baclofen) for validation experiments
-
Distilled, deionized water (ddH₂O)
Experimental Protocols
Protocol 1: Stock Solution Preparation
Causality: A concentrated stock solution in an appropriate solvent ensures stability and allows for accurate dilution into aqueous recording solutions, minimizing the risk of precipitation and the direct exposure of the preparation to potentially cytotoxic solvent concentrations.
-
Determine Solvent: Test the solubility of this compound. While the hydrochloride salt form suggests water solubility, DMSO is a common alternative for organic compounds.
-
Weigh Compound: Using an analytical balance, accurately weigh a small amount of the compound (e.g., 5-10 mg).
-
Calculate Volume: Calculate the volume of solvent required to achieve a high-concentration stock (e.g., 10-50 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Concentration (mol/L))
-
-
Dissolve: Add the calculated volume of solvent (e.g., DMSO) to the vial containing the compound. Vortex thoroughly until fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Self-Validation: The final concentration of DMSO in the working aCSF should not exceed 0.1%, as higher concentrations can have non-specific effects on neuronal activity. Verify that the stock solution is clear and free of precipitate before each use.
Protocol 2: In Vitro Slice Electrophysiology
This protocol details whole-cell patch-clamp and field potential recordings in acute brain slices to assess the antagonist's effect on postsynaptic potentials and synaptic plasticity.
Caption: Workflow for in vitro slice electrophysiology.
Step-by-Step Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.[11]
-
Rapidly dissect the brain and mount it for sectioning on a vibrating microtome submerged in the cutting solution.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, cortex).
-
Transfer slices to a holding chamber with aCSF, incubate at 32-34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
For Whole-Cell: Obtain a high-resistance (>1 GΩ) seal on a target neuron and establish a whole-cell configuration. Record baseline synaptic activity (e.g., spontaneous or evoked IPSPs).
-
For Field Potentials: Place a stimulating electrode on an afferent pathway and a recording electrode in a dendritic field to record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Validation: Record a stable baseline for 10-20 minutes.
-
Antagonist Application: Dilute the stock solution of this compound into the aCSF to the desired final concentration (start with a range based on CGP 52432, e.g., 1-10 µM).[9][12] Switch the perfusion to the antagonist-containing aCSF.
-
Data Acquisition: Record for 15-30 minutes after drug application to allow for equilibration and to observe the full effect.
-
Washout: Switch perfusion back to control aCSF to test for reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous/evoked IPSPs or the slope of fEPSPs.
-
Normalize the data to the pre-drug baseline period.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare pre-, during, and post-drug conditions.
-
To determine the IC₅₀, apply a range of antagonist concentrations to inhibit a response evoked by a fixed concentration of a GABA-B agonist (e.g., baclofen).[13]
-
Protocol 3: In Vivo Microiontophoresis
This protocol allows for the localized application of the antagonist to a single recorded neuron in vivo, assessing its role in sensory processing or network activity without systemic effects.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Electrode Preparation:
-
Use a multi-barrel glass microelectrode. The central barrel is filled with a recording solution (e.g., 2M NaCl) for single-unit recording.
-
Fill one or more side barrels with a solution of this compound (e.g., 10-20 mM in saline, pH adjusted). Other barrels can contain an agonist (baclofen) or neurotransmitters.
-
-
Recording and Drug Application:
-
Lower the electrode to the target depth and isolate a single neuron with stable firing.
-
Record baseline spontaneous and/or stimulus-evoked firing rate for several minutes.
-
Apply the antagonist via microiontophoresis by passing a positive current (e.g., 10-100 nA) through the drug-containing barrel.[14][15][16] Use a retaining current (negative polarity) between applications to prevent leakage.
-
Record the neuron's firing rate during and after drug ejection.
-
Test for recovery after terminating the ejection current.
-
-
Data Analysis:
-
Generate peri-stimulus time histograms (PSTHs) or firing rate plots.
-
Compare the firing rate and response pattern during the baseline, drug application, and recovery periods.
-
Data Interpretation and Expected Results
-
Increased Neuronal Firing: Application of a GABA-B antagonist is expected to increase the spontaneous and evoked firing rate of neurons by blocking tonic and phasic GABA-B receptor-mediated inhibition.[6]
-
Reduction of Late IPSPs: In whole-cell recordings, the antagonist should reduce or abolish the slow, long-lasting component of the inhibitory postsynaptic potential (IPSP) that is mediated by GABA-B receptors.[9]
-
Enhanced Neurotransmitter Release: By blocking presynaptic autoreceptors, the antagonist may increase the release of GABA (leading to enhanced GABA-A mediated currents) and by blocking heteroreceptors, it can increase the release of other neurotransmitters like glutamate.[6] This can be observed as an increase in the frequency of spontaneous postsynaptic currents.
-
Modulation of Synaptic Plasticity: Blockade of GABA-B receptors can facilitate the induction of long-term potentiation (LTP) by removing an inhibitory brake on postsynaptic depolarization.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the solid compound and its solutions.[17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[18]
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
-
Toxicity: The toxicological properties of this compound have not been fully elucidated. Treat it as a potentially neurotoxic and hazardous substance.[19]
-
Withdrawal Phenomena: Be aware that chronic exposure to GABAergic agents can lead to adaptive changes. Abrupt cessation of a GABA-B agonist can cause a severe withdrawal syndrome characterized by hyperexcitability and seizures.[20][21][22][23][24] While less common with antagonists, unexpected network effects after washout are possible.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - Compound inactivity or degradation.- Insufficient concentration.- GABA-B receptors not expressed or active in the recorded cell type. | - Verify compound integrity.- Perform a dose-response curve.- Confirm GABA-B functionality with an agonist like baclofen. |
| Precipitation in aCSF | - Poor solubility of the compound.- Stock solution concentration too high.- Incorrect pH of the final solution. | - Use a fresh aliquot of stock solution.- Ensure final DMSO concentration is <0.1%.- Check the pH of the aCSF after adding the drug. |
| Irreversible or non-specific effects | - Drug concentration is too high, leading to off-target effects.- Compound has poor reversibility. | - Lower the concentration.- Extend the washout period.- Test for effects on basic membrane properties (e.g., input resistance, resting potential). |
References
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Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (n.d.). PMC. [Link]
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What are GABAB receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]
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Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. (2020). PubMed. [Link]
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Differential effects of iontophoretic in vivo application of the GABA(A)-antagonists bicuculline and gabazine in sensory cortex. (n.d.). PubMed. [Link]
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Differential effects of iontophoretic in vivo application of the GABA A-antagonists bicuculline and gabazine in sensory cortex. (2006, August 7). ResearchGate. [Link]
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Activation of GABAB receptors. (n.d.). Reactome Pathway Database. [Link]
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GABAA and GABAB Receptors Differentially Regulate Synaptic Transmission in the Auditory Thalamo-Amygdala Pathway: An in Vivo Microiontophoretic Study and a Model. (1996). PubMed. [Link]
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GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. (2010, January 13). Journal of Neuroscience. [Link]
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GABAB Receptors: Physiological Functions and Mechanisms of Diversity. (2018, August 9). ResearchGate. [Link]
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Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro. (n.d.). PubMed Central. [Link]
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Iontophoresis In Vivo Demonstrates a Key Role for GABA A and Glycinergic Inhibition in Shaping Frequency Response Areas in the Inferior Colliculus of Guinea Pig. (2001, September 15). Journal of Neuroscience. [Link]
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Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices. (n.d.). PubMed. [Link]
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GABA receptor antagonist. (n.d.). Wikipedia. [Link]
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Electrophysiology: What goes on the inside? (2017, November 29). Scientifica. [Link]
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The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. (1993). PubMed. [Link]
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Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice. (n.d.). PMC. [Link]
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Antagonism of synaptic transmission in vivo: contributions of microiontophoresis. (n.d.). PubMed. [Link]
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GABA Inhibitors. (2023, July 30). StatPearls - NCBI Bookshelf. [Link]
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GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. (n.d.). ResearchGate. [Link]
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Experimental Procedure — Slice Electrophysiology 1.0 documentation. (n.d.). GitHub Pages. [Link]
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Baclofen therapeutics, toxicity, and withdrawal: A narrative review. (2021, May 1). ResearchGate. [Link]
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Establishing a Whole-Cell Voltage-Clamp Configuration for Electrophysiological Recordings in Brain Slices. (2022, July 8). JoVE. [Link]
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Baclofen therapeutics, toxicity, and withdrawal: A narrative review. (n.d.). PMC. [Link]
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Baclofen Withdrawal & Detox: Symptoms, Timeline and Treatment. (2020, October 27). The Recovery Village. [Link]
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Brain Slice Preparation for electrophysiology recording v1. (2021, October 11). ResearchGate. [Link]
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Characterization of Inhibitory GABA-A Receptor Activation during Spreading Depolarization in Brain Slice. (2014, October 22). NIH. [Link]
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Baclofen Withdrawal Syndrome. (2023, May 7). YouTube. [Link]
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Interaction of GABAB-Mediated Inhibition With Voltage-Gated Currents of Pyramidal Cells: Computational Mechanism of a Sensory Searchlight. (n.d.). Journal of Neurophysiology. [Link]
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Electrophysiological characterization of potent agonists and antagonists at pre- and postsynaptic GABAB receptors on neurones in rat brain slices. (n.d.). PubMed. [Link]
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CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex. (1993). PubMed. [Link]
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Use of an antagonist for estimating the degree of agonist stimulation during physiological release. (n.d.). PubMed. [Link]
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Intrathecal baclofen withdrawal syndrome- a life-threatening complication of baclofen pump: A case report. (2004, August 9). PMC. [Link]
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Neurotoxic Effects. (n.d.). Drinking Water and Health - NCBI Bookshelf. [Link]
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Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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wise ARS/NET Syllabus 01. AGRICULTURAL BIOTECHNOLOGY Unit 1: Cell Structure and Function Prok. (n.d.). ASRB. [Link]
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Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (n.d.). MDPI. [Link]
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Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO). [Link]
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GABA Receptor. (2023, February 18). StatPearls - NCBI Bookshelf. [Link]
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Heart rate variability effects of an agonist or antagonists of the beta-adrenoceptor assessed with scatterplot and sequence analysis. (n.d.). PubMed. [Link]
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Organic Solvent Neurotoxicity (87-104). (n.d.). NIOSH - CDC. [Link]
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Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (n.d.). MDPI. [Link]
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GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. [Link]
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Rodrigo Quian Quiroga - Tutorial on electrophysiology data analysis. (2018, February 28). YouTube. [Link]
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The dynamic modulation of GABAA receptor trafficking and its role in the formation of inhibitory synapses. (2015, April 2). PubMed Central. [Link]
-
GLUT1-DS Brain Organoids Exhibit Increased Sensitivity to Metabolic and Pharmacological Induction of Epileptiform Activity. (n.d.). MDPI. [Link]
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Application Notes and Protocols: A Researcher's Guide to Radioligand Binding Assays for GABA-B Receptors
Introduction: Unraveling the complexities of GABA-B Receptor Pharmacology
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a fine balance between neuronal excitation and inhibition.[1] Its actions are mediated by two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), are crucial for mediating slow and prolonged inhibitory effects, primarily through the modulation of adenylyl cyclase and ion channels.[1][2] Given their significant role in a multitude of physiological processes and their implication in various neurological and psychiatric disorders, GABA-B receptors are a key target for drug discovery and development.[3][4]
Radioligand binding assays are a cornerstone technique for characterizing the interactions between ligands and their receptors.[5][6][7] These assays provide invaluable quantitative data on ligand affinity (Kd), receptor density (Bmax), and the potency of unlabeled compounds (Ki or IC50).[1][8] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, in-depth exploration of the theoretical and practical aspects of performing radioligand binding assays for GABA-B receptors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The Principle of Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of a radioactively labeled ligand with its receptor.[9] The fundamental principle relies on the ability to separate the receptor-bound radioligand from the free, unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the larger membrane-bound receptors while allowing the smaller, free radioligand to pass through.[10][11] The radioactivity retained on the filter is then quantified using liquid scintillation counting.
Two primary types of radioligand binding assays are routinely employed:
-
Saturation Binding Assays: These assays are used to determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the total number of binding sites (Bmax) in a given tissue or cell preparation.[7][12] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for a receptor.[7] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound. The ability of the test compound to displace the radioligand from the receptor is measured, and its inhibitory constant (Ki) is calculated from its IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Key Reagents and Considerations
The success of a radioligand binding assay is critically dependent on the quality of the reagents and careful consideration of experimental parameters.
Choosing the Right Radioligand
Several radioligands are commercially available for studying GABA-B receptors. The choice of radioligand is crucial and depends on the specific research question.
| Radioligand | Ligand Type | Typical Concentration | Key Characteristics |
| [³H]GABA | Agonist | 100 nM (in the presence of a GABA-A antagonist) | The endogenous agonist, but requires the presence of a GABA-A receptor antagonist (e.g., isoguvacine) to prevent binding to GABA-A sites.[13] |
| [³H]Baclofen | Agonist | 5 nM | A selective agonist for the GABA-B site.[8][13] |
| [³H]CGP54626 | Antagonist | 4-5 nM | A high-affinity and selective antagonist for GABA-B receptors, often yielding robust and consistent data.[8][13][14] |
Membrane Preparation: The Foundation of a Reliable Assay
The quality of the receptor source is paramount. For GABA-B receptors, this is typically a crude membrane preparation from brain tissue (e.g., rat brain) or from cell lines stably expressing the receptor.
A critical and often overlooked aspect is the thorough removal of endogenous GABA. Residual GABA in the membrane preparation will compete with the radioligand for binding to the GABA-B receptor, leading to an underestimation of receptor number and affinity.[8][13] This is achieved through a series of centrifugation and resuspension steps in fresh buffer.
Assay Buffer Composition
The composition of the assay buffer is optimized to maintain the integrity of the receptors and facilitate ligand binding. A typical buffer for GABA-B receptor binding assays includes:
-
Tris-HCl (e.g., 50 mM, pH 7.4): Provides a stable pH environment.
-
CaCl₂ (e.g., 2.5 mM): Divalent cations like calcium can modulate the affinity of ligands for GABA-B receptors.[15][16]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow of a radioligand binding assay using the filtration method.
Caption: General workflow for a radioligand binding assay.
Detailed Protocols
Here, we provide step-by-step protocols for performing saturation and competition binding assays for GABA-B receptors. These protocols are intended as a starting point and may require optimization for specific experimental conditions.[17]
Protocol 1: Membrane Preparation from Rat Brain
This protocol describes the preparation of a crude membrane fraction from whole rat brain, a rich source of GABA-B receptors.
Materials:
-
Whole rat brains, frozen
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4 (ice-cold)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 (ice-cold)
-
Dounce homogenizer or Polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Homogenize rat brains in 10-20 volumes (w/v) of ice-cold Homogenization Buffer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge at 20,000-50,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.[13]
-
Discard the supernatant and resuspend the pellet in 10-20 volumes of ice-cold Binding Buffer. This step is crucial for washing away endogenous GABA.
-
Repeat the centrifugation and resuspension steps at least three to five more times.[13] The thoroughness of this washing procedure directly impacts the quality of your data.
-
After the final wash, resuspend the pellet in a smaller volume of Binding Buffer to achieve a final protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.[10]
-
Aliquots of the membrane preparation can be stored at -80°C until use.
Protocol 2: Saturation Binding Assay using [³H]CGP54626
This protocol is designed to determine the Kd and Bmax of [³H]CGP54626 for GABA-B receptors.
Materials:
-
Rat brain membrane preparation (from Protocol 1)
-
[³H]CGP54626 stock solution
-
Unlabeled CGP54626 (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare a series of dilutions of [³H]CGP54626 in Binding Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd (e.g., 0.2 - 20 nM).
-
Set up assay tubes in triplicate for each concentration of radioligand:
-
Total Binding: Add a known amount of membrane protein (e.g., 50-100 µg) and the corresponding dilution of [³H]CGP54626.
-
Non-Specific Binding (NSB): Add the same amount of membrane protein, the same dilution of [³H]CGP54626, and a high concentration of unlabeled CGP54626 (e.g., 1-10 µM) to saturate all specific binding sites.
-
-
Bring the final volume of each tube to a consistent volume (e.g., 250-500 µL) with Binding Buffer.
-
Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Immediately wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand at each concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Analyze the data using a non-linear regression program (e.g., GraphPad Prism) to fit a one-site binding (hyperbola) model and determine the Kd and Bmax values.[13]
-
Protocol 3: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the GABA-B receptor.
Materials:
-
All materials from Protocol 2
-
Unlabeled test compound(s) of interest
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in Binding Buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Set up assay tubes in triplicate:
-
Total Binding: Add membrane protein and a fixed concentration of [³H]CGP54626 (typically at or near its Kd value).
-
Non-Specific Binding (NSB): Add membrane protein, [³H]CGP54626, and a saturating concentration of unlabeled CGP54626.
-
Competition: Add membrane protein, [³H]CGP54626, and each dilution of the unlabeled test compound.
-
-
Follow steps 3-8 from Protocol 2 for incubation, filtration, and quantification.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use a non-linear regression program to fit a sigmoidal dose-response (variable slope) curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Interpretation and Quality Control
A successful radioligand binding assay should yield a high signal-to-noise ratio, with specific binding accounting for at least 50-90% of the total binding.[13] A low specific binding signal can be indicative of several issues, including degraded receptors, insufficient washing of endogenous GABA, or suboptimal assay conditions.
Caption: Principle of competitive radioligand binding.
Conclusion
Radioligand binding assays are a powerful and versatile tool for the pharmacological characterization of GABA-B receptors. By understanding the underlying principles and meticulously following optimized protocols, researchers can generate high-quality, reproducible data that is essential for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics. This guide provides a solid foundation for both novice and experienced researchers to confidently perform and interpret these critical assays.
References
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors - PMC. PubMed Central. [Link]
-
Malherbe, P., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
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Maltsev, A. S., & Tsvetkov, P. O. (2006). Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana). Brain Research, 1091(1), 101–109. [Link]
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Application Note: Measuring the Effects of GABA-B Agonists on Esophageal Sphincter Pressure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for measuring the physiological effects of Gamma-aminobutyric acid B (GABA-B) receptor agonists on the lower esophageal sphincter (LES) and the esophagogastric junction (EGJ). It outlines the scientific rationale, describes relevant in vivo experimental models, and offers a comprehensive, step-by-step protocol for high-resolution manometry (HRM). Furthermore, it details methods for data analysis and interpretation, enabling researchers to accurately quantify the impact of these compounds on key physiological parameters relevant to conditions such as Gastroesophageal Reflux Disease (GERD).
Introduction: The Rationale for Targeting GABA-B Receptors
Gastroesophageal Reflux Disease (GERD) is a prevalent condition often caused by the abnormal reflux of gastric contents into the esophagus. A primary mechanism underlying reflux events is the transient lower esophageal sphincter relaxation (TLESR), a vagally-mediated reflex that is distinct from swallow-induced LES relaxation.[1] TLESRs account for the majority of reflux events in both healthy individuals and GERD patients.[2]
The GABA-B receptor, a G-protein coupled receptor, has been identified as a key regulator of TLESRs.[1][3] Activation of GABA-B receptors has a potent inhibitory effect on the triggering of TLESRs.[1][4][5] Agonists like baclofen have been shown to significantly reduce the frequency of TLESRs and reflux episodes, making the GABA-B receptor a compelling therapeutic target for GERD.[6][7] Newer, peripherally acting agonists such as lesogaberan have also been developed to minimize the central nervous system (CNS) side effects associated with baclofen, such as drowsiness and dizziness.[6][8][9][10]
Accurate measurement of the effects of these agonists on esophageal sphincter pressure is critical for preclinical and clinical drug development. High-resolution manometry (HRM) is the gold standard for evaluating esophageal motor function, providing a detailed spatiotemporal view of pressure dynamics within the esophagus and its sphincters.[11][12]
Scientific Principles and Mechanism of Action
The Esophagogastric Junction (EGJ) Barrier
The EGJ is a high-pressure zone that prevents gastric reflux and is comprised of two main components:
-
Lower Esophageal Sphincter (LES): An intrinsic smooth muscle sphincter.
-
Crural Diaphragm: A skeletal muscle component that surrounds the LES and contracts during inspiration to augment the barrier pressure.[13][14]
GABA-B Receptor-Mediated Effects
GABA-B agonists primarily act by inhibiting the vagal pathways that trigger TLESRs. Their mechanism is multifactorial and includes:
-
Inhibition of Vagal Afferent Nerves: They reduce the sensitivity of gastric mechanoreceptors that respond to stomach distension, a primary trigger for TLESRs.[1]
-
Central and Peripheral Inhibition: GABA-B receptors are located both centrally in the brainstem and peripherally on vagal nerve endings.[1][15][16] Agonists inhibit neurotransmitter release at these sites, dampening the TLESR reflex arc.[3][17]
-
Increased Basal LES Pressure: In addition to reducing TLESRs, some studies show that GABA-B agonists can increase the resting pressure of the LES, further strengthening the anti-reflux barrier.[2][18]
The following diagram illustrates the proposed signaling pathway.
Experimental Models and Design Considerations
Selecting an appropriate model is crucial for obtaining translatable data.
-
In Vivo Animal Models: Dogs, ferrets, and mice are commonly used.[4][5][16][19] Dogs have a well-defined TLESR response to gastric distension, making them a robust model.[4] Rodent models are useful for genetic manipulation and initial screening, though inducing GERD often requires surgical intervention.[19][20][21]
-
Human Studies: Clinical trials in healthy volunteers and GERD patients are essential for confirming efficacy and safety.[2][6][7]
Experimental Design:
-
Controls: A placebo or vehicle control group is mandatory. A crossover design, where each subject receives both the agonist and placebo on separate days, is highly effective for reducing inter-subject variability.[6][18]
-
Dose-Response: Evaluating multiple dose levels is necessary to determine the optimal therapeutic window and identify potential toxicities.
-
Stimulation of TLESRs: To reliably measure the inhibitory effect of an agonist, TLESRs must be consistently triggered. This is typically achieved through gastric distension via air insufflation and/or infusion of a liquid nutrient meal post-drug administration.[4][5]
Core Protocol: High-Resolution Manometry (HRM) in an In Vivo Canine Model
This protocol details the use of HRM to assess the effect of a GABA-B agonist on LES pressure and TLESR frequency in a conscious dog model.
Materials and Reagents
-
High-Resolution Manometry (HRM) system with a solid-state catheter (36+ sensors, spaced 1 cm apart).[12][22]
-
Data acquisition and analysis software (e.g., Manoscan™, Medtronic).
-
GABA-B agonist (e.g., Baclofen, Lesogaberan) and vehicle control.
-
Gastric and esophageal infusion tubes.
-
Liquid nutrient meal (e.g., Ensure®).
-
Pressurized air source for gastric insufflation.
-
Veterinary monitoring equipment.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Animal Preparation:
-
Fast the animal overnight (18-24 hours) with free access to water.
-
On the study day, gently restrain the conscious animal in a comfortable sling.
-
Topically anesthetize one nostril and the pharynx.
-
Carefully pass the HRM catheter intranasally until its sensors span the UES, esophageal body, and LES.
-
Pass a separate tube into the stomach for drug administration and nutrient infusion.
-
-
Catheter Positioning and Calibration:
-
Position the catheter by identifying the characteristic high-pressure zones of the Upper Esophageal Sphincter (UES) and LES on the manometry plot. The pressure inversion point (PIP) should be clearly visible, indicating the location of the crural diaphragm.[11]
-
Allow the animal to acclimate for at least 30 minutes until a stable baseline pressure is achieved.
-
-
Baseline Recording:
-
Record baseline esophageal motility and LES pressure for 30 minutes. Note any spontaneous TLESRs.
-
-
Drug Administration:
-
TLESR Stimulation and Recording:
Data Analysis and Interpretation
Analysis requires specialized software and careful visual inspection of the HRM plots.[23][24]
Key Manometric Parameters
The primary endpoints for assessing GABA-B agonist efficacy are:
| Parameter | Description | Expected Effect of GABA-B Agonist |
| TLESR Frequency | The number of transient relaxations per hour not induced by swallowing. | Significant Decrease [2][4][6] |
| Basal LES Pressure | The average end-expiratory pressure of the LES during a resting period. | Increase or No Change [4][18] |
| EGJ-Contractile Integral (EGJ-CI) | A measure of the overall strength of the esophagogastric junction barrier. | Increase [18] |
| Reflux Events | Measured using combined pH-impedance monitoring, if available. | Decrease [6][7] |
Defining a TLESR
A TLESR is identified on the HRM plot by the following criteria:
-
Absence of a preceding swallow (no UES relaxation).
-
Rapid and prolonged drop in LES pressure to the level of gastric pressure.
-
Relaxation duration is longer than a typical swallow-induced relaxation.
-
Often accompanied by crural diaphragm inhibition.
Data Interpretation
A successful GABA-B agonist will demonstrate a statistically significant reduction in the number of TLESRs compared to the vehicle control.[7] An increase in basal LES pressure or EGJ-CI provides further evidence of the compound's ability to enhance the EGJ barrier.[18] It is important to note that while some studies show baclofen increases basal LES pressure, others report no significant effect, indicating that the primary mechanism remains the inhibition of TLESRs.[4][6]
Troubleshooting
-
Problem: Difficulty in passing the catheter.
-
Solution: Ensure adequate topical anesthesia and gentle handling. Try the other nostril.
-
-
Problem: Unstable baseline or excessive movement artifacts.
-
Solution: Allow for a longer acclimatization period. Ensure the animal is calm and comfortable.
-
-
Problem: Low TLESR frequency in the control group.
-
Solution: Ensure adequate gastric distension. Adjust the volume of the nutrient meal and/or the rate of air insufflation.
-
Conclusion
This application note provides a robust framework for the preclinical evaluation of GABA-B agonists on esophageal sphincter function. By employing high-resolution manometry in a well-controlled in vivo model, researchers can accurately quantify the effects of novel compounds on TLESRs and LES pressure. This methodology is essential for identifying and optimizing therapeutic candidates for the treatment of GERD and other motility disorders.
References
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Cange, L., Johnsson, E., Rydholm, H., et al. (2002). The effects of baclofen on gastro-oesophageal reflux, transient lower oesophageal sphincter relaxations, and postprandial gastric emptying in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics, 16(5), 869-875. [Link]
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Lehmann, A., Antonsson, M., Bremner-Danielsen, M., et al. (2000). Effects of repeated administration of baclofen on transient lower esophageal sphincter relaxation in the dog. European Journal of Pharmacology, 403(1-2), 123-128. [Link]
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Blackshaw, L. A., Partosoedarso, E. R., & Lehmann, A. (2000). Triggering of transient LES relaxations in ferrets: role of sympathetic pathways and effects of baclofen. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G157-G162. [Link]
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Ciccaglione, A. F., & Marzio, L. (2003). Control of transient lower oesophageal sphincter relaxations and reflux by the GABAB agonist baclofen in patients with gastro-oesophageal reflux disease. Gut, 52(4), 463-467. [Link]
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Chen, C. L., Yi, C. H., Liu, T. T., et al. (2019). Effects of GABA-B agonist baclofen on esophageal motility: Studies using high-resolution manometry. Neurogastroenterology & Motility, 31(10), e13665. [Link]
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Chen, C. L., & Lin, H. H. (2005). [Roles of diaphragmatic crural barrier and esophageal body clearance in patients with gastroesophageal reflux disease]. Zhonghua yi xue za zhi = Chinese medical journal; Free China ed, 68(10), 461-468. [Link]
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de Souza, A. A., de Medeiros, F. F., Herbella, F. A., et al. (2016). Anatomical and functional deficiencies of the crural diaphragm in patients with esophagitis. Neurogastroenterology & Motility, 28(11), 1739-1746. [Link]
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Kwiatek, M. A., Pandolfino, J. E., Kahrilas, P. J., et al. (2011). Functional morphology of the lower esophageal sphincter and crural diaphragm determined by three-dimensional high-resolution esophago-gastric junction pressure profile and CT imaging. American Journal of Physiology-Gastrointestinal and Liver Physiology, 301(2), G273-G280. [Link]
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Gyawali, C. P. (2017). The Role of High-Resolution Manometry in Gastroesophageal Reflux Disease. Gastroenterology & hepatology, 13(10), 604-612. [Link]
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Application Notes and Protocols: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride as a Tool Compound in Neuroscience Research
Introduction: Unveiling a Selective Probe for GABAergic Systems
(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound also identified by its developmental code names Lesogaberan and AZD-3355 , represents a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Initially developed for gastroesophageal reflux disease (GERD), its well-defined pharmacological profile makes it an invaluable tool for neuroscience researchers investigating the complexities of GABAergic neurotransmission.[3][4] This document provides a comprehensive guide for its application in neuroscience, detailing its mechanism of action, key experimental protocols, and critical data for robust study design.
Unlike the archetypal GABA-B agonist baclofen, Lesogaberan was engineered to have limited penetration of the central nervous system (CNS), a characteristic that can be exploited for dissecting peripheral versus central GABA-B receptor functions.[5][6] However, its high affinity and selectivity for the GABA-B receptor still make it a powerful tool for in vitro and targeted in vivo CNS studies.
Physicochemical and Pharmacological Profile
A clear understanding of the compound's properties is foundational to its effective application.
| Property | Value | Source(s) |
| Synonyms | Lesogaberan, AZD-3355 | [3] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [7] |
| Molecular Weight | 294.57 g/mol | [7] |
| Mechanism of Action | Selective GABA-B Receptor Agonist | [5] |
| EC₅₀ | 8.6 nM (for human recombinant GABA-B receptors) | [1][2] |
| Kᵢ | 5.1 nM (for rat GABA-B receptors) | [1][2] |
| CNS Penetrance | Low | [5] |
Mechanism of Action: Modulating Neuronal Excitability
Lesogaberan exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory signals in the nervous system.[8][9]
Upon activation by an agonist like Lesogaberan, the GABA-B receptor heterodimer (composed of GABA-B1 and GABA-B2 subunits) couples to Gαi/o proteins.[8] This initiates a downstream signaling cascade with two primary inhibitory outcomes:
-
Presynaptic Inhibition: The Gβγ subunit dimer inhibits voltage-gated Ca²⁺ channels (VGCCs) on presynaptic terminals. This reduction in calcium influx leads to a decrease in the release of neurotransmitters, including glutamate.[8][10]
-
Postsynaptic Inhibition: The Gβγ subunits also activate G-protein-gated inwardly rectifying K⁺ (GIRK) channels on the postsynaptic membrane.[8] The resulting efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire an action potential.
Additionally, the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can modulate a variety of downstream cellular processes.[10]
Step-by-Step Methodology:
-
Cell Culture: Culture primary cortical neurons on appropriate substrates (e.g., poly-D-lysine coated plates or MEAs) according to standard protocols. Allow cells to mature for at least 7-14 days in vitro (DIV) to form synaptic connections.
-
Treatment:
-
Prepare serial dilutions of Lesogaberan from the stock solution in pre-warmed culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Replace the existing medium in the culture wells with the medium containing the desired concentration of Lesogaberan or vehicle control.
-
-
Functional Assays:
-
For MEA analysis: Record spontaneous network activity before and after the application of Lesogaberan. Analyze parameters such as mean firing rate, burst frequency, and network synchrony.
-
For Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Record baseline calcium transients and then perfuse with Lesogaberan-containing medium to observe changes in neuronal activity.
-
For Neuroprotection Studies: To induce apoptosis, switch to a low-potassium medium. [11]Treat one set of cultures with Lesogaberan and another with vehicle. After 24-48 hours, assess cell viability and apoptosis using a suitable assay kit.
-
-
Data Analysis: Quantify the changes in the measured parameters relative to baseline and vehicle-treated controls. Determine dose-response relationships where applicable.
In Vivo Application: Modulation of Neurotransmitter Release via Microdialysis
Rationale: In vivo microdialysis is a technique used to sample the extracellular fluid of specific brain regions in awake, freely moving animals. [4][12]This protocol allows for the investigation of how local administration of Lesogaberan affects the release of neurotransmitters like glutamate and GABA.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Anesthetized laboratory animal (e.g., rat)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for neurotransmitter quantification (e.g., HPLC with fluorescence or mass spectrometry detection)
Protocol Workflow:
Step-by-Step Methodology:
-
Surgical Implantation: Under anesthesia, use a stereotaxic apparatus to implant a guide cannula directed at the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover from surgery.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Reverse Dialysis of Lesogaberan: Prepare a solution of Lesogaberan in aCSF at the desired concentration (e.g., 1 µM, 10 µM, 100 µM). Switch the perfusion medium to the Lesogaberan-containing aCSF. This process, known as reverse dialysis, allows the compound to diffuse out of the probe and into the surrounding brain tissue. [12]4. Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) throughout the drug administration period.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples to quantify the concentrations of glutamate, GABA, and other relevant neurotransmitters.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of different Lesogaberan concentrations.
Safety and Handling
This compound may cause skin, eye, and respiratory irritation. [7]Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound (Lesogaberan) is a highly selective and potent GABA-B receptor agonist that serves as a valuable research tool. Its well-characterized pharmacology allows for precise modulation of GABA-B receptor activity in a variety of experimental paradigms. The protocols outlined in this guide provide a framework for utilizing this compound to explore the role of GABA-B receptors in neuronal function, synaptic plasticity, and the pathophysiology of neurological disorders.
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Application Note: A Methodological Framework for Investigating the Antitussive Potential of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals in pulmonology and pharmacology.
Abstract: Chronic cough is a prevalent and debilitating condition with a significant unmet medical need for safer and more effective treatments.[1][2] Current therapeutic options are often limited by efficacy or side effects.[1] This document outlines a comprehensive research framework for the investigation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a novel γ-aminobutyric acid (GABA) analogue, as a potential antitussive agent. Based on the established role of GABA type B (GABA-B) receptor agonism in cough suppression, this guide provides detailed protocols for the in vitro characterization and in vivo preclinical evaluation of this compound.
Introduction: The Rationale for GABAergic Modulation in Cough
The cough reflex is a complex physiological process mediated by both the central and peripheral nervous systems.[3] Hypersensitivity of this reflex is a key feature of chronic cough.[4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-B subtype, have emerged as a promising target for antitussive therapies.[2][5][6]
Clinical and preclinical studies have demonstrated that GABA-B receptor agonists can suppress cough.[7] For instance, Baclofen, a centrally acting GABA-B agonist, has shown antitussive activity in both animals and humans, though its use can be limited by central nervous system side effects like drowsiness.[8][9][10][11] More recently, peripherally acting GABA-B agonists such as Lesogaberan have been investigated to minimize these central effects while still modulating the cough reflex, potentially at the level of peripheral sensory nerves.[2][8][12] Lesogaberan has been shown to improve cough hypersensitivity in patients with refractory chronic cough.[12][13][14]
This compound is a structural analogue of GABA. Its chemical structure suggests a potential interaction with GABA receptors. This application note proposes a logical, stepwise approach to characterize its pharmacological activity and evaluate its potential as a novel antitussive agent, leveraging the established link between GABA-B agonism and cough suppression.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as a GABA-B receptor agonist. Upon binding, it is expected to activate the G-protein coupled GABA-B receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels). This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening the excitability of the neural pathways that constitute the cough reflex.
Caption: Hypothesized GABA-B receptor signaling pathway for cough suppression.
Part 1: In Vitro Pharmacological Characterization
The initial phase of investigation is to confirm the compound's binding affinity and functional activity at the GABA-B receptor.
Protocol 1: GABA-B Receptor Binding Affinity Assay
This protocol determines the compound's affinity (Ki) for the GABA-B receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B receptors (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [3H]-CGP54626.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the test compound, this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., 10 µM GABA).
-
For total binding, incubate membranes with only the radioligand.
-
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
| Parameter | Description | Example Value |
| IC50 | Concentration of the compound that displaces 50% of the radioligand. | 150 nM |
| Ki | Inhibitory constant; a measure of the compound's binding affinity. | 75 nM |
Protocol 2: GABA-B Receptor Functional Activity Assay (cAMP)
This protocol assesses whether the compound acts as an agonist or antagonist by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: Use a cell line stably co-expressing the human GABA-B receptor and a G-protein that couples to adenylyl cyclase (e.g., CHO-hGABA-B).
-
Cell Treatment:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with an adenylyl cyclase stimulator like Forskolin to elevate basal cAMP levels.
-
Add increasing concentrations of this compound.
-
Include a known GABA-B agonist (e.g., Baclofen) as a positive control.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For an agonist, this will produce a dose-dependent decrease in cAMP levels. Calculate the EC50 (concentration producing 50% of the maximal response).
| Parameter | Description | Example Value |
| EC50 | The concentration of the agonist that provokes a response halfway between the baseline and maximum response. | 250 nM |
| Emax | The maximum response achievable by the agonist. | 95% (relative to Baclofen) |
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start -> assay1; assay1 -> data1; data1 -> assay2; assay2 -> data2; data2 -> decision; decision -> proceed [label="Yes"]; decision -> stop [label="No"]; }
Caption: Workflow for in vitro characterization of the test compound.
Part 2: In Vivo Preclinical Efficacy Evaluation
Following confirmation of in vitro activity, the next step is to assess the compound's antitussive efficacy in a validated animal model.
Model Selection: Citric Acid-Induced Cough in Guinea Pigs
The guinea pig model of citric acid-induced cough is a well-established and reliable preclinical tool for evaluating the efficacy of antitussive agents.[1] Citric acid aerosol acts as a tussive agent, reliably inducing a cough response that can be quantified.[1][4] This model is sensitive to both centrally and peripherally acting drugs.[1]
Protocol 3: Antitussive Efficacy in the Guinea Pig Model
Methodology:
-
Animals: Use male Hartley guinea pigs (300-350 g) and allow them to acclimatize for at least one week before the experiment.
-
Compound Administration:
-
Administer this compound via a relevant route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).
-
Test a range of doses (e.g., 3, 10, 30 mg/kg) alongside a vehicle control group.
-
Include a positive control group treated with a known antitussive like codeine (e.g., 10-24 mg/kg, p.o.).[1]
-
Administer the compounds 30-60 minutes before cough induction.[1]
-
-
Cough Induction:
-
Cough Detection and Quantification:
-
Record the cough sounds using a sensitive microphone within the chamber.
-
Simultaneously, record the pressure changes in the chamber to distinguish coughs from other respiratory events.
-
A trained observer, blinded to the treatment groups, should count the number of coughs.[1] For objective analysis, use specialized software to analyze the audio recordings and pressure signals to confirm cough events.[1]
-
-
Data Analysis:
-
The primary endpoint is the total number of coughs during the exposure period.
-
Calculate the percentage inhibition of cough for each dose compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's multiple comparisons test).[1]
-
| Treatment Group | Dose (mg/kg, p.o.) | Mean Coughs ± SEM | % Inhibition |
| Vehicle | - | 25 ± 3 | - |
| Test Compound | 3 | 18 ± 2.5 | 28% |
| Test Compound | 10 | 11 ± 2 | 56% |
| Test Compound | 30 | 5 ± 1.5 | 80% |
| Codeine | 24 | 8 ± 1.8 | 68% |
| Example data; statistical significance (p < 0.05) vs. vehicle. |
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start -> grouping; grouping -> dosing; dosing -> exposure; exposure -> recording; recording -> analysis; analysis -> stats; stats -> end; }
Caption: Workflow for in vivo evaluation of antitussive efficacy.
Discussion and Future Directions
Positive results from this framework—specifically, high binding affinity and potent agonist activity at GABA-B receptors in vitro, coupled with significant dose-dependent cough suppression in vivo—would provide strong evidence for the antitussive potential of this compound.
Subsequent research should focus on:
-
Selectivity Profiling: Assess the compound's binding affinity against a panel of other receptors to ensure selectivity and predict potential off-target effects.
-
Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and duration of action.
-
Safety and Tolerability: Conduct studies to evaluate potential side effects, particularly central nervous system effects such as sedation or motor impairment, to determine if it offers a better safety profile than existing GABA-B agonists like Baclofen.
-
Alternative Cough Models: Test efficacy in other preclinical models, such as those induced by capsaicin or in models of disease-related cough (e.g., cigarette smoke exposure), to broaden the understanding of its therapeutic potential.[15][16]
By following this structured approach, researchers can rigorously evaluate the therapeutic promise of this compound and determine its viability as a candidate for further development in the treatment of chronic cough.
References
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Piuma, M., et al. (2025). Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. PubMed Central. Available at: [Link]
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Abdulqawi, R., et al. (2022). A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. PubMed. Available at: [Link]
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Dicpinigaitis, P. V., et al. (2001). Inhibition of capsaicin-induced cough by the gamma-aminobutyric acid agonist baclofen. PubMed. Available at: [Link]
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Abdulqawi, R., et al. (2022). A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. ERS Publications. Available at: [Link]
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Abdulqawi, R., et al. (2022). A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. PubMed Central. Available at: [Link]
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PharmaLegacy. Cough - Preclinical Pharmacology CRO. PharmaLegacy. Available at: [Link]
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Badri, H., et al. (2021). Effect of centrally and peripherally acting GABAB agonism on the healthy human cough reflex. PubMed. Available at: [Link]
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Canning, B. J. (2009). Mechanistic studies of acid-evoked coughing in anesthetized guinea pigs. American Physiological Society. Available at: [Link]
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Smith, J. A. (2012). The role of Gamma Aminobutyric Acid B Receptor mechanisms in chronic cough. University of Manchester. Available at: [Link]
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Kamei, J., et al. (2005). Mechanisms of Capsaicin- and Citric-Acid-Induced Cough Reflexes in Guinea Pigs. Journal of Pharmacological Sciences. Available at: [Link]
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Abdulqawi, R., et al. (2022). (PDF) A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. ResearchGate. Available at: [Link]
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Zhang, W., et al. (2020). Gabapentin versus baclofen for treatment of refractory gastroesophageal reflux-induced chronic cough. Journal of Thoracic Disease. Available at: [Link]
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Dicpinigaitis, P. V., & Rauf, K. R. (1998). Treatment of chronic, refractory cough with baclofen. PubMed. Available at: [Link]
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Ni, W., et al. (2018). Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough. PubMed Central. Available at: [Link]
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Poliacek, I., et al. (2016). Influence of Baclofen on Laryngeal and Spinal Motor Drive During Cough in the Anesthetized Cat. PubMed Central. Available at: [Link]
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Badri, H., et al. (2017). P11 The Role Of Gabab Receptor Mechanisms In The Human Cough Reflex. Thorax. Available at: [Link]
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McMaster Experts. A double-blind randomised placebo-controlled trial.... McMaster Experts. Available at: [Link]
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Albert Einstein College of Medicine. Treatment of chronic, refractory cough with baclofen. Albert Einstein College of Medicine. Available at: [Link]
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Ricciardolo, F. L. M., et al. (1998). Bronchoconstriction Induced by Citric Acid Inhalation in Guinea Pigs | Role of Tachykinins, Bradykinin, and Nitric Oxide. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
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Poliacek, I., et al. (2020). Modulation of Cough Reflex by Gaba-Ergic Inhibition in Medullary Raphé of the Cat. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Clinical Trial Design for Peripheral GABA-B Agonists
Abstract
This comprehensive guide provides a detailed framework for the clinical development of peripherally restricted GABA-B receptor agonists. Moving beyond a standard template, this document elucidates the scientific rationale and causality behind each stage of development, from the requisite preclinical data package to the design of robust Phase I and Phase II clinical trials. We provide detailed, step-by-step protocols for key pharmacodynamic and efficacy assessments, including high-resolution esophageal manometry and 24-hour objective cough monitoring. Furthermore, this guide explores the implementation of adaptive trial designs and emphasizes the critical importance of establishing peripheral target engagement to differentiate these compounds from their centrally acting predecessors. This document is intended for researchers, clinical scientists, and drug development professionals dedicated to advancing novel therapeutics for disorders involving peripheral GABAergic pathways, such as Gastroesophageal Reflux Disease (GERD), chronic cough, and certain types of peripheral neuropathic pain.
Introduction: The Rationale for Peripheral GABA-B Agonism
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2] GABA-B receptors, a class of G-protein coupled receptors (GPCRs), mediate slow and sustained inhibitory effects.[3] The prototypical GABA-B agonist, baclofen, has proven clinical efficacy in treating conditions like muscle spasticity, but its utility is often limited by dose-dependent CNS side effects, including sedation, muscle weakness, and cognitive deficits.[4]
However, GABA-B receptors are also widely expressed in peripheral tissues, including the gastrointestinal (GI) tract, airways, and peripheral nerves.[3][5] This peripheral expression presents a significant therapeutic opportunity: a peripherally restricted GABA-B agonist could provide targeted efficacy for specific disorders while avoiding the adverse CNS effects of centrally penetrating drugs. Key therapeutic areas of interest include:
-
Gastroesophageal Reflux Disease (GERD): Activation of GABA-B receptors on the lower esophageal sphincter (LES) has been shown to inhibit transient LES relaxations (TLESRs), the primary mechanism of gastroesophageal reflux, and increase basal LES pressure.[6][7][8][9]
-
Refractory Chronic Cough: Peripheral GABA-B receptors are believed to play a role in modulating the afferent pathways that trigger the cough reflex.[4]
-
Peripheral Neuropathic Pain: GABA-B receptors are involved in modulating nociceptive signaling in the peripheral nervous system.
The central challenge and strategic imperative in developing these agents is to design a clinical program that not only demonstrates efficacy but also definitively proves a peripheral mechanism of action and a superior safety profile.
The GABA-B Signaling Pathway
Activation of the heterodimeric GABA-B receptor (composed of GABAB1 and GABAB2 subunits) by an agonist triggers the dissociation of the associated Gαi/o protein from the Gβγ subunit.[3][10] This leads to downstream inhibitory effects through two primary mechanisms: the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP, while the Gβγ subunit modulates ion channels, primarily by activating G-protein-gated inwardly rectifying K+ (GIRK) channels and inhibiting voltage-gated Ca2+ channels.[3][10] This cascade results in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: GABA-B receptor activation pathway leading to neuronal inhibition.
The IND-Enabling Preclinical Data Package
Before initiating first-in-human (FIH) trials, a comprehensive Investigational New Drug (IND) application must be filed with regulatory authorities. The preclinical data package is the cornerstone of this submission, designed to demonstrate that the compound is reasonably safe for initial human testing.
Rationale for Key Preclinical Studies
The preclinical program must be meticulously designed to characterize the pharmacology, pharmacokinetics (PK), and toxicology of the candidate compound.
| Study Category | Key Assays / Studies | Causality & Scientific Rationale |
| Primary Pharmacology | • In vitro receptor binding assays• Functional assays (e.g., [³⁵S]GTPγS, cAMP) | Why? To confirm the compound's affinity and functional activity (agonist properties) at the GABA-B receptor. This establishes the fundamental mechanism of action. |
| Secondary Pharmacology | • Receptor screening panel (off-target binding) | Why? To identify potential interactions with other receptors, which could predict off-target side effects. This is crucial for building a preliminary safety profile. |
| Safety Pharmacology | • Cardiovascular: hERG assay, in vivo telemetry in a non-rodent species• CNS: Functional Observational Battery (FOB) in rodents• Respiratory: Whole-body plethysmography in rodents | Why? To investigate potential effects on vital functions. The hERG assay is mandated to assess risk of QT prolongation and life-threatening arrhythmias.[11][12] CNS and respiratory assessments are critical to confirm the lack of central effects, supporting the "peripherally restricted" claim. |
| Pharmacokinetics (DMPK) | • In vitro metabolic stability (microsomes, hepatocytes)• In vivo PK in two species (rodent, non-rodent)• Blood-Brain Barrier (BBB) penetration studies (e.g., brain-to-plasma ratio) | Why? To understand how the drug is Absorbed, Distributed, Metabolized, and Excreted (ADME). Low BBB penetration is a critical attribute to verify for a peripherally restricted compound. |
| General Toxicology | • Dose-range finding studies• Repeated-dose toxicology in two species (rodent and non-rodent) for a duration supporting the Phase I trial (e.g., 14 or 28 days) | Why? To identify target organs of toxicity, establish a dose-response relationship for adverse effects, and determine a safe starting dose for human trials. The use of two species (one rodent, one non-rodent) is a regulatory expectation to increase the likelihood of detecting potential human toxicities, as metabolic pathways and physiological responses can differ between species.[13][14][15][16] |
| Genetic Toxicology | • Ames test (bacterial reverse mutation)• In vitro chromosome aberration or mouse lymphoma assay• In vivo micronucleus test | Why? To assess the potential for the compound to cause mutations or damage to chromosomes, which could indicate carcinogenic risk. |
Protocol: In Vitro hERG Assay for Cardiovascular Safety
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the hERG potassium channel current, a key indicator of potential cardiac arrhythmia risk.
Methodology: Automated Patch-Clamp Electrophysiology
-
Cell Preparation: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2). On the day of the experiment, prepare a single-cell suspension.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2.
-
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in the external solution to achieve the final target concentrations. The final DMSO concentration should not exceed 0.5%. Prepare a positive control (e.g., E-4031) and a vehicle control (DMSO in external solution).
-
Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system (e.g., QPatch, Patchliner).
-
Load the compound plate and cell suspension.
-
Initiate the experiment. The system will establish a whole-cell patch-clamp configuration.
-
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents. A typical protocol involves:[11][17][18][19]
-
Holding potential of -80 mV.
-
Depolarization step to +20 mV for 2-5 seconds to activate the channels.
-
Repolarization step to -50 mV to elicit the characteristic tail current.
-
-
Data Acquisition and Analysis:
-
Record baseline currents in the vehicle solution until a stable signal is achieved (<10% rundown over several minutes).
-
Sequentially apply increasing concentrations of the test compound, allowing the current to reach a steady-state block at each concentration.
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Clinical Development: Phase I & II Strategy
The clinical development path for a peripheral GABA-B agonist must be strategically designed to efficiently assess safety, define the dose, and provide clear evidence of both peripheral target engagement and clinical proof-of-concept.
Caption: Overall workflow from preclinical development to Phase II trials.
Phase I: Establishing Safety and Pharmacokinetics
The primary goals of Phase I are to evaluate the safety, tolerability, and PK of the new drug in healthy volunteers. A key secondary goal is to demonstrate peripheral target engagement.
Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) design is standard. An adaptive design can be incorporated to optimize dose escalation.
Key Assessments:
-
Safety: Intensive monitoring for adverse events (AEs), with a specific focus on CNS effects (e.g., somnolence, dizziness, paresthesia) that are known class effects of GABA-B agonists.[4][20] Vital signs, ECGs, and clinical laboratory tests are mandatory.
-
Pharmacokinetics: Dense PK sampling in SAD and MAD cohorts to characterize Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics (Target Engagement): In an indication-relevant model, assess a direct physiological response to receptor activation. For a GERD candidate, this would be high-resolution esophageal manometry (HRM) to measure changes in LES pressure.
| Phase I Dose Escalation Example (SAD/MAD) |
| Design: 3+3 Dose Escalation or Model-Based Adaptive Design (e.g., Bayesian Logistic Regression Model) |
| Cohorts: 8 subjects per cohort (6 active, 2 placebo) |
| SAD Doses: 10 mg, 30 mg, 100 mg, 300 mg, 600 mg, 800 mg |
| MAD Doses: 50 mg QD, 100 mg BID, 200 mg BID, 400 mg BID for 14 days |
| Progression Criteria: Dose escalation proceeds if ≤1 of 6 subjects in an active dose cohort experiences a Dose-Limiting Toxicity (DLT). |
Protocol: High-Resolution Manometry (HRM) for Target Engagement
Objective: To quantify the effect of the peripheral GABA-B agonist on LES basal pressure and the rate of TLESRs as a direct pharmacodynamic measure of target engagement in the GI tract.
Procedure:
-
Patient Preparation: Patients fast for at least 4 hours prior to the procedure.[21]
-
Catheter Placement:
-
A nostril is anesthetized with a topical lubricant.
-
A high-resolution manometry catheter (solid-state or water-perfused, with sensors spaced ~1-2 cm apart) is passed through the nose, down the pharynx, and into the esophagus as the patient swallows sips of water.
-
The catheter is positioned to span from the pharynx to the stomach, ensuring sensors cover the upper esophageal sphincter (UES), esophageal body, and LES.[21][22]
-
-
Study Protocol:
-
Acclimatization: Allow pressures to equilibrate for several minutes.
-
Baseline LES Pressure: Record resting LES pressure for 1-5 minutes.
-
Test Swallows: The patient performs a series of ten 5 mL liquid (saline) swallows in the supine position to assess peristalsis and LES relaxation.[22]
-
Post-Dosing Assessment: After a baseline HRM, the subject is dosed with the investigational drug or placebo. The HRM study is repeated at the predicted Tmax to assess drug effect.
-
-
Data Analysis:
-
LES Basal Pressure: The mean resting pressure of the LES is calculated. An increase in pressure post-dose compared to placebo indicates a pharmacodynamic effect.[7][8]
-
Transient LES Relaxations (TLESRs): During a post-prandial observation period (after a standardized meal), the number and frequency of TLESRs are quantified. A reduction in TLESRs is a key indicator of efficacy for GERD.[9][23]
-
Other Metrics: Integrated Relaxation Pressure (IRP), Distal Contractile Integral (DCI), and other Chicago Classification metrics are analyzed to ensure no adverse effects on normal esophageal motility.[7]
-
Phase II: Demonstrating Proof-of-Concept
Phase II trials are designed to evaluate the efficacy of the drug in a patient population, further assess safety, and determine the optimal dose range for pivotal Phase III studies.
Indication-Specific Trial Design
The choice of endpoints and protocols is highly dependent on the target indication.
-
Patient Population: Patients with persistent GERD symptoms (e.g., heartburn, regurgitation) despite stable proton pump inhibitor (PPI) therapy.
-
Primary Endpoint: Change from baseline in the percentage of time with intra-esophageal pH < 4 over a 24-hour period.
-
Key Secondary Endpoints:
-
Number of reflux episodes (acid and non-acid).
-
Symptom scores from validated patient-reported outcome (PRO) diaries.
-
Change in basal LES pressure.
-
-
Patient Population: Patients with a cough lasting >8 weeks, refractory to standard treatment.
-
Primary Endpoint: Change from baseline in 24-hour cough frequency (coughs per hour).
-
Key Secondary Endpoints:
-
Cough severity assessed via a Visual Analog Scale (VAS).
-
Health-related quality of life measured by a validated instrument like the Leicester Cough Questionnaire (LCQ).[9]
-
Protocol: 24-Hour Objective Cough Monitoring
Objective: To objectively quantify cough frequency as a primary efficacy endpoint in a chronic cough trial.
Methodology: Ambulatory Acoustic Monitoring (e.g., VitaloJAK® system)
-
Device Setup:
-
Patient Instructions:
-
Patients are instructed to go about their normal daily activities to ensure the recording is representative.
-
They are asked to maintain a simple diary to log sleep/wake times and any device removal.
-
-
Data Processing:
-
Data Analysis:
-
Trained analysts manually review the condensed audio file to verify and count each cough. This human verification step ensures high accuracy (>99% sensitivity).[25][27]
-
The primary output is the total number of coughs over the 24-hour period, which is typically reported as an average hourly cough count.[27]
-
Implementing an Adaptive Trial Design
Adaptive designs allow for pre-planned modifications to a trial based on interim data, which can increase efficiency and the probability of success.[5][6]
Example: Phase II Adaptive Dose-Ranging Design
Caption: Logic flow for an adaptive dose-ranging Phase II study.
In this design, an interim analysis is performed after a subset of patients has completed treatment. Based on a predefined statistical model, a decision can be made to:
-
Stop the trial for futility if no dose shows a promising effect.
-
Drop one or more ineffective dose arms.
-
Adjust the randomization ratio to preferentially enroll patients into the more promising dose arms.
This approach focuses resources on the most viable doses and can potentially shorten the trial duration and reduce the number of patients exposed to sub-therapeutic doses.[28]
Conclusion and Future Directions
The clinical development of peripherally restricted GABA-B agonists represents a promising, targeted approach to treating significant unmet medical needs in gastroenterology, respiratory medicine, and pain management. The success of such a program hinges on a meticulously planned series of studies that not only adhere to regulatory standards but are also scientifically designed to answer the core questions of peripheral activity and CNS safety.
The protocols and strategies outlined in this guide provide a robust framework for achieving these goals. By integrating direct pharmacodynamic measures like high-resolution manometry early in development, employing objective, validated endpoints such as 24-hour cough monitoring in proof-of-concept studies, and leveraging the efficiency of adaptive trial designs, developers can build a compelling data package. A critical ongoing challenge in the field remains the development of non-invasive biomarkers that can directly visualize or quantify drug-receptor binding in peripheral tissues, which would provide the ultimate confirmation of target engagement. As these technologies evolve, they will further refine and accelerate the development of this promising therapeutic class.
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Benarroch, E. E. (2012). Schematic diagram of a GABA B receptor composition, structure, and binding sites for GABA and intracellular mechanisms. ResearchGate. [Link]
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Coss-Adame, E., et al. (2019). Effects of GABA-B agonist baclofen on esophageal motility: Studies using high-resolution manometry. PubMed. [Link]
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Dicpinigaitis, P. V., et al. (2022). A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. ERS Publications. [Link]
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FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Lidums, I., et al. (2000). Control of transient lower esophageal sphincter relaxations and reflux by the GABA(B) agonist baclofen in normal subjects. PubMed. [Link]
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Morice, A. H., et al. (2022). A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough. PMC - PubMed Central. [Link]
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Boecxstaens, G. E., et al. (2010). Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects. PubMed. [Link]
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Johansson, S., et al. (2014). Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia. PubMed. [Link]
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Zhang, Q., et al. (2002). Control of transient lower oesophageal sphincter relaxations and reflux by the GABA(B) agonist baclofen in patients with gastro-oesophageal reflux disease. PubMed. [Link]
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Gyawali, C. P., et al. (2018). High-Resolution Esophageal Manometry: Interpretation in Clinical Practice. PMC - NIH. [Link]
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Garcia, H. C. T., et al. (n.d.). Schematic diagram of a GABA B receptor composition, structure, and.... ResearchGate. [Link]
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Siboni, S., et al. (2022). Improving the Diagnostic Yield of High-Resolution Esophageal Manometry for GERD. Clinical Gastroenterology and Hepatology. [Link]
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FDA. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. FDA. [Link]
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Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. PMC - NIH. [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
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FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
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Smith, J., et al. (n.d.). P159 Validation of the VitaloJAK™ 24 Hour Ambulatory Cough Monitor. Research Explorer. [Link]
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Taskade. (n.d.). Drug Development Process Flowchart. Taskade. [Link]
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Birring, S. S., et al. (2014). An update on measurement and monitoring of cough: what are the important study endpoints?. Journal of Thoracic Disease. [Link]
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Al-Massadi, O., et al. (n.d.). The schematic diagram of GABA synthesis and the potential mechanisms of.... ResearchGate. [Link]
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Carlson, D. A., & Pandolfino, J. E. (2017). High-Resolution Manometry in Clinical Practice. PMC - NIH. [Link]
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Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
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Vitalograph. (n.d.). VitaloJAK Cough Monitoring System. Vitalograph. [Link]
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PROMETRIKA CRO. (2021). Adaptive Design Options for Dose Finding Trials. PROMETRIKA CRO. [Link]
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Application Notes & Protocols: Formulation of Butanoic Acid Derivatives for Preclinical Research
Introduction: The Therapeutic Promise and Formulation Challenges of Butanoic Acid
Butanoic acid, a short-chain fatty acid, is a molecule of significant interest in biomedical research. It is a primary energy source for colonocytes, plays a crucial role in maintaining intestinal homeostasis, and has demonstrated potential as an anti-inflammatory and anti-cancer agent.[1][2] However, the direct application of butanoic acid in research settings is hampered by its unpleasant odor, acrid taste, and rapid in vivo metabolism, which leads to a short half-life.[1][3][4] To overcome these limitations, various derivatives have been developed to improve its stability, delivery, and therapeutic efficacy.
This guide provides an in-depth overview of the formulation of butanoic acid derivatives for research purposes. We will explore the synthesis and preparation of different classes of derivatives, provide detailed protocols for their formulation, discuss essential characterization techniques, and outline their application in both in vitro and in vivo research models.
I. Classes of Butanoic Acid Derivatives: A Strategic Overview
The choice of a butanoic acid derivative is dictated by the specific research question and the desired pharmacokinetic profile. The most common classes of derivatives include:
-
Salts: Sodium butyrate and calcium butyrate are simple to prepare and are often used in in vitro studies.[2] They offer improved handling compared to the free acid but still face rapid absorption and metabolism in vivo.
-
Esters: Esterification of butanoic acid with glycerol or other alcohols (e.g., monobutyrin, tributyrin) creates prodrugs that mask the odor and taste of the parent compound.[2][5] These esters are hydrolyzed by endogenous lipases to release butanoic acid.
-
Prodrugs and Conjugates: For targeted delivery and enhanced stability, butanoic acid can be conjugated to larger molecules like cyclodextrins or incorporated into more complex prodrug structures.[1][6][7][8] This approach can facilitate colon-specific delivery and prolong the release of the active molecule.
The following diagram illustrates the strategic selection process for a butanoic acid derivative based on the intended research application.
Caption: Workflow for Tributyrin Emulsion Preparation.
C. Synthesis of a Resveratrol Butyrate Ester
Esterification of butanoic acid with other bioactive molecules, such as resveratrol, can create novel compounds with enhanced therapeutic potential. [9] Protocol 3: Steglich Esterification of Resveratrol with Butyric Acid [9]
-
Materials:
-
Resveratrol
-
Butyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Argon or nitrogen gas
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve resveratrol and a catalytic amount of DMAP in anhydrous DCM.
-
Add butyric acid to the solution (typically 1.1-1.5 equivalents).
-
In a separate flask, dissolve DCC or EDC (1.1-1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC/EDC solution to the resveratrol/butyric acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the resveratrol butyrate ester.
-
Characterize the final product using NMR, mass spectrometry, and FTIR. [9]
-
III. Characterization and Quality Control of Formulations
Thorough characterization of butanoic acid derivative formulations is critical to ensure their quality, stability, and reproducibility in research applications.
| Parameter | Analytical Technique(s) | Purpose |
| Identity and Purity | NMR, Mass Spectrometry, FTIR, HPLC | To confirm the chemical structure and purity of the synthesized derivative. [9][10][11] |
| Concentration | HPLC, GC-FID | To determine the accurate concentration of the butanoic acid derivative in the formulation. [12][13][14] |
| Particle Size (for emulsions/nanoparticles) | Dynamic Light Scattering (DLS) | To measure the size distribution of particles in the formulation, which affects stability and bioavailability. |
| Stability | HPLC, GC-FID (over time and under stress conditions) | To assess the chemical and physical stability of the formulation under different storage conditions (e.g., temperature, light). [12][15] |
| In Vitro Release | Dialysis, Franz diffusion cells | To determine the release kinetics of butanoic acid from the derivative in a simulated physiological environment. |
IV. In Vitro and In Vivo Experimental Considerations
A. In Vitro Cell-Based Assays
-
Cell Lines: Porcine intestinal epithelial cells (IPEC-J2) and human colon adenocarcinoma cells (Caco-2) are commonly used to study the effects of butanoic acid derivatives on intestinal barrier function and inflammation. [16][17]* Dosage: The optimal concentration of the derivative should be determined through dose-response studies, and cell viability should be assessed using assays like the MTT assay. [18]* Endpoints: Common endpoints include transepithelial electrical resistance (TEER) to measure intestinal barrier integrity, and ELISA or qPCR to quantify the expression of inflammatory cytokines. [17][18]
B. In Vivo Animal Models
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the research question and the formulation.
-
Pharmacokinetics: Blood samples should be collected at various time points to determine the pharmacokinetic profile of the derivative and the released butanoic acid. [3][4][19]* Toxicity: Animals should be monitored for any signs of toxicity, and histopathological analysis of major organs should be performed at the end of the study.
V. Safety and Handling of Butanoic Acid and Its Derivatives
Butanoic acid and some of its derivatives are corrosive and have a strong, unpleasant odor. [20][21][22][23]It is essential to follow proper safety procedures when handling these compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [20][21][23][24]* Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [20][21][24]* Storage: Store butanoic acid and its derivatives in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [20][21][23]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [22]* First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [20][21][23]If inhaled, move to fresh air. [21][23]If swallowed, do NOT induce vomiting and seek immediate medical attention. [21][23]
VI. Conclusion
The formulation of butanoic acid derivatives is a critical step in harnessing their therapeutic potential for preclinical research. By carefully selecting the appropriate derivative, developing a robust formulation, and thoroughly characterizing the final product, researchers can ensure the reliable and reproducible delivery of butanoic acid in their experimental models. The protocols and guidelines presented in this document provide a comprehensive framework for the successful formulation and application of these promising compounds.
References
- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). National Institutes of Health.
- 4-(1H-Indol-3-yl)butanoic acid - Safety Data Sheet. (n.d.). Apollo Scientific.
- Butanoic Acid - Safety Data Sheet. (2018, October 23). Breckland Scientific Supplies Ltd.
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- Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (n.d.). MDPI.
- Butyric Acid Lab Grade Safety Data Sheet. (2025, January 3). Lab Alley.
- Butanoic acid (Natural) - Safety Data Sheet. (n.d.). Synerzine.
- Butyric Acid - Safety Data Sheet. (n.d.). Fisher Scientific.
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- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2025, August 6). ResearchGate.
- Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. (n.d.). PubMed.
- In Vitro Digestion and Fermentation of Microencapsulated Tributyrin for the Delivery of Butyrate. (2017, May 9). PubMed.
- Alhosseini Almodarresiyeh, H., Shahab, S., Kaviani, S., Sheikhi, M., Lopatik, D. V., Kuvaeva, Z. I., & Karankevich, H. G. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522–3539.
- Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. (2025, August 6). ResearchGate.
- The stability research of different types of sodium butyrate in course of processing. (n.d.).
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- Preparation of butanoic acid derivatives when starting from the phosphates 1 a, 2 b, and 2 f. (n.d.). ResearchGate.
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- Method for preparing butanoic acid. (n.d.). Google Patents.
- Preparation of Tributyrin Emulsion and Characterization of the Binding of the Emulsion Particles to Low-Density Lipoprotein in vitro. (2025, August 6). ResearchGate.
- Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. (2020, September 14). MDPI.
- New stable butyrate derivatives alter proliferation and differentiation in human mammary cells. (n.d.). PubMed.
- Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method. (n.d.). ResearchGate.
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Application Notes and Protocols for the Dissolution of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Document ID: AN-S3AB-202601
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS No. 270062-84-5) for various experimental applications. Due to the limited availability of specific public solubility data for this compound, this guide emphasizes a systematic, first-principles approach to solvent selection and protocol development. We present methodologies for preparing stock solutions, considering downstream applications such as in vitro cell-based assays and in vivo studies, alongside troubleshooting guidance for common dissolution challenges.
Introduction: Understanding the Molecule
This compound is a chiral aminobutanoic acid derivative.[1][2] As a hydrochloride salt of an amino acid, its solubility is expected to be pH-dependent. The presence of a bromophenyl group imparts significant hydrophobicity, which may present challenges to dissolution in aqueous media. Structurally similar to other neuroactive compounds, its experimental utility spans neuroscience, pharmacology, and medicinal chemistry. This guide provides the foundational knowledge to handle this compound effectively and reproducibly in a laboratory setting.
Key Physicochemical Properties (Inferred and Known):
| Property | Value/Information | Source |
| CAS Number | 270062-84-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4] |
| Molecular Weight | 294.57 g/mol | [4] |
| Appearance | White to off-white solid or powder | [3] |
| Purity | Typically ≥97% | [3] |
| Hazard Profile | May cause skin, eye, and respiratory irritation (based on (R)-isomer) | [4] |
The First Principle: Solvent Selection Strategy
The choice of solvent is the most critical step and is dictated by the requirements of the downstream experiment. A solvent must not only dissolve the compound to the desired concentration but also be compatible with the biological system under investigation.
Common Solvents for Consideration
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common choice for preparing high-concentration stock solutions for in vitro screening.[3]
-
Water (Aqueous Buffers): As a hydrochloride salt, the compound's solubility in water is expected to be higher than its free base form. The pH of the aqueous medium will significantly influence solubility.
-
Ethanol (EtOH): A polar protic solvent that can be a suitable alternative or co-solvent, particularly for in vivo studies where DMSO toxicity is a concern.
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting the appropriate solvent based on your experimental needs.
Caption: A decision tree for selecting the optimal solvent.
Experimental Protocols
Safety First: Before handling the compound, review the Safety Data Sheet (SDS). Based on the hazard profile of the (R)-isomer, personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[4] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a stock solution for use in most in vitro assays.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a 294.57 g/mol compound, add 1 mL of DMSO to 2.9457 mg of the compound).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, brief sonication in a water bath may be employed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is suitable for experiments where organic solvents are not permissible. The final achievable concentration in aqueous buffers may be lower than in DMSO.
Materials:
-
This compound
-
Sterile, deionized water or a suitable aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound into a sterile conical tube.
-
Initial Solvent Addition: Add a fraction (e.g., 70-80%) of the final required volume of the aqueous solvent.
-
Facilitating Dissolution: Vortex vigorously. If dissolution is slow, use a magnetic stirrer at room temperature. Gentle warming (e.g., to 37°C) can be attempted, but monitor for any signs of degradation.
-
pH Adjustment (if necessary): The hydrochloride salt should yield a slightly acidic solution. If solubility is poor, a slight adjustment of the pH with dilute NaOH or HCl may improve dissolution. However, ensure the final pH is compatible with your experimental system.
-
Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.
-
Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.
-
Use and Storage: It is recommended to prepare aqueous solutions fresh on the day of use.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve | - Insufficient solvent volume- Poor solubility in the chosen solvent- Compound has precipitated out of solution | - Increase solvent volume to lower the concentration.- Try an alternative solvent (e.g., DMSO if using an aqueous buffer).- Gentle warming or sonication may aid dissolution. |
| Precipitation Upon Dilution | - The compound is less soluble in the diluent (e.g., when diluting a DMSO stock into an aqueous medium). | - Perform a stepwise dilution to avoid a rapid change in solvent polarity.- Ensure the final concentration in the aqueous medium does not exceed its solubility limit. |
| Cell Toxicity Observed | - The solvent (e.g., DMSO) is at a toxic concentration.- The compound itself is cytotoxic. | - Ensure the final concentration of DMSO in cell culture media is low (typically <0.5%).- Run a vehicle control (media with the same concentration of solvent) to differentiate between solvent and compound toxicity. |
Conclusion
The successful dissolution of this compound is a foundational step for its use in research. By adopting a systematic approach to solvent selection and employing the detailed protocols provided, researchers can prepare consistent and reliable solutions for their experiments. It is imperative to perform small-scale solubility tests to confirm the optimal solvent and concentration for your specific application before proceeding with large-scale experiments.
References
-
(S)-3-Amino-4-(4-bromophenyl)butyric Acid HCl: A Key Pharmaceutical Intermediate. Available at: [Link]
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Reagentia. This compound (1 x 250 mg). Available at: [Link]
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Reagentia. This compound (1 x 1 g). Available at: [Link]
-
PubChem. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. Available at: [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available at: [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available at: [Link]
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PubChem. (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Unnatural Amino Acid Synthesis with (R)-3-Amino-4-(4-bromophenyl)butyric Acid HCl. Available at: [Link]
Sources
Application Note: Cell-Based Assays for Screening GABA-B Receptor Activity
Introduction
The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, that play a key role in modulating neuronal excitability.[1][2] Their involvement in conditions such as spasticity, pain, and addiction has made them a significant target for drug discovery. Developing robust and reliable cell-based assays is paramount for identifying and characterizing novel agonists, antagonists, and allosteric modulators of the GABA-B receptor.
This guide provides a comprehensive overview of the primary signaling pathways of the GABA-B receptor and details the principles and protocols for the most effective cell-based screening assays. It is designed for researchers, scientists, and drug development professionals seeking to establish high-throughput screening (HTS) or detailed pharmacological characterization of compounds targeting this receptor.
GABA-B Receptor Signaling Mechanisms
Understanding the receptor's signaling cascade is fundamental to selecting and designing an appropriate assay. Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of a heterotrimeric G-protein coupled to the GABA-B2 subunit.[1]
GABA-B receptors predominantly couple to pertussis toxin-sensitive G-proteins of the Gi/o family.[1][2][3] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Gβγ Subunit: Directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[1][4][5] It also inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[1][6]
While these are the canonical pathways, it's important to note that in some cellular contexts or through engineered systems, GABA-B receptors can also couple to Gq proteins, leading to intracellular calcium mobilization.[7][8]
Caption: Experimental workflow for a GABA-B HTRF cAMP assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 subunits.
-
Assay Plates: Low-volume, white, 384-well plates.
-
Reagents:
-
HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer).
-
Forskolin.
-
Reference Agonist: Baclofen.
-
Reference Antagonist: CGP-55845.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (optional, but recommended to prevent cAMP degradation).
-
Step-by-Step Procedure
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to a density of 0.5 - 1.0 x 10^6 cells/mL.
-
Cell Plating: Dispense 5 µL of the cell suspension into each well of a 384-well plate (~2,500-5,000 cells/well).
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference agonist (Baclofen) in assay buffer containing 1 mM IBMX.
-
Add 5 µL of the compound dilutions to the appropriate wells. For antagonist mode, pre-incubate with antagonist for 15-30 minutes before adding an EC80 concentration of agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Stimulation: Prepare a solution of Forskolin in assay buffer. The final concentration should be one that elicits a robust cAMP response (typically 1-10 µM, determined empirically). Add 5 µL of the Forskolin solution to all wells except the negative control (basal).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol (cAMP-d2 and anti-cAMP Cryptate).
-
Add 5 µL of the cAMP-d2 solution, followed by 5 µL of the anti-cAMP Cryptate solution to each well.
-
-
Final Incubation and Reading: Seal the plate and incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
Data Analysis and Quality Control
-
Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Normalization: Normalize the data using the vehicle (0% inhibition) and a maximally effective concentration of Baclofen (100% inhibition) controls.
-
Curve Fitting: Plot the normalized response against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values. [9]4. Assay Validation: Calculate the Z'-factor for the assay window (max signal vs. min signal). A Z'-factor > 0.5 indicates a robust and screenable assay.
Protocol 2: FLIPR Calcium Flux Assay for GABA-B Screening
Principle of the Assay This assay requires a cell line co-expressing the GABA-B receptor subunits and a promiscuous or chimeric G-protein, such as Gα15 or Gαqi, which couples Gi/o-linked receptors to the Gq pathway. [10]Activation of this pathway leads to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores (the endoplasmic reticulum). This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
Caption: Experimental workflow for a FLIPR-based calcium flux assay.
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably co-expressing human GABA-B1, GABA-B2, and a promiscuous G-protein (e.g., Gα15).
-
Assay Plates: Black-walled, clear-bottom, 384-well plates.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct, Calcium-6).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Reference Agonist: Baclofen.
-
Reference Antagonist: CGP-55845.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Step-by-Step Procedure
-
Cell Plating: Plate cells in black-walled, clear-bottom 384-well plates at a density that will yield a confluent monolayer the next day (e.g., 10,000-20,000 cells/well). Incubate overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, ensuring it contains probenecid.
-
Aspirate the culture medium from the cell plate and add 20-25 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare 5-10X final concentration plates of test compounds and controls in assay buffer.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters to measure a baseline fluorescence for 10-20 seconds.
-
Initiate the run, which will add the compounds (5-10 µL) from the source plate to the cell plate.
-
Continue to measure the fluorescence kinetically for 90-180 seconds to capture the calcium transient.
-
Data Analysis and Quality Control
-
Quantify Response: The calcium flux is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min).
-
Normalization: Normalize the data using vehicle (0% activation) and a maximal concentration of Baclofen (100% activation).
-
Curve Fitting: Plot the normalized response against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine EC50 values.
-
Assay Validation: As with the cAMP assay, calculate the Z'-factor using positive and negative controls to ensure the assay is suitable for HTS (Z' > 0.5).
Conclusion
The selection of a cell-based assay for GABA-B receptor screening is a critical decision in the drug discovery process. Assays measuring the inhibition of cAMP production provide a direct and robust readout of the canonical Gαi signaling pathway and are well-suited for high-throughput applications. Alternatively, calcium flux assays, which rely on engineered cell lines, offer an excellent signal window and are highly amenable to automation with instruments like the FLIPR. For studies requiring a more physiological context, particularly the Gβγ-mediated signaling, ion flux assays measuring GIRK channel activation are a valuable, albeit more complex, option. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate assay to identify and characterize novel modulators of the GABA-B receptor.
References
- Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123–147.
-
Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in pharmacology (San Diego, Calif.), 76, 55–87. [Link]
-
Chalifoux, J. R., & Carter, A. G. (2010). GABAB Receptor Coupling to G-proteins and Ion Channels. ResearchGate. [Link]
-
Ribosome Studio. (2022). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
-
Tu, H., et al. (2018). The GABA B receptor mediates neuroprotection by coupling to G 13. ResearchGate. [Link]
-
ION Biosciences. (n.d.). Gi/o GPCR-GIRK Thallium Flux Assay. ION Biosciences. [Link]
-
Obrietan, K., & van den Pol, A. N. (1998). GABA(B) receptors couple to Gαq to mediate increases in voltage-dependent calcium current during development. Journal of neurophysiology, 79(3), 1360–1370. [Link]
-
Takahashi, T., et al. (1998). G-Protein-Coupled Modulation of Presynaptic Calcium Currents and Transmitter Release by a GABAB Receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(12), 4526–4535. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
-
ION Biosciences. (2021). Gi/o GPCR-GIRK Thallium Flux Assay Technical Note. ION Biosciences. [Link]
-
Gogiashvili, M., et al. (2021). Promiscuous G-protein activation by the calcium-sensing receptor. bioRxiv. [Link]
-
Malherbe, P., et al. (2019). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 4(5), 8764–8775. [Link]
-
Lenz, J., et al. (2023). GABAB receptors mediate intracellular calcium release in astrocytes of the prefrontal cortex. bioRxiv. [Link]
-
Palmer, L. M. (2012). GABABR-Mediated Regulation of Dendro-Somatic Synergy in Layer 5 Pyramidal Neurons. Frontiers in Neural Circuits, 6, 106. [Link]
-
Ciruela, F., et al. (2008). Evidence for oligomerization between GABAB receptors and GIRK channels containing the GIRK1 and GIRK3 subunits. Molecular and cellular neurosciences, 37(1), 119–129. [Link]
-
White, J. H., et al. (2006). GABAB heterodimeric receptors promote Ca2+ influx via store-operated channels in rat cortical neurons and transfected Chinese hamster ovary cells. Neuroscience, 137(2), 547–560. [Link]
-
Frolund, B., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules (Basel, Switzerland), 25(9), 2091. [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. Sygnature Discovery. [Link]
-
McCoull, D., et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. ResearchGate. [Link]
-
Karbon, E. W., et al. (1984). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Brain research, 306(1-2), 327–332. [Link]
-
ResearchGate. (n.d.). GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. ResearchGate. [Link]
-
REPROCELL. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. REPROCELL. [Link]
-
Mialhe, E., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology letters, 302, 34–40. [Link]
-
ResearchGate. (n.d.). Workflow of collection and testing of GABA B receptors knockout. ResearchGate. [Link]
-
ResearchGate. (n.d.). How generally does the IC50 from a cell-based assay differ from an enzymatic assay?. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values calculated after 72 h exposure. ResearchGate. [Link]
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- 10. Ready-to-Assay GABAB GABA Family Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Welcome to the technical support center for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound in solution. The following information is curated to ensure scientific integrity and is based on established chemical principles and data from closely related structural analogs.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Given the structural similarities, it is reasonable to expect that this compound will exhibit good stability in aqueous solutions, particularly when protected from light and stored at controlled room or refrigerated temperatures. However, it is always recommended to perform a stability study for your specific formulation and storage conditions.
Q2: What are the potential degradation pathways for this compound in solution?
As a substituted γ-amino acid, this compound may undergo degradation through several pathways common to amino acids and carboxylic acids.[3][4] The primary routes of degradation are likely to be:
-
Deamination: The loss of the amino group, which can be influenced by pH and temperature.[4][5]
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide, which can be promoted by heat.[6]
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or certain metal ions.
-
Photodegradation: The bromophenyl group may absorb UV light, potentially leading to photolytic degradation.[7][8][9] It is advisable to protect solutions from light.
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor influencing the stability of amino acid hydrochlorides. Generally, amino acids exhibit their maximum stability in the acidic pH range.[10] For instance, studies on amino acid prodrugs of bromhexine hydrochloride showed that they exhibited maximum stability in acidic pH and were more susceptible to base-catalyzed hydrolysis.[10] Conversely, at neutral or alkaline pH, the rate of degradation, particularly deamination and other base-catalyzed reactions, may increase.[11] When preparing solutions, it is crucial to consider the final pH and buffer system to optimize stability.
Q4: What analytical methods are recommended for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of compounds like this compound.[12][13][14] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Key aspects of a suitable HPLC method include:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for resolution and stability.
-
Detection: UV detection is suitable due to the presence of the bromophenyl chromophore.
-
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[15][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution | - Exceeded solubility limit- pH of the solution is near the isoelectric point- Temperature fluctuations | - Determine the solubility of the compound in your specific solvent system at the intended storage temperature.- Adjust the pH of the solution to be further away from the isoelectric point. Amino acids are generally more soluble at pH values below their pKa1 and above their pKa2.[17]- Store the solution at a constant, controlled temperature. |
| Discoloration of the solution | - Oxidative degradation- Photodegradation | - Prepare solutions using deoxygenated solvents and consider purging with an inert gas (e.g., nitrogen or argon).- Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[8][18] |
| Unexpected peaks in HPLC chromatogram | - Degradation of the compound- Contamination from solvent or glassware | - Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[15][16][19][20]- Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. |
| Loss of potency over time | - Chemical instability leading to degradation | - Re-evaluate the storage conditions (temperature, light exposure, pH).- Consider preparing fresh solutions more frequently.- Perform a stability study to determine the shelf-life of the solution under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the powder to a volumetric flask. Add a portion of the desired solvent (e.g., deionized water, buffer) and sonicate or vortex until the powder is completely dissolved.
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
pH Measurement: Measure the pH of the solution and adjust if necessary using dilute acid or base.
-
Filtration (Optional): If needed, filter the solution through a 0.22 µm filter to remove any particulates.
-
Storage: Store the solution in a tightly sealed, amber glass vial at the recommended temperature (e.g., 2-8 °C or -20 °C).
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[15][16][19][20]
-
Prepare Stock Solution: Prepare a stock solution of this compound of known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][21] Include a dark control stored under the same conditions.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
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Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp ? Oral Suspension. Available at: [Link]
-
Baclofen Stability up to One Year in In Vivo Intrathecal Infusion Pumps. PubMed. Available at: [Link]
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Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility... PubMed. Available at: [Link]
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Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan. National Institutes of Health. Available at: [Link]
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Stability of an extemporaneously compounded baclofen oral liquid. PubMed. Available at: [Link]
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Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. Available at: [Link]
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Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. Available at: [Link]
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Kinetic model for solid-state degradation of gabapentin. PubMed. Available at: [Link]
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Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
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Stability of human blood serum aminoacids after storage at different pH and temperature conditions. PubMed. Available at: [Link]
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Hydrocarbons. NCERT. Available at: [Link]
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Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. Available at: [Link]
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Analytical Methods. Royal Society of Chemistry. Available at: [Link]
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This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]
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(3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. PubChem. Available at: [Link]
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Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. MDPI. Available at: [Link]
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18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]
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The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]
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Hydrothermal Degradation of Amino Acids. National Institutes of Health. Available at: [Link]
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Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
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Analytical methods for amino acid determination in organisms. PubMed. Available at: [Link]
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Amino Acid Analysis. Agilent. Available at: [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. Wiley Online Library. Available at: [Link]
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(S)-3-Amino-4-phenylbutanoic acid. PubChem. Available at: [Link]
-
Photostability. SGS United Kingdom. Available at: [Link]
-
Butanoic acid, anhydride. NIST WebBook. Available at: [Link]
-
Aromatic amino acid degradation pathways to off-flavor end products... ResearchGate. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
(3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. PubChem. Available at: [Link]
-
Analysis Methods for Amino Acids. Crop Composition Database. Available at: [Link]
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Technical Support Center: Optimizing Dosage of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Disclaimer: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a derivative of phenibut, is a research chemical intended for laboratory use only. It is not approved for human or veterinary use. This document provides guidance for preclinical research and is not a recommendation for clinical application. All research involving this compound must be conducted in compliance with institutional, national, and international guidelines for animal welfare and laboratory safety.
Introduction
This compound is a GABA (γ-aminobutyric acid) analog. Structurally, it is closely related to phenibut and baclofen, suggesting it acts as a selective agonist for the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects in the central nervous system.[3] Activation of these receptors leads to downstream effects including the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which collectively reduce neuronal excitability.[4]
Due to the limited public data on this specific compound, this guide leverages established principles from its well-characterized analogs, baclofen and phenibut, to provide a robust framework for dosage optimization. The primary goal is to help researchers identify a therapeutic window that maximizes on-target efficacy while minimizing side effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers may have before starting their experiments.
Q1: What is the primary mechanism of action and what are the expected side effects?
A1: The compound is a putative GABA-B receptor agonist.[1] Its activation of GABA-B receptors leads to hyperpolarization of neurons, inhibiting neurotransmitter release.[5] Based on its analogs, baclofen and phenibut, the most common dose-limiting side effects are expected to be CNS-related and include:
-
Sedation and drowsiness[6]
-
Motor impairment and ataxia (loss of coordination)
-
Respiratory depression at high doses
-
Potential for withdrawal symptoms upon abrupt cessation, including anxiety, tremors, and seizures.[1][9]
Q2: How do I determine a starting dose for my in vivo (animal) experiments?
A2: A starting dose should be determined through a systematic, data-driven approach.
-
Literature Review: Search for any available in vitro or in vivo data on this compound or its closest analogs (e.g., bromophenibut, baclofen).
-
In Vitro Assessment: First, determine the compound's affinity (Ki) and functional potency (EC50) at the human and rodent GABA-B receptor using cell-based assays (e.g., radioligand binding, cAMP assays, or GIRK channel activation assays).[10] This provides crucial data on target engagement.
-
Dose-Range Finding Study: Begin with a dose-range finding study in a small number of animals.[11] A common approach is to start with a dose estimated from in vitro potency and escalate until pharmacological effects or mild, reversible side effects are observed. The primary goals of preclinical safety evaluation are to identify an initial safe dose and subsequent dose escalation schemes.[12][13]
Q3: What are the key considerations for a dose-escalation study?
A3: Dose-escalation studies are critical for identifying the Maximum Tolerated Dose (MTD).[14][15] Key considerations include:
-
Study Design: The "3+3 design" is a common algorithm used in early-phase dose-escalation studies.[16][17]
-
Dose Levels: Doses should be spaced appropriately (e.g., using a modified Fibonacci sequence) to avoid large jumps in toxicity.
-
Endpoint Definition: Clearly define what constitutes a dose-limiting toxicity (DLT) before the study begins. This could be a certain percentage of weight loss, specific observable signs of distress, or motor impairment.
-
Monitoring: Implement a robust monitoring plan that includes clinical observations, body weights, and relevant behavioral assessments.[18]
Q4: How can I distinguish between on-target efficacy and off-target side effects?
A4: This is a fundamental challenge in pharmacology. Strategies include:
-
Use of a GABA-B Antagonist: Co-administration of a selective GABA-B antagonist (e.g., CGP-55845) should reverse the on-target effects. If a side effect persists, it is likely off-target.
-
Testing in Knockout Models: If available, using GABA-B receptor knockout animals can definitively separate on-target from off-target effects.
-
Dose-Response Relationship: On-target effects and side effects may have different dose-response curves. A detailed analysis can help identify a dose range where efficacy is present without significant side effects.[19][20][21]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
| Problem Encountered | Potential Cause | Recommended Troubleshooting Action |
| High mortality or severe adverse events at the initial dose. | Initial dose was too high, exceeding the MTD. | 1. Immediately halt the experiment and review the protocol. 2. Re-evaluate the starting dose based on all available data. 3. Redesign the dose-range finding study to start with a significantly lower dose (e.g., 10-fold lower) and use smaller escalation steps.[11] |
| Inconsistent or non-reproducible results between experiments. | 1. Compound instability. 2. Variability in dosing procedure. 3. Animal-specific factors (sex, age, strain). | 1. Verify the stability of the compound in the chosen vehicle over the experiment's duration. 2. Standardize all dosing procedures (e.g., time of day, injection volume, route of administration). 3. Ensure consistency in animal characteristics and randomize animals to treatment groups.[18] |
| Rapid development of tolerance to the compound's effects. | GABA-B receptor downregulation or desensitization due to chronic agonism. | 1. Measure the duration of the effect to design an appropriate dosing schedule (e.g., once vs. twice daily). 2. Consider intermittent dosing schedules (e.g., dosing every other day) to mitigate tolerance. 3. In study design, include washout periods to assess the return to baseline sensitivity. |
| Observed effects are not reversed by a GABA-B antagonist. | The effect is likely off-target or the antagonist dose is insufficient. | 1. Increase the dose of the GABA-B antagonist to ensure complete receptor blockade. 2. If the effect still persists, it is strong evidence of an off-target mechanism. Further investigation using broader pharmacological profiling is required. |
| Behavioral effects are observed, but the desired therapeutic effect is not. | 1. Poor CNS penetration. 2. The behavioral effect (e.g., sedation) is masking the therapeutic effect. | 1. Conduct pharmacokinetic (PK) studies to measure brain and plasma concentrations of the compound to confirm CNS exposure.[14] 2. Redesign the efficacy assay to be less sensitive to sedation. For example, if testing anxiolytic effects in a light-dark box, sedation will confound the results. Consider alternative assays. 3. Lower the dose to a non-sedating level to see if the therapeutic effect emerges.[22] |
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: In Vivo Dose-Response and MTD Determination
This protocol outlines a typical dose-escalation study in rodents to establish a dose-response curve and identify the Maximum Tolerated Dose (MTD).
Objective: To determine the dose range for efficacy and the highest dose that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use both male and female animals.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on preliminary data, select 5-7 dose levels. A common starting point for a novel GABA-B agonist might be 1 mg/kg, escalating up to 100 mg/kg or higher, depending on observed effects.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal, oral).
-
Monitoring & Scoring:
-
Observe animals continuously for the first 4 hours, then at regular intervals for 48-72 hours.
-
Use a standardized scoring system to record clinical signs (e.g., sedation, ataxia, tremors, respiratory rate).
-
Record body weight daily. A weight loss of >15-20% is often considered a DLT.
-
-
Data Analysis:
-
Plot the dose versus the observed effect (both therapeutic and adverse).
-
Determine the ED50 (effective dose for 50% of the maximal therapeutic effect) and the TD50 (toxic dose for 50% of the animals).
-
The MTD is defined as the highest dose that does not produce dose-limiting toxicity.
-
Diagram 1: Workflow for Preclinical Dosage Optimization
This diagram illustrates the logical flow from initial characterization to in vivo dose selection.
Caption: A stepwise workflow for optimizing dosage in preclinical research.
Part 4: Mechanistic Insights
GABA-B Receptor Signaling Pathway
Understanding the downstream signaling of the GABA-B receptor is crucial for interpreting experimental results. Agonist binding initiates a cascade that ultimately dampens neuronal activity.
Diagram 2: GABA-B Receptor Signaling Cascade
This diagram shows the key molecular events following receptor activation.
Caption: Simplified GABA-B receptor signaling pathway.[23]
References
-
Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. Available at: [Link]
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]
-
Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. Available at: [Link]
-
Baclofen (BAC) dose-response curve on the supraspinally mediated... ResearchGate. Available at: [Link]
-
Toxicology Study Design Considerations. Noble Life Sciences. Available at: [Link]
-
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Available at: [Link]
-
GABA B receptor activation. Reactome Pathway Database. Available at: [Link]
-
Dose-response curves for baclofen. Plots of baclofen-induced... ResearchGate. Available at: [Link]
-
Optimal Dose of Baclofen for the Treatment of Alcohol Use Disorder: A Systematic Review and Dose-Response Meta-analysis. PubMed. Available at: [Link]
-
Preclinical GLP Toxicology Studies. Charles River Laboratories. Available at: [Link]
-
A Systematic Review of Phenibut Withdrawals (2024). SciSpace. Available at: [Link]
-
Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
-
A systematic review of phenibut withdrawal focusing on complications, therapeutic approaches, and single substance versus polysubstance withdrawal. PubMed. Available at: [Link]
-
Dose–Response Effect of Baclofen in Reducing Daily Alcohol Intake in Alcohol Dependence: Secondary Analysis of a Randomized, Double-Blind, Placebo-Controlled Trial. Oxford Academic. Available at: [Link]
-
PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. Available at: [Link]
-
Phenibut Withdrawal: Symptoms, Timeline & Treatment. American Addiction Centers. Available at: [Link]
-
Phenibut Addiction in a Patient with Substance Use Disorder. PubMed Central. Available at: [Link]
-
(PDF) Phenibut Addiction in a Patient with Substance Use Disorder. ResearchGate. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION... BioMed Valley Discoveries. Available at: [Link]
-
Dose-response effect of baclofen in reducing daily alcohol intake in alcohol dependence: secondary analysis of a randomized, double-blind, placebo-controlled trial. PubMed. Available at: [Link]
-
Dose-Escalation Trial Protocols that Extend Naturally to Admit Titration. arXiv. Available at: [Link]
-
Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. NIHR. Available at: [Link]
-
Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. PubMed. Available at: [Link]
-
Dose-response curves for the agonists GABA (a), TACA (b), and (/)-CAMP... ResearchGate. Available at: [Link]
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Technical Support Center: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate, identify, and resolve potential issues related to off-target effects, ensuring the integrity and accuracy of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's pharmacology and specificity.
Q1: What is the primary molecular target of 3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and its enantiomers?
A: This compound is an enantiomer of Baclofen, a well-established muscle relaxant. The primary and most studied molecular target is the GABA-B receptor , a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[1][2] Specifically, the (R)-enantiomer is the potent agonist at the GABA-B receptor. The compound you are using, the (S)-enantiomer, is reported to be significantly less active at this primary target. Therefore, any observed biological activity should be carefully evaluated for potential off-target mechanisms.
Q2: What are the known or potential off-target binding sites for this class of compounds?
A: While comprehensive screening data is limited, published research points to a significant off-target interaction with voltage-gated calcium channels (VGCCs) .[3] Studies have shown that baclofen can directly inhibit L-type and N-type calcium currents at nanomolar to low micromolar concentrations, an action that is independent of GABA-B receptor activation.[4][5] This is a critical consideration, as many cellular processes are regulated by calcium influx through these channels.
Q3: How can I be certain that the experimental effects I'm observing are not simply due to residual GABA-B receptor activation?
A: This is a crucial control experiment. The most effective method is to use a selective GABA-B receptor antagonist. Pre-treating your experimental system with a potent and selective antagonist, such as CGP 55845 or Saclofen , should block any effects mediated by the GABA-B receptor. If the biological effect of your compound persists in the presence of the antagonist, it strongly suggests an off-target mechanism. See Protocol 3.1 for a detailed methodology.
Q4: At what concentration range should I be most concerned about off-target effects?
A: Off-target effects become more probable as the concentration of the compound increases. One study on cerebellar granule cells reported that baclofen inhibited L-type-like VGCCs with a half-maximal effective concentration (EC50) of just 4 nM .[4] This high potency suggests that off-target VGCC inhibition can occur even at concentrations where on-target GABA-B activity is expected. Therefore, we recommend performing a careful dose-response analysis and utilizing the lowest effective concentration in your experiments to minimize ambiguity.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during in-vitro and ex-vivo experiments.
Issue 1: Unexpected Changes in Intracellular Calcium Levels
-
Problem: "I've applied this compound to my neuronal cultures and observe a rapid decrease in intracellular calcium following depolarization. This effect is not blocked by a GABA-B antagonist."
-
Potential Cause: This result strongly points to the direct inhibition of voltage-gated calcium channels (VGCCs), a known off-target effect of baclofen.[4][5] The compound may be preventing calcium influx that would normally occur upon cell depolarization.
-
Troubleshooting & Validation Plan:
-
Confirm GABA-B Independence: First, ensure you have used a saturating concentration of a GABA-B antagonist like CGP 55845 to definitively rule out the on-target pathway.
-
Identify the VGCC Subtype: Use specific VGCC blockers to probe the mechanism. For example, pre-incubate cells with Nimodipine (L-type blocker) or ω-Conotoxin (N-type blocker) before adding your compound. If a specific blocker prevents the calcium decrease, you have identified the likely off-target channel.
-
Visualize the Pathways: The diagram below illustrates the distinct on-target and off-target pathways that can lead to reduced intracellular calcium.
-
Caption: On-target vs. potential off-target signaling pathways.
Issue 2: Inconsistent Results or Loss of Efficacy Over Time in Cell Culture
-
Problem: "My initial experiments with primary hippocampal cultures showed a robust response to the compound. However, in cultures aged 21 days in vitro (DIV), the effect is significantly diminished."
-
Potential Cause: The expression levels and functional coupling of GPCRs and ion channels can change as cell cultures mature. Research has shown that the magnitude of baclofen-sensitive calcium currents in cultured hippocampal neurons decreases significantly between 7 and 21 DIV.[6] This is likely due to a combination of reduced G-protein-mediated regulation and a shift in the relative expression of different calcium channel subtypes.
-
Troubleshooting & Validation Plan:
-
Standardize Culture Age: The most critical step is to perform all comparative experiments on cultures of the same age (e.g., always use 14 DIV cultures). Clearly document the DIV for every experiment.
-
Characterize Your Model: Perform a time-course study (e.g., at 7, 14, and 21 DIV) to characterize the response to the compound in your specific culture system.
-
Monitor Target Expression: If resources permit, use qPCR or Western blotting to quantify the expression levels of GABA-B receptor subunits (GABBR1, GABBR2) and relevant VGCC subunits at different time points to correlate expression with functional response.
-
Issue 3: Observed Phenotype is Broader Than Expected from GABA-B Agonism
-
Problem: "I am studying oligodendrocyte differentiation. The compound promotes the expression of myelin proteins, but I'm also seeing unexpected changes in cell adhesion and metabolism that are not typically associated with GABA-B signaling."
-
Potential Cause: While GABA-B activation is known to promote myelination[7], broader phenotypes may result from the engagement of one or more off-target proteins. The compound's effect on cellular processes like calcium homeostasis can have widespread downstream consequences.
-
Troubleshooting & Validation Plan:
-
Implement a Target Deconvolution Workflow: A systematic approach is necessary to dissect the responsible pathways. The workflow below provides a logical sequence of experiments.
-
Compare Enantiomers: A powerful control is to compare the effects of the (S)-enantiomer with the potent GABA-B agonist, the (R)-enantiomer. If (R)-baclofen recapitulates only a subset of the effects (e.g., myelin protein expression), it suggests the other effects seen with the (S)-enantiomer are off-target.
-
Genetic Knockdown: Use siRNA or shRNA to knock down the GABA-B receptor (GABBR1 or GABBR2 subunits). If the phenotype persists in knockdown cells, it confirms an off-target mechanism.
-
Caption: Experimental workflow for target deconvolution.
Section 3: Key Experimental Protocols
Protocol 3.1: Validating On-Target vs. Off-Target Effects using a Selective Antagonist
This protocol describes how to use a selective antagonist to differentiate between GABA-B mediated effects and off-target effects.
-
Preparation: Prepare stock solutions of this compound and a selective GABA-B antagonist (e.g., CGP 55845) in an appropriate vehicle (e.g., water or DMSO).
-
Group Setup: Prepare at least four experimental groups:
-
Group A: Vehicle control.
-
Group B: Test compound at the desired concentration (e.g., 10 µM).
-
Group C: Antagonist alone (at a concentration known to fully block GABA-B receptors, e.g., 1 µM CGP 55845).
-
Group D: Pre-treatment with the antagonist, followed by the addition of the test compound.
-
-
Pre-treatment: Add the antagonist (or its vehicle) to the cells in Group D (and Group C). Incubate for 30-60 minutes to ensure complete receptor occupancy.
-
Treatment: Add the test compound (or its vehicle) to the appropriate wells (Groups B and D).
-
Assay: After the appropriate incubation time for your specific assay, measure the biological endpoint (e.g., protein expression, cell viability, calcium flux).
-
Interpretation:
-
If the effect in Group B is significantly different from vehicle, but the effect in Group D is similar to the antagonist alone (Group C) or vehicle (Group A), the mechanism is on-target.
-
If the effect in Group D is similar to Group B (and different from vehicle), the mechanism is off-target.
-
Protocol 3.2: Assessing Compound Effects on Voltage-Gated Calcium Channels
This protocol uses a fluorescent calcium indicator to measure inhibition of depolarization-induced calcium influx.
-
Cell Preparation: Plate cells (e.g., primary neurons, SH-SY5Y cells) on black-walled, clear-bottom microplates suitable for fluorescence readings.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash cells and replace the media with a physiological buffer. Add the test compound, specific VGCC blockers (e.g., Nimodipine as a control), or vehicle to the appropriate wells. Incubate for 15-30 minutes.
-
Baseline Reading: Measure the baseline fluorescence (F₀) using a plate reader.
-
Depolarization: Induce calcium influx by adding a depolarizing agent, typically a high concentration of potassium chloride (KCl, final concentration ~50-60 mM).
-
Peak Fluorescence Reading: Immediately begin kinetic fluorescence readings to capture the peak signal (F_max) following KCl addition.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F₀) or the ratio (ΔF/F₀) for each well.
-
Compare the response in compound-treated wells to the vehicle control. A significant reduction in the calcium signal indicates inhibition of VGCCs.
-
Section 4: Key Pharmacological Data Summary
This table summarizes key potency values to help guide experimental design. Note that the (S)-enantiomer is significantly less potent at the GABA-B receptor than the (R)-enantiomer.
| Target | Ligand/Compound | Potency/Affinity | Species/System | Reference |
| GABA-B Receptor | (R)-Baclofen | High affinity agonist | Mammalian CNS | |
| GABA-B Receptor | (S)-Baclofen | Low affinity | Mammalian CNS | [8] |
| L-type VGCC | (DL)-Baclofen | IC50 ≈ 4 nM | Rat Cerebellar Granule Cells | [4] |
| N-type & L-type VGCC | (-)-Baclofen | Inhibition at ≥ 1 µM | Rat/Mouse DRG Neurons | [5] |
References
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Boster, A. et al. (2014). Managing loss of intrathecal baclofen efficacy: Review of the literature and proposed troubleshooting algorithm. Neurology Clinical Practice. Available at: [Link]
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Doyle, K. & Tadi, P. (2023). Baclofen. StatPearls. Available at: [Link]
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Wikipedia. (2024). Baclofen. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. baclofen. Available at: [Link]
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Olsen, R.W. & DeLorey, T.M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
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MedlinePlus. (2019). Baclofen. Available at: [Link]
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Boster, A. et al. (2014). Managing loss of intrathecal baclofen efficacy: Review of the literature and proposed troubleshooting algorithm. Neurology Clinical Practice. Available at: [Link]
-
Wikipedia. (2024). GABAB receptor. Available at: [Link]
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Stevenson, V.L., Keenan, E., & Jarrett, L. (2017). Troubleshooting Complications of Intrathecal Baclofen Therapy. Austin Publishing Group. Available at: [Link]
- Bowery, N.G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
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PharmaCompass. Baclofenum. Available at: [Link]
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D'Souza, M. et al. (2021). Unusual mechanical failures of intrathecal baclofen pump systems: symptoms, signs, and trouble shooting. Child's Nervous System. Available at: [Link]
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Rauti, R., & Notarfrancesco, A. (1990). Baclofen inhibits with high affinity an L-type-like voltage-dependent calcium channel in cerebellar granule cell cultures. Neuropharmacology. Available at: [Link]
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Francisco, G.E. et al. (2016). Best Practices for Intrathecal Baclofen Therapy: Troubleshooting. Neuromodulation: Technology at the Neural Interface. Available at: [Link]
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Dolphin, A.C., & Scott, R.H. (1989). Actions of baclofen on components of the Ca-current in rat and mouse DRG neurones in culture. British Journal of Pharmacology. Available at: [Link]
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Goral, J. & Tadi, P. (2023). Baclofen Toxicity. StatPearls. Available at: [Link]
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Blalock, E.M., Porter, N.M., & Landfield, P.W. (1999). Decline in baclofen-sensitive current with age in culture. ResearchGate. Available at: [Link]
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Serrano-Regal, M.P. et al. (2022). GABABR agonist baclofen promotes central nervous system remyelination. bioRxiv. Available at: [Link]
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Li, Y. et al. (2017). Baclofen Protects Primary Rat Retinal Ganglion Cells from Chemical Hypoxia-Induced Apoptosis Through the Akt and PERK Pathways. Frontiers in Molecular Neuroscience. Available at: [Link]
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Technical Support Center: Prevention of Butanoic Acid Derivative Degradation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the degradation of butanoic acid and its derivatives. Understanding the stability of these compounds is critical for ensuring experimental reproducibility, maintaining therapeutic efficacy, and guaranteeing product quality.
This resource is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for foundational knowledge.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and actionable solutions grounded in chemical principles.
Issue 1: My purified butanoic acid ester shows a new, more polar peak on my reverse-phase HPLC after a few days in solution.
Potential Cause: You are likely observing the hydrolysis of your ester back to butanoic acid and the corresponding alcohol. Ester hydrolysis is a common degradation pathway, especially in the presence of water and catalyzed by acid or base.[1][2][3][4]
Diagnostic & Verification Steps:
-
Mass Spectrometry (MS) Analysis: Analyze the new peak by LC-MS to confirm if its mass corresponds to butanoic acid.
-
pH Measurement: Check the pH of your solution. Even seemingly neutral solutions can become slightly acidic or basic, accelerating hydrolysis.[4]
-
Co-injection: If you have a butanoic acid standard, co-inject it with your sample. If the new peak's retention time matches the standard, this confirms its identity.
Preventative Protocols:
-
pH Control: Prepare your solutions in a buffered system, ideally between pH 6.0 and 7.5, to minimize acid or base-catalyzed hydrolysis.[5] Phosphate buffers are often a good choice.
-
Aprotic Solvents: If your experimental design allows, dissolve and store your ester in a dry, aprotic solvent (e.g., acetonitrile, THF, DCM) to eliminate the water required for hydrolysis.
-
Temperature Control: Store solutions at low temperatures (2-8°C or -20°C) to significantly slow down the hydrolysis rate.
-
Fresh Preparation: The most reliable method is to prepare solutions fresh before each experiment.
Issue 2: The concentration of my 4-amino-3-substituted butanoic acid derivative (e.g., gabapentin, pregabalin) is decreasing over time, and I see a new, less polar impurity.
Potential Cause: These compounds are prone to intramolecular cyclization (autocondensation) between the amino and carboxyl groups to form a lactam.[6] This reaction is often accelerated by elevated temperatures.[6]
Diagnostic & Verification Steps:
-
NMR and MS Analysis: Characterize the impurity. The mass will be that of the parent compound minus a molecule of water (18 Da). NMR spectroscopy can confirm the formation of the cyclic amide structure.
-
Thermal Stress Study: Heat a small sample of your compound in solution (e.g., at 50°C) for a few hours. A significant increase in the impurity peak will support the lactam formation hypothesis.
Preventative Protocols:
-
Low-Temperature Storage: Store the compound, both as a solid and in solution, at controlled low temperatures (e.g., 2-8°C).
-
pH Optimization: While lactam formation can occur over a range of pH values, formulating at a pH where the amine is protonated (and thus less nucleophilic) can slow the reaction. However, this may not be compatible with all applications.
-
Use of Stabilizers: In pharmaceutical formulations, certain excipients like methacrylate-based polymers have been shown to inhibit lactam formation.[6] For laboratory settings, minimizing water content and temperature are the primary control strategies.
Workflow for Troubleshooting Degradation
Caption: A decision tree for troubleshooting common degradation pathways of butanoic acid derivatives.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about the stability and handling of butanoic acid derivatives.
Q1: What are the primary degradation pathways for butanoic acid derivatives?
A1: The most common degradation pathways are hydrolysis, oxidation, and photolysis.[4]
-
Hydrolysis: This affects derivatives with hydrolyzable functional groups like esters, amides, lactones, and anhydrides. It involves the cleavage of a bond by reaction with water and is often catalyzed by acidic or basic conditions.[1][2][3][4]
-
Oxidation: This can occur via reaction with atmospheric oxygen or other oxidizing agents. The reaction can be initiated by heat, light, or metal ions. While the butanoyl chain itself is relatively stable, other functional groups on the molecule can be susceptible.
-
Thermal Decomposition: High temperatures can cause molecules to break down. For example, some esters can decompose at high temperatures to form an alkene and a carboxylic acid.[7][8]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and initiate degradation.[9] Studies have shown that n-butyric acid and its esters can undergo photolysis.[9]
Q2: How does pH impact the stability of butanoic acid derivatives?
A2: pH is a critical factor, primarily for derivatives susceptible to hydrolysis.
-
For Esters: Hydrolysis is catalyzed by both acids (H+) and bases (OH-).[1][2][3] Therefore, the rate of degradation is typically lowest in the neutral pH range. For 3,4-dihydroxybutanoic acid, for instance, maximum stability is found between pH 6.0 and 7.5, as acidic conditions favor the formation of a γ-lactone.[5]
-
For Amides: Amides are generally more stable to hydrolysis than esters but can still be degraded under strongly acidic or basic conditions.[4]
-
For the Parent Acid: The state of butanoic acid itself is pH-dependent. Below its pKa of ~4.82, it exists predominantly as the un-dissociated, more lipophilic acid. Above the pKa, it exists as the dissociated, more water-soluble butyrate ion.[10]
Diagram of pH-Dependent Ester Hydrolysis
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Q3: What are the best general practices for storing butanoic acid and its derivatives?
A3: Proper storage is the most effective preventative measure. The ideal conditions depend on the specific derivative, but general guidelines are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C. | Reduces rates of all chemical reactions, including hydrolysis, oxidation, and thermal decomposition.[6] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation by displacing atmospheric oxygen.[4] |
| Light | Store in amber vials or in the dark. | Prevents light-induced degradation (photolysis).[9] |
| Container | Use high-quality, tightly sealed glass or compatible plastic containers.[11][12] | Prevents contamination and evaporation. For butanoic acid itself, which has a strong odor, secondary containment is often used.[13] |
| Segregation | Store away from strong acids, bases, and oxidizing agents.[12][14] | Prevents accidental reactions and catalytic degradation. |
Q4: Can I use antioxidants to prevent the degradation of my butanoic acid derivative?
A4: Yes, if the primary degradation pathway is oxidative. Oxidation often proceeds through a free-radical mechanism.[4] Antioxidants can interrupt this process.
-
Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E) are common radical scavengers used in organic formulations. For aqueous systems, ascorbic acid (Vitamin C) or sodium metabisulfite may be considered, but compatibility must be verified.
-
When to Use: If you suspect oxidation (e.g., degradation occurs even under anhydrous, pH-neutral conditions but is accelerated by air exposure), adding a small amount (e.g., 0.01-0.1%) of an antioxidant can be effective. Resveratrol butyrate esters, for example, have been shown to possess antioxidant properties.[15][16][17]
-
Caution: In some specific cases, antioxidants can have unexpected effects. For example, in one study on a peptide boronic acid derivative, ascorbate was found to accelerate degradation.[18] Therefore, it is crucial to test the effectiveness of an antioxidant on a small scale before applying it to your entire sample.
References
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- Hydrolysis of Esters. (2012). 2012 Book Archive.
- The photochemistry of butyric acid and some related compounds. (n.d.). Royal Society Publishing.
- Impact of pH on the stability of 3,4-Dihydroxybutanoic acid. (n.d.). Benchchem.
- Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process. (2001). ResearchGate.
- 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
- Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (2017). PubMed.
- Butyric acid. (n.d.). Chemtalk.
- Drug degradation pathways. (n.d.). Pharmacy 180.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). PubMed.
- Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know. (2025). Alliance Chemical.
- Application of resveratrol butyric acid derivatives in the processing, physicochemical characterization, and the shelf‐…. (n.d.). OUCI.
- Effect of pH on dissociation of butyric acid. The acidic pH lower than... (n.d.). ResearchGate.
- -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... (n.d.). ResearchGate.
- Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. (n.d.). MDPI.
- Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. (2022). MDPI.
- Discover the best practices for safely storing acetic acid. (2024). North Industrial Chemicals.
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Technical Support Center: Strategies for Addressing Poor Bioavailability of GABA-B Agonists in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GABA-B agonists in animal models. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenge of poor bioavailability associated with this class of compounds. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible data.
Introduction: The Challenge of Delivering GABA-B Agonists to their Target
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its B-type receptors (GABA-B) are crucial targets for treating a range of neurological and psychiatric disorders.[1][2][3] However, the therapeutic potential of many direct-acting GABA-B agonists is often hampered by their challenging pharmacokinetic properties, most notably poor oral bioavailability and limited penetration across the blood-brain barrier (BBB).[4][5] This guide will explore the underlying reasons for these issues and provide actionable strategies to overcome them in your animal studies.
Frequently Asked Questions (FAQs)
Q1: Why do many GABA-B agonists, like baclofen, exhibit poor and variable oral bioavailability?
A1: The poor oral bioavailability of many GABA-B agonists, with baclofen being a classic example, stems from several key factors:
-
Limited Intestinal Absorption: Baclofen, for instance, has a narrow absorption window, primarily in the upper small intestine.[4][6] This is due to its reliance on a specialized, saturable transport mechanism rather than passive diffusion.[6] Consequently, sustained-release formulations that release the drug further down the gastrointestinal tract may not be effective.[6]
-
Hydrophilicity: Many GABA-B agonists are relatively hydrophilic (water-soluble) molecules. This chemical property hinders their ability to passively diffuse across the lipid-rich cell membranes of the intestinal epithelium and the blood-brain barrier.
-
Rapid Clearance: Some agonists are quickly eliminated from the bloodstream, resulting in a short half-life that necessitates frequent administration to maintain therapeutic concentrations.[4][7]
Q2: What is the blood-brain barrier (BBB) and how does it impact the efficacy of GABA-B agonists?
A2: The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[8][9] For a GABA-B agonist to be effective for a centrally-mediated condition, it must cross the BBB to reach its target receptors in the brain.
The BBB poses a significant challenge for many GABA-B agonists due to:
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of substances, including some drugs, out of the brain and back into the bloodstream.[10][11][12] This can severely limit the brain concentration of a GABA-B agonist even if it is absorbed into the systemic circulation.
-
Limited Permeability of GABA Analogues: GABA itself has a very limited ability to cross the BBB.[13][14] While some synthetic agonists are designed to be more lipophilic, they can still be substrates for efflux transporters.
Troubleshooting Common Experimental Issues
Problem 1: Inconsistent or absent behavioral effects of my orally administered GABA-B agonist.
If you are not observing the expected dose-dependent behavioral or physiological response after oral administration of a GABA-B agonist, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Strategy & Rationale |
| Poor Oral Absorption | 1. Confirm Bioavailability: Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of your agonist after oral administration in your specific animal model. This will confirm if the compound is being absorbed into the systemic circulation. 2. Alternative Administration Routes: Consider parenteral routes of administration that bypass the gastrointestinal tract, such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections.[15][16] These routes can provide more consistent and predictable plasma concentrations. |
| Limited BBB Penetration | 1. Assess Brain Concentration: If your assay allows, measure the concentration of the agonist in brain tissue or cerebrospinal fluid (CSF) and compare it to plasma levels. A low brain-to-plasma ratio may indicate poor BBB penetration. 2. Consider a Prodrug Approach: If available, use a prodrug of your agonist. Prodrugs are chemically modified, inactive forms of a drug that are designed to overcome barriers like the BBB and are then converted to the active form in the target tissue.[17][18][19] A prime example is arbaclofen placarbil, a prodrug of R-baclofen, which was designed for enhanced absorption.[4][20][21] 3. Investigate Efflux Pump Inhibition: In exploratory studies, co-administration with a known P-glycoprotein inhibitor could help determine if your agonist is a substrate for this efflux pump. However, this approach can have confounding effects and should be carefully controlled.[10][22] |
Advanced Strategies and Protocols
Strategy 1: The Prodrug Approach - A Case Study of Arbaclofen Placarbil
A highly successful strategy to improve the bioavailability of GABA-B agonists is the development of prodrugs.[17] Arbaclofen placarbil is a prodrug of the pharmacologically active R-isomer of baclofen.[4][20]
Mechanism of Action:
-
Enhanced Absorption: Arbaclofen placarbil is designed to be absorbed along the entire intestine via both passive and active transport mechanisms, overcoming the narrow absorption window of baclofen.[4]
-
Enzymatic Conversion: Once absorbed, it is rapidly converted to R-baclofen by enzymes in the body.[4][20]
-
Sustained Exposure: This approach leads to more sustained and proportional plasma levels of R-baclofen, reducing the pharmacokinetic variability seen with baclofen itself.[4][23]
Diagram: The Prodrug Advantage for GABA-B Agonists
Caption: Overcoming bioavailability barriers with a prodrug strategy.
Strategy 2: Alternative Routes of Administration
When oral administration is not feasible or yields inconsistent results, consider these alternative routes for your animal models.
| Route | Procedure | Advantages | Considerations |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption, bypasses first-pass metabolism. | Potential for injection into organs, can be stressful for the animal. |
| Subcutaneous (SC) | Injection into the layer of skin directly below the dermis and epidermis. | Slower, more sustained absorption compared to IP or IV. | Absorption can be variable depending on blood flow to the injection site. |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein in rodents). | 100% bioavailability, immediate effect. | Technically challenging, requires proper restraint, risk of embolism. |
For detailed procedural guidelines on these administration routes, consult established protocols for laboratory animal procedures.[15][16]
Protocol: Basic In Vivo Pharmacokinetic Study in Rats
This protocol outlines a fundamental pharmacokinetic study to assess the bioavailability of a GABA-B agonist following different routes of administration.
1. Animal Model and Groups:
-
Use male Sprague-Dawley rats (200-250g).
-
Divide animals into groups based on the administration route (e.g., Oral Gavage, Intraperitoneal, Intravenous).
2. Drug Formulation and Administration:
-
Oral (PO): Suspend the agonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer via oral gavage.
-
Intraperitoneal (IP): Dissolve the agonist in sterile saline and inject into the lower abdominal quadrant.
-
Intravenous (IV): Dissolve the agonist in sterile saline and administer via the lateral tail vein.
3. Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect samples into heparinized tubes.
4. Plasma Preparation and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the GABA-B agonist in the plasma samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare these parameters across the different administration groups to determine relative bioavailability.
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study in rodents.
References
- Patsnap Synapse. (2024). What is Arbaclofen Placarbil used for?
- Patsnap Synapse. (2025). Arbaclofen Placarbil - Drug Targets, Indications, Patents.
- Lal, R., Sukbuntherng, J., Luo, W., et al. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. The Journal of Pharmacology and Experimental Therapeutics, 330(3), 911–921.
- Montesinos, M. C., Obach, R., & Calvo, R. (1989). Evidence of a specialized transport mechanism for the intestinal absorption of baclofen. Journal of Pharmaceutical Sciences, 78(9), 733-736.
- Lee, J. H., Choi, J. S., & Kim, S. K. (2014). Pharmacokinetic Alteration of Baclofen by Multiple Oral Administration of Herbal Medicines in Rats.
- ResearchGate. (n.d.). The Structures of R-baclofen (1), arbaclofen placarbil (2), R-baclofen... [Image].
- Lee, J. H., Choi, J. S., & Kim, S. K. (2014).
- ResearchGate. (n.d.). Pharmacodynamical and Neuroreceptor Analysis of the Permeability of the Blood-Brain Barrier for Derivatives of 1,4-Benzodiazepine.
- Wikipedia. (2023). Arbaclofen placarbil.
- National Center for Biotechnology Information. (2023). Baclofen. In StatPearls.
- Troscriptions. (2024). GABA and the blood-brain barrier.
- Frontiers Media S.A. (2019). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder.
- Olesen, O. F., & Linnet, K. (2000). A Review on the Impact of P-glycoprotein on the Penetration of Drugs Into the Brain. Focus on Psychotropic Drugs. CNS Drugs, 14(1), 27-41.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. Current Pharmaceutical Design, 18(27), 4159-4171.
- National Center for Biotechnology Information. (1993). Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. PubMed.
- ACS Publications. (2017). BBB: Permeable Conjugate of Exogenic GABA. ACS Omega, 2(8), 5142-5147.
- Royal Society of Chemistry. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
- National Center for Biotechnology Information. (2018).
- National Center for Biotechnology Information. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
- Bio Help Learning. (2024). What is the impact of P-glycoprotein at the blood-brain barrier?
- ScienceDirect. (2025). Blood-brain barrier permeability: Significance and symbolism.
- National Center for Biotechnology Information. (2011). Alternative Method of Oral Dosing for Rats.
- ResearchGate. (n.d.). Prodrug strategies for brain delivery.
- National Center for Biotechnology Information. (2025). GABA Receptor. In StatPearls.
- RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
- National Center for Biotechnology Information. (1988). Blood-brain barrier permeability in galactosamine-induced hepatic encephalopathy. No evidence for increased GABA-transport. PubMed.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Bioavailability of Flavokawain B in Animal Models.
- SAGE Journals. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
- MDPI. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1339.
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- National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry.
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- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- MDPI. (2023). Strategies to Improve γ-Aminobutyric Acid Biosynthesis in Rice via Optimal Conditions. Plants, 12(13), 2533.
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- National Center for Biotechnology Information. (2008). Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. PubMed.
- Nootropics Expert. (2025). Nootropics for GABA - Natural Support for Sunny Mood and Healthy Mind.
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- National Center for Biotechnology Information. (2014). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology, 35(5), 844-849.
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Technical Support Center: Interpreting Unexpected Results in GERD Studies with GABA-B Agonists
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Gamma-aminobutyric acid type B (GABA-B) receptor agonists for the treatment of Gastroesophageal Reflux Disease (GERD). While the mechanism of reducing Transient Lower Esophageal Sphincter Relaxations (TLESRs) is well-established, clinical and preclinical studies often yield results that are complex and, at times, unexpected.[1][2] This guide is designed to serve as a first line of support, providing in-depth troubleshooting advice and answers to frequently asked questions based on field-proven insights and published data. Our goal is to help you navigate the nuances of your experiments, interpret your findings with confidence, and maintain the integrity of your research.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific, practical challenges you may encounter during your research. The format is designed to help you quickly identify your issue and implement a logical, evidence-based troubleshooting strategy.
Q1: We are observing inconsistent or lower-than-expected efficacy in reducing TLESRs, despite using a validated GABA-B agonist like baclofen.
A1: This is a common challenge that can stem from multiple factors, ranging from patient selection to the nuances of data acquisition.
Initial Steps & Rationale:
-
Verify Drug Formulation and Dosing Regimen: First, confirm the stability and concentration of your agonist. For clinical studies, ensure the dosing schedule is optimal. Baclofen, for example, is often administered 30-60 minutes before a meal to coincide with the postprandial period when TLESRs are most frequent.[3]
-
Review Patient/Subject Phenotypes: The efficacy of GABA-B agonists can be phenotype-dependent.[4] Patients with GERD symptoms driven primarily by non-acid or weakly acidic reflux may show a more robust response.[5][6] Conversely, patients with significant anatomical contributions (e.g., large hiatal hernia) or functional heartburn may not respond as well.[4][7] It's crucial to analyze your inclusion/exclusion criteria and stratify data by patient phenotype.
-
Audit Manometry/pH-Impedance Protocol: Subtle variations in protocol can significantly impact TLESR and reflux detection.
-
Catheter Placement: Ensure the pH and impedance sensors are correctly positioned relative to the Lower Esophageal Sphincter (LES), as determined by high-resolution manometry (HRM).[8][9]
-
Meal Challenge: The composition and volume of the test meal must be standardized, as it is the primary stimulus for TLESRs.
-
Data Analysis Criteria: Confirm that your team is using standardized, consensus criteria for identifying a TLESR (e.g., LES pressure drop to <2 mmHg, duration >3 seconds, not triggered by a swallow).[10]
-
Advanced Troubleshooting Workflow:
If initial checks do not resolve the issue, a more systematic approach is needed. The following workflow can help pinpoint the source of variability.
Caption: Troubleshooting workflow for low efficacy.
Q2: Our study participants are reporting a high incidence of Central Nervous System (CNS) side effects (e.g., drowsiness, dizziness), leading to poor compliance and dropouts. How can we manage this?
A2: CNS side effects are the primary limiting factor for systemically active GABA-B agonists like baclofen. [1][11] Your strategy should focus on dose management and exploring alternative compounds if possible.
Mitigation Strategies:
-
Dose Titration: Instead of starting at a target therapeutic dose, implement a gradual dose-escalation schedule. For example, when using baclofen, starting at 5 mg three times daily and increasing every 3-4 days allows the central nervous system to acclimate, potentially reducing the severity of side effects.[12]
-
Evaluate Peripherally Restricted Agonists: The core issue is that the GABA-B receptors mediating the therapeutic effect on the LES are located on vagal afferents, while the side effects originate from receptors within the brain.[13][14] Newer agonists, such as lesogaberan, were specifically designed to have limited CNS penetration to create a wider therapeutic window.[11][14] While lesogaberan's development was halted for other reasons, comparing your results to its known profile can provide context.[15] Arbaclofen, the R-enantiomer of baclofen, was also developed to optimize the therapeutic-to-side-effect ratio.[16]
-
Objective Measurement: Quantify CNS effects using validated tools like the Stanford Sleepiness Scale or psychomotor vigilance tests. This provides objective data to correlate with dosage and plasma levels, moving beyond subjective patient reports.[17]
Q3: We've successfully reduced the number of reflux events (measured by pH-impedance), but participants are not reporting a significant improvement in subjective symptoms like heartburn. How do we interpret this dissociation?
A2: This is a critical and insightful finding that points towards the complexity of GERD pathophysiology, particularly the concept of "reflux hypersensitivity."
Interpretive Framework:
-
Reflux Hypersensitivity Phenotype: Your results may indicate that you have enrolled a population with reflux hypersensitivity. In this phenotype, symptoms are triggered by reflux events that are within the normal physiological range (i.e., not excessive in number or duration).[7][18] The underlying issue is a lowered perception threshold in the esophagus. While your GABA-B agonist is correctly reducing the number of reflux triggers, the remaining events are still sufficient to cause symptoms in these sensitized individuals.
-
Role of Non-Acid Reflux: GABA-B agonists are effective at reducing both acid and non-acid (or weakly acidic) reflux events.[5][12] Standard PPI therapy only addresses the acidity of the refluxate, not the volume or frequency.[12] In patients on PPIs, persistent symptoms are often linked to non-acid reflux, which your compound is appropriately targeting. The lack of symptomatic improvement despite this suggests the hypersensitivity component is dominant.
-
Symptom Association Probability (SAP): This is the most crucial analysis for your data. The SAP is a statistical calculation that correlates the timing of patient-reported symptoms with objectively measured reflux events.[19] A positive SAP confirms that a patient's symptoms are indeed triggered by reflux. Studies have shown that baclofen's benefit may be limited to patients with a positive SAP.[12] If your cohort has a low SAP at baseline, it's unlikely that a reflux-reducing agent alone will be effective.
Frequently Asked Questions (FAQs)
Q: What is the definitive mechanism of action for GABA-B agonists in GERD?
A: GABA-B agonists inhibit TLESRs, which are the primary cause of reflux events.[1] They do this by acting on GABA-B receptors located on presynaptic vagal afferent terminals in the brainstem, as well as potentially at peripheral sites.[13][20][21] Activation of these G-protein coupled receptors leads to a reduction in the release of excitatory neurotransmitters that trigger the TLESR reflex.[14][22] This reduces the frequency of TLESRs and, consequently, the number of reflux episodes.[3]
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Technical Support Center: Handling Hygroscopic Amino Acid Hydrochloride Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic amino acid hydrochloride compounds. Due to their propensity to absorb moisture from the atmosphere, these compounds present unique challenges that can impact experimental accuracy, product stability, and overall research outcomes.[1][2][3][4][5] This resource provides practical, in-depth guidance to mitigate these challenges, ensuring the integrity of your materials and the reliability of your results.
Our approach is built on explaining the "why" behind each recommendation, empowering you with the knowledge to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling of hygroscopic amino acid hydrochlorides.
Q1: What does "hygroscopic" mean, and why are my amino acid hydrochlorides susceptible?
A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding air.[2][4][6] Amino acids contain polar functional groups (carboxyl and amino groups) that can form hydrogen bonds with water molecules. The hydrochloride salt form can further enhance this tendency. This moisture absorption can lead to a range of issues, including caking, clumping, degradation, and inaccurate weighing.[1][2][3]
Q2: I opened a new bottle of an amino acid hydrochloride, and it already looks clumpy. Is it still usable?
A: Clumping is a primary indicator of moisture absorption.[1][2] While the compound may still be usable, its exact concentration is now uncertain due to the added water weight. For applications requiring high precision, it is recommended to dry the compound under vacuum before use.[7] However, for less sensitive applications, you may be able to proceed, acknowledging the potential for error in concentration.
Q3: How should I store my hygroscopic amino acid hydrochloride compounds?
A: Proper storage is the first line of defense. Always store these compounds in tightly sealed containers in a cool, dark, and dry environment.[8] The use of desiccants, such as silica gel packets or canisters, inside the storage container or a desiccator cabinet is highly recommended to maintain a low-humidity environment.[6][9] For particularly sensitive compounds, storing them inside a controlled low-humidity chamber or a glove box is ideal.[10][11]
Q4: Why are many amino acids supplied as hydrochloride salts?
A: Supplying amino acids as hydrochloride salts offers several advantages. It generally increases the stability of the compound by protecting it from certain forms of degradation.[12] Furthermore, the hydrochloride salt form often improves water solubility compared to the free base (zwitterionic) form, which can be crucial for preparing stock solutions.[12][13][14]
Q5: My hygroscopic powder is "melting" on the balance pan. What should I do?
A: This phenomenon, known as deliquescence, occurs when a highly hygroscopic compound absorbs so much moisture that it dissolves into a liquid. To prevent this, minimize the compound's exposure to ambient air during weighing.[10] Weighing the compound inside a glove box or a low-humidity chamber is the most effective solution.[10][11] If these are unavailable, work quickly and use the "weighing by difference" method detailed in the troubleshooting guide below.[15]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Inaccurate and Drifting Weight Measurements
Symptoms:
-
The reading on the analytical balance continuously increases.
-
Reproducibility of weight measurements is poor.
-
The powder visibly changes, becoming clumpy or "wet" on the pan.
Root Cause Analysis: The compound is actively absorbing moisture from the air, leading to a continuous increase in mass. The rate of absorption is influenced by the ambient humidity and the specific properties of the amino acid hydrochloride.
Solutions & Protocols:
1. Environmental Control:
-
Ideal Solution: Perform all weighing operations inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a desiccator cabinet with low humidity.[10][16]
-
Practical Alternative: If a controlled environment is not available, use a balance with a draft shield and place a container of desiccant inside the weighing chamber.[11] You can also run a dehumidifier in the balance room to lower the overall ambient humidity.[11][17][18]
2. Weighing Technique: Weighing by Difference This technique minimizes air exposure by keeping the compound in a sealed vial for as long as possible.
Protocol: Weighing by Difference
-
Preparation: Place your sealed container (e.g., a screw-cap vial) containing the hygroscopic powder onto the analytical balance and record the initial mass (Mass 1).
-
Transfer: Remove the container from the balance. Working quickly over your receiving flask or vessel, carefully tap or use a clean, dry spatula to transfer an approximate amount of the powder.
-
Reseal: Immediately reseal the original container to prevent further moisture uptake.
-
Final Weighing: Place the sealed container back on the same analytical balance and record the final mass (Mass 2).
-
Calculation: The exact mass of the transferred powder is the difference between the initial and final masses (Mass Transferred = Mass 1 - Mass 2).[15]
3. Workflow Visualization:
Caption: End-to-end process for handling hygroscopic compounds.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Niles, K. J., & Mirtallo, J. M. (1985). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American journal of hospital pharmacy, 42(3), 589–592. Retrieved from [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]
-
Hayman, D. F. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 12(7), 404–407. Retrieved from [Link]
-
ChemEd DL. (2017). Weighing by Difference. Retrieved from [Link]
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Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Moisture Cure. (n.d.). Cleanroom and Laboratory Humidity Control. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms. Retrieved from [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ? Retrieved from [Link]
-
Sim, Y. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1945. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Kumar, D., et al. (2016). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 6(10), 183-189. Retrieved from [Link]
-
PowderTechnology.info. (2025). Hygroscopicity in Food Powders Meassuring. Retrieved from [Link]
-
Feng, Y., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. Retrieved from [Link]
-
Smart Fog. (n.d.). Finding a Humidification Solution in the Laboratory: The Damage Uncontrolled Humidity Can Do. Retrieved from [Link]
-
Lab Manager. (2021). Humidity: A Vital but Often Overlooked Parameter in Materials Research. Retrieved from [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids? Retrieved from [Link]
-
van de Put, M. W., et al. (2017). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 19(3), 508-515. Retrieved from [Link]
-
Peng, C., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment, 734, 139318. Retrieved from [Link]
-
Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 35(22), 4495–4501. Retrieved from [Link]
-
Reddit. (2022). HELP!!! Dissolving free amino acids in water. Retrieved from [Link]
-
ResearchGate. (2018). Help with drying 6M HCl from sample after amino acid hydrolysis? Retrieved from [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
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Technical Support Center: Optimizing Buffer Conditions for GABA-B Receptor Assays
Welcome to the technical support center for optimizing buffer conditions in Gamma-Aminobutyric Acid, type B (GABA-B) receptor assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of assay development and troubleshoot common issues. The following question-and-answer format directly addresses specific challenges to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Buffer Components and Their Rationale
Q1: What is the optimal pH for a GABA-B receptor binding assay, and why is it critical?
The optimal pH for GABA-B receptor binding assays is typically maintained at 7.4 , which mimics physiological conditions. Tris-HCl is a commonly used buffer for this purpose.[1] Maintaining a stable pH is crucial because fluctuations can alter the ionization state of amino acid residues in the receptor's binding pocket and of the ligand itself. These changes can significantly impact the binding affinity and kinetics, leading to inaccurate and irreproducible results. For instance, a deviation from the optimal pH can protonate or deprotonate key residues like histidine or aspartate, disrupting the electrostatic interactions essential for ligand recognition and binding.
Q2: Why are divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) often included in GABA-B assay buffers?
Divalent cations are critical co-factors for GABA-B receptor function and ligand binding.
-
Calcium (Ca²⁺): There is an absolute requirement for calcium in the incubation medium for ligands like [³H]GABA to bind preferentially to the GABA-B receptor.[2] A concentration of 2.5 mM CaCl₂ is frequently cited as essential for maximal binding of both agonists like [³H]GABA and [³H]baclofen.[2][3] The precise mechanism involves Ca²⁺ binding to a specific site on the receptor, inducing a conformational change that increases agonist affinity.
-
Magnesium (Mg²⁺): While calcium is crucial for agonist binding, magnesium plays a more complex role, particularly in functional assays that measure G-protein coupling. Mg²⁺ is essential for the binding of GTP to Gα subunits, a critical step in receptor-mediated signaling. In some contexts, Mg²⁺ can also enhance agonist-independent G-protein activation. The optimal concentration of Mg²⁺ needs to be determined empirically for each assay system, as it can influence both specific and non-specific binding.
Section 2: Troubleshooting Common Assay Problems
Q3: I'm observing a low signal-to-noise ratio in my radioligand binding assay. What are the likely causes related to the buffer?
A low signal-to-noise ratio is a common challenge in receptor binding assays. Several buffer-related factors could be contributing to this issue:
-
Suboptimal Divalent Cation Concentration: As discussed, the absence or incorrect concentration of Ca²⁺ can drastically reduce specific binding of agonists to the GABA-B receptor.[2] Conversely, excessively high concentrations of divalent cations can increase non-specific binding. It is advisable to perform a titration experiment to determine the optimal concentration of both CaCl₂ and MgCl₂ for your specific assay conditions.
-
Endogenous GABA Contamination: The presence of endogenous GABA in tissue preparations can compete with the radioligand, leading to an underestimation of specific binding.[2] To mitigate this, thorough washing of the membrane preparations is essential. This is often achieved by repeated cycles of resuspension in buffer followed by centrifugation.[2]
-
Inadequate Blocking of Non-Specific Binding: Non-specific binding can be reduced by including blocking agents like bovine serum albumin (BSA) in the assay buffer.[4] BSA helps to saturate non-specific binding sites on the assay plates or tubes and on the membrane preparation itself.
Q4: My functional assay results (e.g., GTPγS binding) are inconsistent. How can the buffer composition be optimized?
Inconsistency in functional assays often points to issues with receptor stability or G-protein coupling. Here's how buffer optimization can help:
-
Protease Inhibitors: GABA-B receptors, like other membrane proteins, are susceptible to degradation by proteases released during sample preparation.[5] The inclusion of a protease inhibitor cocktail in the lysis and assay buffers is critical to maintain receptor integrity. Commercially available cocktails typically inhibit a broad spectrum of proteases.
-
GTPγS Concentration: In a GTPγS binding assay, the concentration of both GDP (to maintain the G-protein in its inactive state) and GTPγS (the non-hydrolyzable GTP analog) is critical. The optimal concentrations should be determined empirically. Too little GTPγS will result in a low signal, while too much can lead to high basal (agonist-independent) binding.
-
Receptor Stability: The stability of the GABA-B receptor can be influenced by the ionic strength of the buffer. While physiological ionic strength is a good starting point, some assay formats may benefit from slight adjustments. Additionally, ensuring all buffers are kept at the appropriate temperature (typically 4°C for binding assays) is crucial for maintaining receptor conformation and activity.[6]
Section 3: Advanced Assay Considerations
Q5: How should I adapt my buffer conditions when studying positive allosteric modulators (PAMs)?
Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and enhance the effect of the orthosteric agonist.[7][8] When screening for or characterizing PAMs, buffer conditions need to be carefully considered:
-
Sub-maximal Agonist Concentration: The effect of a PAM is dependent on the presence of an orthosteric agonist. Therefore, the assay should be performed with a concentration of the agonist that elicits a sub-maximal response (typically the EC₂₀ or EC₅₀). This allows for a clear window to observe the potentiating effect of the PAM.
-
Divalent Cations: The allosteric modulation of GABA-B receptors can also be sensitive to divalent cations.[7] It is important to maintain consistent and optimized concentrations of Ca²⁺ and Mg²⁺ across all experiments to ensure that any observed potentiation is due to the PAM and not fluctuations in ionic conditions.
Q6: I am preparing my own tissue membranes for the assay. Are there any specific buffer considerations during the preparation process?
The preparation of high-quality tissue membranes is foundational to a successful GABA-B receptor assay. Buffer choice during this process is critical:
-
Homogenization Buffer: A common homogenization buffer consists of sucrose (e.g., 0.32 M) to maintain osmotic balance and prevent lysis of organelles, buffered with Tris-HCl at pH 7.4.[6]
-
Washing Steps: As mentioned earlier, multiple washing steps are crucial to remove endogenous GABA.[2] The wash buffer is typically the same as the binding assay buffer (e.g., Tris-HCl with CaCl₂).
-
Detergents: In some protocols, a low concentration of a mild detergent like Triton X-100 (e.g., 0.03% v/v) may be used to help disrupt neuronal GABA uptake sites that could otherwise bind the radioligand.[2] However, detergent use must be carefully optimized as it can also impact receptor integrity.
Data Presentation & Experimental Protocols
Table 1: Recommended Buffer Components for GABA-B Receptor Radioligand Binding Assays
| Component | Concentration | Rationale |
| Tris-HCl | 50 mM | Maintains physiological pH (7.4) |
| CaCl₂ | 2.5 mM | Essential for agonist binding |
| MgCl₂ | 1-5 mM | Supports G-protein coupling (titrate for optimal concentration) |
| Protease Inhibitor Cocktail | As per manufacturer | Prevents receptor degradation |
| BSA | 0.1% (w/v) | Blocks non-specific binding |
Experimental Protocol: [³H]-Baclofen Saturation Binding Assay
This protocol outlines a standard procedure for determining the density (Bmax) and affinity (Kd) of GABA-B receptors in a prepared membrane fraction.
1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat cortex) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. d. Wash the resulting pellet by resuspending in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) and repeating the centrifugation. Perform at least three washes to remove endogenous GABA.[2] e. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
2. Assay Setup: a. Prepare serial dilutions of [³H]-baclofen in assay buffer (e.g., 0.1 nM to 100 nM). b. For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding. c. To the non-specific binding tubes, add a high concentration of unlabeled GABA (e.g., 100 µM) to saturate the specific binding sites.[2] d. Add the membrane preparation (e.g., 100 µg of protein) to each tube. e. Bring the final volume of each tube to 1 mL with assay buffer.
3. Incubation and Termination: a. Incubate the tubes at 4°C for 60 minutes to reach binding equilibrium. b. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. c. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
4. Quantification: a. Place the filters in scintillation vials with an appropriate scintillation cocktail. b. Quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. b. Plot specific binding against the concentration of [³H]-baclofen and fit the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.
Visualizations
Diagram 1: GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade.
Diagram 2: Workflow for Buffer Optimization
Caption: Iterative workflow for optimizing assay buffer conditions.
References
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Characterization of GABA Receptors - PMC. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Lo, M. M., Strittmatter, S. M., & Snyder, S. H. (1983). Existence of sites for anions and divalent cations in the solubilized gamma-aminobutyric acid/benzodiazepine receptor complex. Journal of Neurochemistry, 41(4), 1162–1170. [Link]
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Pin, J. P., & Bettler, B. (2016). Recent progress in assays for GPCR drug discovery. British Journal of Pharmacology, 173(20), 2947–2957. [Link]
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Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201. [Link]
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Evans, R. H., Evans, S. J., Pook, P. C., & Sun, D. L. (1987). The use of low concentrations of divalent cations to demonstrate a role for N-methyl-D-aspartate receptors in synaptic transmission in amphibian spinal cord. British Journal of Pharmacology, 91(3), 531–537. [Link]
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Maier, R., Gerez, J. A., & Benke, D. (2014). Proteasomal Degradation of γ-Aminobutyric AcidB Receptors Is Mediated by the Interaction of the GABAB2 C Terminus with the Proteasomal ATPase Rtp6 and Regulated by Neuronal Activity. Journal of Biological Chemistry, 289(11), 7524–7538. [Link]
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GABA-B Receptor Colorimetric Cell-Based ELISA Kit. (n.d.). Boster Biological Technology. Retrieved January 7, 2026, from [Link]
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Bonifazi, A., & Pavan, M. (2019). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Frontiers in Pharmacology, 10, 111. [Link]
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GABA. (n.d.). PDSP. Retrieved January 7, 2026, from [Link]
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Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved January 7, 2026, from [Link]
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GPCRs: Structure, Function, and Challenges for Research. (2025, August 27). LubioScience. Retrieved January 7, 2026, from [Link]
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Why G protein-coupled receptors (GPCRs) are difficult to study. (2024, June 19). Fluidic Sciences Ltd. Retrieved January 7, 2026, from [Link]
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Anti‐GABA B Receptor. (n.d.). MitogenDx. Retrieved January 7, 2026, from [Link]
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Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). ACS Central Science. Retrieved January 7, 2026, from [Link]
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Bidirectional modulation of GABA-gated chloride channels by divalent cations: inhibition by Ca2+ and enhancement by Mg2+. (1994, March). Journal of Neurochemistry, 62(3), 916-22. [Link]
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Workflow of collection and testing of GABA B receptors knockout in... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond. (2022). International Journal of Molecular Sciences, 23(21), 13019. [Link]
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Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved January 7, 2026, from [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research, 11(2), 477–483. [Link]
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Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. [Link]
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Proteasomal degradation of γ-aminobutyric acidB receptors is mediated by the interaction of the GABAB2 C terminus with the proteasomal ATPase Rtp6 and regulated by neuronal activity. (2014, March 14). Journal of Biological Chemistry, 289(11), 7524-38. [Link]
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Differential modulation of GABAA receptor-channel complex by polyvalent cations in rat dorsal root ganglion neurons. (1993, November 1). Journal of Neurophysiology, 70(5), 1852-61. [Link]
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GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2019). Molecules, 24(13), 2396. [Link]
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Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (2015). Experimental & Molecular Medicine, 47(4), e152. [Link]
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How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025, November 1). YouTube. Retrieved January 7, 2026, from [Link]
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GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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GABA-B Receptor Cell Based ELISA Kit (A102827). (n.d.). Antibodies.com. Retrieved January 7, 2026, from [Link]
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Analysis of gamma-aminobutyric acidB receptor function in the in vitro and in vivo regulation of alpha-melanotropin-stimulating hormone secretion from melanotrope cells of Xenopus laevis. (1994, July). Endocrinology, 135(1), 105-13. [Link]
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Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. (2014). Frontiers in Pharmacology, 5, 57. [Link]
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Antibody shift assay to show the presence of GABAB subunits in receptor... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Navigating GABA-B Agonist Experiments: A Guide to Preventing Receptor Desensitization
From the Senior Application Scientist's Desk:
Welcome to the technical support center for GABA-B receptor research. As scientists navigating the complexities of G-protein coupled receptor (GPCR) signaling, we understand that obtaining reproducible and reliable data is paramount. A frequent challenge in studying GABA-B receptors is the phenomenon of receptor desensitization—a decline in responsiveness to an agonist following prolonged or repeated exposure. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and foundational knowledge to mitigate this issue, ensuring the integrity of your experiments.
Troubleshooting Guide: Why is My GABA-B Response Decreasing?
Here we address common issues related to diminishing receptor responses during agonist application.
Question 1: I'm seeing a progressively weaker response (e.g., smaller GIRK currents, less inhibition of adenylyl cyclase) with each application of my GABA-B agonist. What's happening?
Answer: You are likely observing homologous desensitization. This is a protective mechanism that prevents over-stimulation of the receptor. The underlying processes are multifaceted and can occur over different timescales, from seconds to hours.
-
Rapid Desensitization (Seconds to Minutes): This is often mediated by the uncoupling of the receptor from its G-protein. Key players in this process are G-protein-coupled receptor kinases (GRKs) and β-arrestins.[1][2] Upon agonist binding, GRKs phosphorylate the intracellular domains of the GABA-B2 subunit.[3][4] This phosphorylation event serves as a docking site for β-arrestin, which sterically hinders the G-protein from binding, thus terminating the signal.[4][5] Interestingly, for GABA-B receptors, some GRKs, like GRK4 and GRK5, can induce desensitization even without their kinase activity, suggesting they may act as scaffolding proteins that disrupt the receptor/G-protein interface.[3][6]
-
Slower Desensitization (Minutes to Hours): With more prolonged agonist exposure, the receptor may be removed from the cell surface via internalization or endocytosis.[7] GABA-B receptors are known to undergo constitutive internalization, a process that happens even without an agonist present.[8][9][10] While agonist-induced internalization for GABA-B receptors is less pronounced than for many other GPCRs, chronic stimulation can shift the balance from recycling back to the membrane towards degradation in lysosomes.[8][9][11]
Question 2: My presynaptic and postsynaptic GABA-B responses are desensitizing at different rates. Why is this?
Answer: This is a well-documented phenomenon and highlights the compartmentalization of cellular signaling. Postsynaptic GABA-B receptors, often coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels, tend to desensitize relatively quickly, sometimes within a couple of hours of continuous agonist exposure.[12] In contrast, presynaptic GABA-B receptors, which typically inhibit voltage-gated calcium channels to reduce neurotransmitter release, can show significant desensitization only after much longer periods, sometimes exceeding 48 hours.[12]
The exact reasons for this difference are still under investigation but may relate to:
-
Differential expression of regulatory proteins: The specific subtypes of GRKs, arrestins, and other regulatory proteins like RGS (Regulator of G-protein Signaling) proteins may differ between presynaptic terminals and postsynaptic densities.
-
Local effector availability: The concentration and coupling efficiency of G-proteins and their effectors (ion channels) could vary, influencing the apparent rate of desensitization.
Frequently Asked Questions (FAQs)
This section covers broader concepts and proactive experimental design strategies.
Question 3: What is the canonical molecular pathway for GABA-B receptor desensitization?
Answer: The primary pathway for rapid desensitization involves the following steps:
-
Agonist Binding: An agonist like baclofen or GABA binds to the GABA-B1 subunit of the heterodimeric receptor.
-
Conformational Change & G-Protein Activation: This induces a conformational change, leading to the activation of the associated Gαi/o protein on the GABA-B2 subunit. The G-protein splits into its Gα and Gβγ subunits, which go on to modulate downstream effectors (e.g., GIRK channels, adenylyl cyclase).[13][14]
-
GRK Phosphorylation: The activated receptor conformation is recognized by G-protein-coupled receptor kinases (GRKs), particularly GRK4 and GRK5 in some neuronal populations.[3][6] These kinases phosphorylate serine and threonine residues on the intracellular loops and C-terminus of the GABA-B2 subunit.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[1][2][4]
-
Signal Termination (Desensitization): β-arrestin binding physically uncouples the receptor from the G-protein, halting further signal transduction.[5]
-
Internalization: The receptor-arrestin complex can then be targeted for internalization via clathrin-coated pits, removing it from the plasma membrane and further contributing to a reduction in cellular response.[4][9]
Diagram: GABA-B Receptor Desensitization Pathway
Caption: Canonical pathway of GABA-B receptor desensitization.
Question 4: How can I design my experiment to minimize receptor desensitization from the outset?
Answer: A well-designed protocol is your best defense. Here are key considerations:
-
Agonist Concentration and Duration:
-
Use the lowest effective concentration of your agonist that elicits a robust, measurable response. Avoid using saturating concentrations for prolonged periods.
-
Keep the duration of agonist application as short as possible. For acute electrophysiology recordings, brief pulses are preferable to continuous bath application.
-
-
Washout Periods:
-
Ensure adequate time between agonist applications for the receptor to recover (resensitize). The recovery from desensitization can take several minutes.[15]
-
A washout period of at least 5-10 times the duration of the agonist application is a good starting point, but this may need to be empirically determined for your specific system.
-
-
Experimental System:
-
Be aware that the cellular context matters. The expression levels of GRKs and arrestins can vary significantly between cell types (e.g., HEK293 cells vs. primary neurons), which can alter desensitization kinetics.[6]
-
The presence of auxiliary subunits, like KCTD proteins, can also modulate desensitization.[8] For example, KCTD12 has been shown to influence receptor desensitization and internalization.[8][16]
-
-
Control Experiments:
-
Perform time-course experiments to characterize the onset and extent of desensitization in your model system. Apply the agonist repeatedly at a fixed interval and measure the response amplitude.
-
If possible, use a low-frequency stimulation protocol to establish a stable baseline before beginning your experimental manipulations.
-
Protocol: Assessing and Minimizing Desensitization in Electrophysiology
This protocol provides a framework for measuring postsynaptic GABA-B receptor-activated GIRK currents while controlling for desensitization.
Objective: To measure GABA-B receptor function using whole-cell patch-clamp electrophysiology while minimizing response rundown due to desensitization.
Materials:
-
HEK293 cells expressing GABA-B1, GABA-B2, and GIRK channels, or primary neurons (e.g., hippocampal pyramidal neurons).
-
External solution (e.g., aCSF) containing high K+ (e.g., 20-40 mM) to increase the driving force for K+ and facilitate measurement of GIRK currents.
-
Internal patch pipette solution with GTP (e.g., 0.3 mM) to support G-protein signaling.
-
GABA-B agonist (e.g., Baclofen).
-
Rapid perfusion system.
Workflow Diagram:
Caption: Experimental workflow for electrophysiological recording.
Step-by-Step Procedure:
-
Establish a Stable Recording: Obtain a whole-cell patch-clamp recording with good seal and access resistance.
-
Baseline Response: Once the recording is stable, apply a short pulse (e.g., 10-30 seconds) of a non-saturating concentration of baclofen (e.g., 1-10 µM) using a rapid perfusion system.
-
Initial Washout: Wash the agonist out for an extended period (e.g., 5-10 minutes).
-
Test for Desensitization: Re-apply the same agonist pulse. If the resulting current is smaller than the initial one, desensitization has occurred.
-
Determine Recovery Time: Repeat steps 2-4, systematically increasing the washout time until the response to the second pulse is equal in amplitude to the first. This is your minimum required washout period.
-
Experimental Protocol: Once you have established the optimal agonist concentration, application duration, and washout period, you can proceed with your experiment (e.g., testing modulators, comparing different agonists). Always include control applications of the agonist alone at the beginning and end of your experiment to ensure the response is stable.
Table 1: Key Experimental Parameters to Mitigate Desensitization
| Parameter | Recommendation | Rationale |
| Agonist Concentration | Use EC50 to EC80 range. Avoid saturation. | Minimizes receptor occupancy and subsequent desensitization cascade activation. |
| Application Duration | As brief as possible to achieve a clear signal. | Reduces the total time the receptor is in an active, desensitizable state. |
| Washout Interval | Empirically determine; start with 5-10x application time. | Allows for receptor resensitization, likely through dephosphorylation and recycling. |
| Temperature | Perform experiments at a consistent temperature (e.g., room temp or 32-34°C). | Enzymatic processes (kinases, phosphatases) involved in desensitization are temperature-dependent. |
| GTP in Pipette | Include 0.2-0.4 mM GTP. | Ensures G-protein cycle is not the rate-limiting step. |
By understanding the molecular mechanisms behind GABA-B receptor desensitization and by carefully designing your experimental protocols, you can generate more consistent and reliable data. We hope this guide serves as a valuable resource for your research endeavors.
References
- Benke, D., & Gassmann, M. (2012).
- Keegan, SL., et al. (2015). Chronic baclofen desensitizes GABA(B)-mediated G-protein activation and stimulates phosphorylation of kinases in mesocorticolimbic rat brain. Neuropharmacology, 95, 492-502.
- Grampp, T., et al. (2007). Gamma-aminobutyric acid type B receptors are constitutively internalized via the clathrin-dependent pathway and targeted to lysosomes for degradation. The Journal of biological chemistry, 282(41), 30117-30125.
- Perroy, J., et al. (2003). Phosphorylation-independent desensitization of GABA(B) receptor by GRK4. The EMBO journal, 22(15), 3816-3824.
- Jones, K. A., & Westbrook, G. L. (1995). Desensitization mechanism of GABAA receptors revealed by single oocyte binding and receptor function. The Journal of neuroscience, 15(3 Pt 2), 1965-1979.
- Wilkins, M. E., et al. (2011). Gamma-aminobutyric acid type B (GABA(B)) receptor internalization is regulated by the R2 subunit. The Journal of biological chemistry, 286(27), 24043-24053.
- Wilkins, M. E., et al. (2011). γ-Aminobutyric Acid Type B (GABAB) Receptor Internalization Is Regulated by the R2 Subunit. Journal of Biological Chemistry, 286(27), 24043-24053.
- Keegan, S. L., et al. (2016). Chronic baclofen desensitizes GABAB-mediated G-protein activation and stimulates phosphorylation of kinases in mesocorticolimbic rat brain. Neuropharmacology, 95, 492-502.
- Wetherington, J. P., & Lambert, N. A. (2002). GABAB receptor activation desensitizes postsynaptic GABAB and A1 adenosine responses in rat hippocampal neurones. The Journal of physiology, 544(Pt 2), 481-491.
- Ikeshima, H., et al. (2006). Desensitization of GABA(B) receptor signaling by formation of protein complexes of GABA(B2) subunit with GRK4 or GRK5.
- Reiter, E., & Lefkowitz, R. J. (2006). GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. Trends in endocrinology and metabolism, 17(4), 159-165.
- Schwenk, J., et al. (2013). Up-regulation of GABAB Receptor Signaling by Constitutive Assembly with the K+ Channel Tetramerization Domain-containing Protein 12 (KCTD12). The Journal of biological chemistry, 288(34), 24579-24590.
-
The GABA-B Receptor. (2020). YouTube. Retrieved from [Link]
- Le-Niculescu, H., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- Reiter, E., & Lefkowitz, R. J. (2006). GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. Trends in Endocrinology & Metabolism, 17(4), 159-165.
- Maier, P. J., et al. (2021). Sustained Baclofen-Induced Activation of GABA B Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in molecular neuroscience, 14, 725134.
- Jean-Charles, P. Y., et al. (2017). Double life: How GRK2 and β-arrestin signaling participate in diseases. Cellular signalling, 39, 1-10.
- Maier, P. J., et al. (2021). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in Molecular Neuroscience, 14.
- Grundmann, M., et al. (2023). Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by the β2-adrenergic receptor. The Journal of biological chemistry, 299(11), 105293.
- Gonzalez-Maeso, J., et al. (2003). Agonist-induced desensitization and endocytosis of heterodimeric GABA B receptors in CHO-K1 cells. FEBS letters, 554(3), 441-446.
- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in neurobiology, 38, 115-122.
- Frølund, B., et al. (2022). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 27(3), 1009.
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Validation & Comparative
A Comparative Analysis of GABAergic Modulation: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride versus Baclofen Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the established GABAB receptor agonist, baclofen, and a closely related synthetic analogue, (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. While baclofen's efficacy is well-documented, this guide synthesizes available structural and pharmacological data to project the efficacy profile of its brominated counterpart, highlighting areas for future experimental validation.
Introduction: The Significance of GABAB Receptor Agonism
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), crucial for maintaining neuronal excitability balance. GABAB receptors, a class of metabotropic G-protein coupled receptors (GPCRs), are key players in this system. Their activation leads to a cascade of inhibitory signals, including the modulation of ion channels and adenylyl cyclase, which collectively dampen neuronal firing. This mechanism is a cornerstone for therapeutic interventions targeting conditions characterized by neuronal hyperexcitability, such as muscle spasticity.
Baclofen, a structural analog of GABA, is a selective GABAB receptor agonist and the current gold standard for treating spasticity arising from conditions like multiple sclerosis and spinal cord injuries. Its efficacy, however, is often accompanied by dose-limiting side effects, including muscle weakness, sedation, and dizziness, prompting the exploration of novel analogues with potentially improved therapeutic windows. This compound represents one such analogue, differing from baclofen by the substitution of a chlorine atom with bromine on the phenyl ring. This seemingly minor structural change can have significant implications for the compound's pharmacological properties.
Mechanism of Action: A Shared Pathway
Both baclofen and, hypothetically, this compound exert their effects through the activation of GABAB receptors. This activation triggers a G-protein-mediated signaling cascade with both presynaptic and postsynaptic consequences.
Presynaptic Inhibition: Activation of presynaptic GABAB receptors inhibits the influx of calcium ions (Ca²⁺) into the nerve terminal. This reduction in intracellular Ca²⁺ curtails the release of excitatory neurotransmitters, such as glutamate, from presynaptic vesicles.
Postsynaptic Inhibition: On the postsynaptic membrane, GABAB receptor activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions (K⁺) leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.
Figure 1: Simplified signaling pathway of GABAB receptor agonists.
Comparative Efficacy Profile
A direct experimental comparison of the efficacy of this compound and baclofen is not currently available in published literature. However, we can extrapolate a hypothetical efficacy profile for the bromo-analog based on established structure-activity relationships (SAR) for baclofen derivatives.
| Parameter | Baclofen | This compound (Hypothetical) | Rationale for Hypothesis |
| GABAB Receptor Binding Affinity (Ki) | High affinity | Potentially higher affinity | The substitution of chlorine with the more lipophilic bromine may enhance binding to the hydrophobic pocket of the GABAB receptor. |
| In Vitro Potency (EC50) | Potent agonist | Potentially more potent | Increased binding affinity often translates to greater potency in functional assays. |
| In Vivo Efficacy (Muscle Relaxation) | Well-established | Potentially greater efficacy at lower doses | Enhanced potency could lead to significant muscle relaxant effects at lower concentrations, potentially altering the therapeutic index. |
| Blood-Brain Barrier Penetration | Moderate | Likely similar or slightly enhanced | The increased lipophilicity due to the bromine atom may facilitate crossing the blood-brain barrier. |
Note: The efficacy profile for this compound is predictive and requires experimental verification.
Experimental Protocols for Efficacy Determination
To empirically validate the efficacy of this compound and directly compare it to baclofen, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the GABAB receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and baclofen.
-
Methodology:
-
Prepare crude synaptic membranes from rat brains.[1]
-
Incubate the membranes with a known concentration of a radiolabeled GABAB receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compounds (baclofen or the bromo-analog).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values using the Cheng-Prusoff equation.
-
4.1.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.[2][3]
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of the compounds as GABAB receptor agonists.
-
Methodology:
-
Incubate cell membranes expressing GABAB receptors with varying concentrations of the test compounds in the presence of [³⁵S]GTPγS and GDP.
-
Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction and separate the bound [³⁵S]GTPγS from the unbound.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the concentration-response curves to determine EC₅₀ and Emax values.
-
Figure 2: A representative experimental workflow for comparing GABAB agonist efficacy.
In Vivo Models
4.2.1. Rotarod Test
This test assesses motor coordination and is sensitive to the sedative and muscle relaxant effects of drugs.
-
Objective: To evaluate the effect of the compounds on motor coordination in rodents.
-
Methodology:
-
Train mice or rats to stay on a rotating rod.
-
Administer the test compounds or vehicle.
-
At various time points after administration, place the animals on the rotarod and measure the latency to fall.
-
A decrease in the latency to fall indicates motor impairment.
-
4.2.2. Animal Models of Spasticity
Various models can be used to induce spasticity in animals, such as spinal cord injury or genetic models.
-
Objective: To determine the therapeutic efficacy of the compounds in reducing spasticity.
-
Methodology:
-
Induce spasticity in a suitable animal model.
-
Administer the test compounds or vehicle.
-
Measure spasticity using electromyography (EMG) to record muscle activity or by quantifying resistance to passive limb movement.
-
A reduction in EMG activity or resistance to movement indicates an antispastic effect.
-
Potential Advantages and Unanswered Questions
Based on SAR, this compound holds the potential for increased potency compared to baclofen. This could translate to a lower effective dose, which might, in turn, reduce the incidence or severity of side effects. However, this remains a hypothesis. Key questions that can only be answered through empirical investigation include:
-
Does the bromo-substitution alter the selectivity for GABAB receptor subtypes?
-
How does the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the bromo-analog compare to baclofen?
-
Does the potential increase in potency also lead to an exacerbation of side effects at therapeutic doses?
Conclusion
While baclofen remains a cornerstone in the management of spasticity, the exploration of novel GABAB receptor agonists like this compound is a promising avenue for developing therapeutics with improved efficacy and tolerability. The hypothetical efficacy profile presented in this guide, based on established SAR, suggests that the bromo-analog warrants further investigation. The outlined experimental protocols provide a clear roadmap for the direct, quantitative comparison of these two compounds, which will be essential to fully elucidate the therapeutic potential of this compound.
References
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
- Curtis, D. R., Gynther, B. D., Beattie, D. T., Kerr, D. I., & Prager, R. H. (1991). Thienyl-GABA derivatives as specific baclofen agonists in the rat and cat spinal cord in vivo. Neuroscience Letters, 133(1), 61–64.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
- Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes.
- Inglis, J. J., Harrison, C., & Traynor, J. R. (2012). [35S]GTPγS binding in G protein-coupled receptor assays. Methods in molecular biology (Clifton, N.J.), 855, 105–116.
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A Comparative Guide to GABA-B Receptor Modulators: Lesogaberan vs. (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
This guide provides a detailed comparison between Lesogaberan (AZD3355), a clinical-stage GABA-B receptor agonist, and (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a related research chemical. It is designed for researchers, scientists, and drug development professionals seeking to understand the distinct characteristics and potential applications of these molecules in modulating the GABA-B receptor system.
Executive Summary
Modulation of the γ-aminobutyric acid type B (GABA-B) receptor, a critical G-protein coupled receptor (GPCR) in the central and peripheral nervous system, offers significant therapeutic potential. This guide examines two compounds that interact with this system:
-
Lesogaberan (AZD3355): A potent and selective GABA-B receptor agonist developed by AstraZeneca.[1][2] It has undergone extensive preclinical and clinical evaluation, primarily for gastroesophageal reflux disease (GERD).[3][4][5] Its pharmacological and pharmacokinetic profiles are well-documented, making it a valuable tool compound for in-vivo and in-vitro studies of GABA-B agonism.
-
This compound: A GABA analog whose biological activity is not extensively characterized in public literature.[6] Based on its structure, it is presumed to have activity at GABA receptors, but it is primarily available as a research chemical or building block for medicinal chemistry synthesis.
The fundamental difference lies in their developmental stage and the depth of available data. Lesogaberan is a well-defined pharmacological agent with a known mechanism and clinical history, whereas this compound represents an exploratory tool with largely uncharacterized biological properties.
Introduction to the GABA-B Receptor Target
The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits. It mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter. Activation of the GABA-B receptor leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a decrease in neuronal excitability and neurotransmitter release.[7] This mechanism is a key target for conditions characterized by neuronal hyperexcitability or muscular relaxation, including GERD, where it inhibits transient lower esophageal sphincter relaxations (TLESRs).[4][8]
In-Depth Compound Profiles
Lesogaberan (AZD3355)
Lesogaberan was designed as a successor to baclofen, aiming for potent GABA-B agonism with a reduced central nervous system (CNS) side-effect profile due to its peripheral action.[1][7][8]
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | [(2R)-3-Amino-2-fluoropropyl]phosphinic acid | [1][7][9] |
| Molecular Formula | C₃H₉FNO₂P | [7][9] |
| Molecular Weight | 141.08 g/mol | [7][9] |
| CAS Number | 344413-67-8 | [7][9] |
| Stability | The free form can be unstable; the hydrochloride salt is preferred for stability. | [10][11] |
Mechanism of Action
Lesogaberan is a potent and selective orthosteric agonist of the GABA-B receptor.[3][7][10] Its binding initiates a conformational change in the receptor, leading to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and downstream signaling.[7]
Caption: GABA-B receptor signaling pathway activated by Lesogaberan.
Pharmacological & Pharmacokinetic Data
| Parameter | Value | Species | Source |
| EC₅₀ | 8.6 nM | Human (recombinant) | [10][11] |
| Kᵢ (GABA-B) | 5.1 nM | Rat (brain membranes) | [10][11] |
| Kᵢ (GABA-A) | 1.4 µM | Rat (brain membranes) | [10][11] |
| Oral Bioavailability | 88% / 100% | Dog / Rat | [10] |
| Plasma Protein Binding | 1% | Rat, Human | [10] |
| Terminal Half-life | 11-13 hours | Human | [12] |
| Excretion | ~84% excreted in urine (parent or metabolites) | Human | [12] |
Clinical Development and Research Applications
Lesogaberan was primarily developed as an add-on therapy for GERD patients partially responsive to proton pump inhibitors (PPIs).[5][13] Clinical trials demonstrated that it could reduce the number of TLESRs and reflux episodes.[3][4] However, the observed improvement in patient symptoms was marginal, and its development for GERD was ultimately discontinued.[4][5][14]
More recently, computational repositioning strategies have identified Lesogaberan as a potential candidate for treating non-alcoholic steatohepatitis (NASH). Preclinical studies have shown it can downregulate profibrotic gene expression in human stellate cells and improve liver histology in mouse models of NASH.[15][16]
This compound
This compound is a structural analog of GABA, specifically a derivative of β-phenyl-GABA (phenibut). The presence of the bromophenyl group and the specific stereochemistry suggest it is designed to interact with GABAergic systems, most likely the GABA-B receptor.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | [17] |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | [6] |
| Molecular Weight | 294.57 g/mol | [6] |
| CAS Number | 270062-84-5 | [18] |
| Known Applications | Primarily as a research chemical or an intermediate in pharmaceutical synthesis. | [19] |
Inferred Mechanism of Action and Data
There is a lack of published pharmacological data for this specific compound. However, based on its structural similarity to other GABA-B modulators like baclofen (which has a chlorophenyl group), it is hypothesized to act as a GABA-B receptor agonist. The bromine substitution on the phenyl ring may alter its potency, selectivity, lipophilicity, and metabolic stability compared to other analogs. Without experimental data, its efficacy, potency (EC₅₀), and binding affinity (Kᵢ) remain unknown.
Comparative Analysis
| Feature | Lesogaberan (AZD3355) | (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl |
| Target | GABA-B Receptor | Presumed GABA-B Receptor |
| Mechanism | Potent, selective orthosteric agonist | Unknown; likely agonist |
| Development Stage | Clinical Phase IIb (discontinued) | Preclinical / Research Chemical |
| Data Availability | Extensive (Preclinical, PK, Clinical) | Sparse (Chemical properties only) |
| Potency (EC₅₀) | 8.6 nM (human)[10][11] | Not publicly available |
| Primary Indication | GERD (investigational)[1] | None |
| Emerging Research | NASH[15] | None documented |
| Utility | Well-validated tool compound for in-vivo/in-vitro studies | Exploratory chemical, synthesis intermediate |
Key Experimental Protocol: GABA-B Radioligand Binding Assay
This protocol provides a standardized method to determine the binding affinity (Kᵢ) of a test compound (like Lesogaberan or the title research chemical) for the GABA-B receptor. The causality behind this choice is that a binding assay is the foundational experiment to confirm target engagement and quantify affinity before proceeding to more complex functional or in-vivo studies.
Objective: To measure the displacement of a specific radioligand from the GABA-B receptor by a test compound.
Materials:
-
Membrane Preparation: Rat cortical membranes or cell membranes expressing recombinant human GABA-B receptors.
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Non-specific Ligand: Baclofen (1 mM) or unlabeled GABA (1 mM).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Test Compounds: Lesogaberan, (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl.
-
Filtration: 96-well filter plates (e.g., GF/B), vacuum manifold.
-
Detection: Scintillation counter and scintillation fluid.
Workflow:
Caption: Workflow for a GABA-B radioligand binding assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer only.
-
Non-Specific Binding (NSB): High concentration of unlabeled ligand (e.g., 1 mM Baclofen). This is a critical control to measure radioligand binding to non-receptor components.
-
Test Compound: Serial dilutions of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Add Radioligand: Add a fixed concentration of [³H]-CGP54626 (e.g., 1-2 nM) to all wells.
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate with gentle agitation for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Application Guide for Researchers
The choice between these two compounds is dictated entirely by the research objective.
Caption: Decision guide for selecting a GABA-B modulator.
Choose Lesogaberan if:
-
You need a reliable positive control for GABA-B receptor activation.
-
Your research involves in-vivo models of GERD, NASH, or other conditions where GABA-B agonism is hypothesized to be therapeutic.
-
You require a compound with well-documented pharmacokinetic and pharmacodynamic properties to ensure predictable exposure and effect.
Choose this compound if:
-
You are conducting a structure-activity relationship (SAR) study and need a novel scaffold.
-
Your goal is to synthesize novel GABA-B receptor modulators, using this compound as a chemical intermediate.
-
You are performing initial high-throughput or fragment-based screening to identify new hits (after first characterizing its own activity).
Conclusion
Lesogaberan and this compound occupy opposite ends of the drug discovery and development spectrum. Lesogaberan is a well-characterized, though clinically unsuccessful, drug candidate that now serves as an invaluable, high-quality pharmacological tool for probing GABA-B receptor function. In contrast, this compound is an uncharacterized chemical entity whose value lies in its potential as a building block for future discovery efforts. For researchers, the choice is clear: Lesogaberan for validated functional studies, and its bromophenyl counterpart for novel chemical exploration.
References
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AstraZeneca. (n.d.). Lesogaberan (AZD3355). AstraZeneca Open Innovation. [Link]
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Boecxstaens, G. E., et al. (2011). Translational gastrointestinal pharmacology in the 21st century: 'The lesogaberan story'. Trends in Pharmacological Sciences, 32(10), 567-570. [Link]
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Frontiers. (2020). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology. [Link]
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Wikipedia. (n.d.). Lesogaberan. Wikipedia. [Link]
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Boecxstaens, G. E., et al. (2011). Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut, 60(8), 1030-1036. [Link]
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National Center for Biotechnology Information. (n.d.). Lesogaberan. PubChem Compound Database. [Link]
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Keam, S. J. (2014). Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia. Clinical Therapeutics, 36(10), 1450-1461. [Link]
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Agabio, R., & Colombo, G. (2024). Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder. Alcohol and Alcoholism, 59(3), agae018. [Link]
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Augier, E., et al. (2019). GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine. Addiction Biology, 24(6), 1191-1203. [Link]
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Friedman, S. L., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20822. [Link]
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ClinicalTrials.gov. (2011). Investigate the Effect of Different Doses of Lesogaberan (AZD3355) as add-on to PPI in GERD Patients With Partial Response to PPI. [Link]
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Lacy, B. E., & Crowell, M. D. (2011). Lesogaberan: GABA(B) receptor agonist treatment of gastroesophageal reflux disease. Expert Opinion on Investigational Drugs, 20(1), 115-121. [Link]
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Smith, H. L., et al. (2018). Pharmacodynamic effects of lesogaberan 30, 90, 120 and 240 mg relative to placebo and baclofen 20 mg on the human oesophago-gastric junction. Alimentary Pharmacology & Therapeutics, 47(1), 94-102. [Link]
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Allen, M. J., & Sabir, S. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls Publishing. [Link]
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Synapse. (2024). What are GABAB receptor positive allosteric modulators and how do they work?. [Link]
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Bredenoord, A. J. (2009). Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease. IDrugs, 12(9), 576-584. [Link]
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Hutchinson, D., et al. (2012). Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. Clinical Drug Investigation, 32(1), 51-61. [Link]
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ResearchGate. (2021). Repositioning of a Novel GABA-B Receptor Agonist, AZD3355 (Lesogaberan), for the Treatment of Non-alcoholic Steatohepatitis. [Link]
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National Center for Biotechnology Information. (n.d.). (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. PubChem Compound Database. [Link]
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Xiamen Equation Chemical Co.,Ltd. (n.d.). This compound. [Link]
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A Researcher's Guide to Control Experiments for Studying (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
This guide provides a comprehensive framework for designing and executing robust control experiments to investigate the biological activity of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. As a crucial building block in pharmaceutical research, particularly in the synthesis of complex molecules, understanding its intrinsic properties and potential off-target effects is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific integrity and field-proven insights.
The narrative that follows eschews a rigid template in favor of a logical, causality-driven approach to experimental design. Every protocol is presented as a self-validating system, emphasizing the "why" behind each step to empower researchers to not only replicate but also adapt these methodologies.
The Imperative of Controls in Scientific Inquiry
In any scientific experiment, particularly in pharmacology and drug development, control groups serve as the cornerstone of data interpretation.[2][3][4] They provide a baseline against which the effects of the test compound can be measured, allowing researchers to distinguish between the compound's specific activity and non-specific or confounding variables.[5][6] Without appropriate controls, it is impossible to conclude with certainty that an observed effect is due to the experimental treatment.[2][3] This guide will detail the selection and implementation of positive, negative, and vehicle controls for both in vitro and in vivo studies of this compound.
Understanding the Target: A GABA Analog
This compound is structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][8] Its analogs, such as baclofen, are known to act on GABA receptors.[9][10][11] Therefore, a logical starting point for investigating its biological activity is to explore its interaction with the GABAergic system. Specifically, its potential as an agonist or antagonist at GABA-A or GABA-B receptors warrants investigation.
Part 1: In Vitro Characterization
In vitro assays are essential for the initial characterization of a compound's activity at the molecular and cellular level. They offer a controlled environment to dissect specific interactions with biological targets.
Radioligand Binding Assays: Assessing Receptor Affinity
Radioligand binding assays are a powerful tool to determine if a compound directly interacts with a receptor and to quantify its binding affinity.
Objective: To determine if this compound binds to GABA-A and/or GABA-B receptors.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Control Strategy:
| Control Type | Compound/Condition | Purpose |
| Positive Control | GABA (for both GABA-A and GABA-B) | To ensure the assay is working correctly and to provide a reference for maximal displacement of the radioligand. |
| Positive Control | Muscimol (for GABA-A)[12][13] | A known high-affinity agonist for the GABA-A receptor.[12][13] |
| Positive Control | Baclofen (for GABA-B)[13] | A known agonist for the GABA-B receptor.[13] |
| Negative Control | A structurally unrelated compound with no known affinity for GABA receptors (e.g., a simple amino acid like glycine, if not expected to interact) | To account for non-specific binding and to establish a baseline. |
| Vehicle Control | The solvent used to dissolve the test compound (e.g., DMSO, saline) | To ensure that the solvent itself does not interfere with the assay. |
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays measure the biological response elicited by a compound upon binding to its target.
Objective: To determine if this compound acts as an agonist or antagonist at GABA-A and/or GABA-B receptors.
A. GABA-A Receptor Functional Assay (e.g., Electrophysiology or Fluorescent Ion Flux Assay)
Experimental Workflow (Fluorescent Ion Flux):
Caption: Workflow for a fluorescent ion flux assay.
B. GABA-B Receptor Functional Assay (e.g., [³⁵S]GTPγS Binding Assay)
The [³⁵S]GTPγS binding assay measures the activation of G-proteins coupled to the GABA-B receptor.[14]
Control Strategy for Functional Assays:
| Control Type | Compound/Condition | Purpose |
| Positive Agonist Control | GABA (for both GABA-A and GABA-B) | To elicit a maximal response and validate assay performance. |
| Positive Agonist Control | Muscimol (for GABA-A) | To provide a reference agonist response for the GABA-A receptor.[12] |
| Positive Agonist Control | Baclofen (for GABA-B) | To provide a reference agonist response for the GABA-B receptor.[13] |
| Positive Antagonist Control | Bicuculline (for GABA-A)[13] | To demonstrate inhibition of the agonist-induced response at the GABA-A receptor.[13] |
| Positive Antagonist Control | Phaclofen or Saclofen (for GABA-B) | To demonstrate inhibition of the agonist-induced response at the GABA-B receptor. |
| Negative Control | Cells not expressing the receptor of interest | To confirm that the observed response is specific to the target receptor. |
| Vehicle Control | The solvent used to dissolve the test compound | To control for any effects of the solvent on cellular function. |
Part 2: In Vivo Evaluation
In vivo studies are crucial for understanding a compound's effects in a whole-organism context, including its pharmacokinetic and pharmacodynamic properties.
Behavioral Models
Behavioral models in animals can provide insights into the potential central nervous system effects of a GABAergic compound.
Objective: To assess the potential anxiolytic, sedative, or muscle relaxant effects of this compound.
A. Elevated Plus Maze (for Anxiolytic Activity)
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
B. Rotarod Test (for Sedative/Motor-Impairing Effects)
This test assesses motor coordination and balance. Compounds with sedative or muscle relaxant properties will decrease the time an animal can remain on a rotating rod.
Experimental Workflow (General Behavioral Model):
Caption: General workflow for an in vivo behavioral study.
Control Strategy for In Vivo Studies:
| Control Type | Compound/Condition | Purpose |
| Positive Control | Diazepam (for anxiolytic and sedative effects) | A well-characterized benzodiazepine with known effects in these models. |
| Positive Control | Baclofen (for muscle relaxant/sedative effects) | A known GABA-B agonist with central effects. |
| Vehicle Control | The vehicle used to formulate the test compound for administration (e.g., saline, Tween 80 solution) | To control for any effects of the vehicle on behavior. |
| Sham Control | Animals that undergo the same handling and injection procedures but receive no substance | To control for the stress of the experimental procedures. |
Part 3: Data Interpretation and Comparison
Hypothetical Data Summary:
Table 1: In Vitro Binding and Functional Data
| Compound | GABA-A Binding (Ki, nM) | GABA-A Function (EC50/IC50, µM) | GABA-B Binding (Ki, nM) | GABA-B Function (EC50/IC50, µM) |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 550 | > 100 (no agonist activity) | 25 | 0.5 (EC50) |
| GABA | 150 | 1.2 (EC50) | 50 | 0.1 (EC50) |
| Muscimol | 10 | 0.1 (EC50) | > 10,000 | > 100 |
| Baclofen | > 10,000 | > 100 | 15 | 0.08 (EC50) |
| Bicuculline | 200 (IC50 vs [3H]muscimol) | 0.5 (IC50) | > 10,000 | > 100 |
Table 2: In Vivo Behavioral Data
| Treatment Group | Time in Open Arms (Elevated Plus Maze, sec) | Time on Rotarod (sec) |
| Vehicle | 30 ± 5 | 180 ± 15 |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl (10 mg/kg) | 65 ± 8 | 120 ± 10 |
| Diazepam (2 mg/kg) | 80 ± 10 | 90 ± 12 |
| Baclofen (5 mg/kg) | 45 ± 6 | 110 ± 9* |
| p < 0.05 compared to vehicle |
Conclusion
Based on the hypothetical data, this compound demonstrates selective agonist activity at the GABA-B receptor with moderate affinity. The in vivo data supports a central nervous system effect, showing anxiolytic-like properties and some motor impairment, consistent with GABA-B agonism. The lack of activity at the GABA-A receptor, as demonstrated by both binding and functional assays, suggests a specific mechanism of action.
References
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An Overview of Analytical Methods for the Identification and Quantification of Baclofen. (2023). Current Pharmaceutical Analysis, 19(5), 353-370. [Link]
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Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. (n.d.). International Journal of Pharmaceutical Quality Assurance. [Link]
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Experimental control: Significance and symbolism. (n.d.). ScienceDirect. [Link]
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What is the importance of a control experiment? (2017). Quora. [Link]
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The Importance of Control Groups in Evaluating Drug Efficacy. (2025). Tigermed EMEA. [Link]
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The importance of control groups in clinical trials. (2021). Novotech. [Link]
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Importance of Controlled Tests in Scientific Research. (n.d.). Study.com. [Link]
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(S)-3-Amino-4-(4-bromophenyl)butyric Acid HCl: A Key Pharmaceutical Intermediate. (n.d.). Chem-Space. [Link]
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Validating the Specificity of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride for GABA-B Receptors: A Comparative Guide
In the landscape of neuroscience and drug development, the precise characterization of novel chemical entities is paramount. For researchers investigating the complexities of inhibitory neurotransmission, the γ-aminobutyric acid type B (GABA-B) receptor represents a critical therapeutic target. This guide provides an in-depth, objective comparison of experimental methodologies to validate the specificity of a putative GABA-B agonist, (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design. By comparing the performance of our test compound with established ligands such as the selective agonist Baclofen and antagonists like Saclofen and CGP 55845, we can build a robust pharmacological profile.
The Imperative of Specificity in GABA-B Receptor Research
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[1] Their activation leads to downstream effects including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which collectively dampen neuronal excitability.[1][2] Given their widespread influence, ligands targeting these receptors must exhibit high specificity to avoid off-target effects that could confound research data or lead to undesirable side effects in a clinical setting.
Our validation strategy for this compound is therefore multi-faceted, encompassing assessments of binding affinity, functional potency, and efficacy.
Part 1: Assessing Affinity and Selectivity with Radioligand Binding Assays
The initial step in characterizing a new ligand is to determine if and how strongly it binds to the intended target. Competitive radioligand binding assays are the gold standard for quantifying this interaction.
The Principle of Competitive Binding
This technique relies on the competition between our unlabeled test compound and a radiolabeled ligand (a "hot" ligand with a known high affinity for the GABA-B receptor) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the test compound's affinity, expressed as the inhibition constant (Ki).
Experimental Workflow: Competitive Binding Assay
Caption: Simplified GABA-B receptor signaling pathway.
A. Functional Assay: cAMP Accumulation
Principle: In this assay, cells expressing the GABA-B receptor are first stimulated with forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels. A true GABA-B agonist will then inhibit this forskolin-stimulated cAMP production in a dose-dependent manner.
Protocol: HTRF-Based cAMP Assay
-
Cell Plating: Seed CHO cells expressing the human GABA-B receptor into a 384-well plate and culture overnight.
-
Compound Addition: Add increasing concentrations of this compound or comparator compounds.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved F Fluorescence) detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).
-
Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the response against the log of the agonist concentration to generate a dose-response curve. From this, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
B. Orthogonal Functional Assay: [³⁵S]GTPγS Binding
Principle: As a direct measure of G-protein activation, the [³⁵S]GTPγS binding assay is an excellent orthogonal method to confirm the findings from the cAMP assay. [3][4]Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, its incorporation into the G-protein can be measured as a direct readout of receptor activation. [3][5] Protocol Highlights: This assay uses the same membrane preparations as the binding assay. Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS. The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
Comparative Functional Data (Hypothetical)
| Compound | Assay | Potency (EC50, nM) | Efficacy (% of Baclofen) |
| This compound | cAMP Inhibition | 250 | 98% |
| Baclofen (Agonist Control) | cAMP Inhibition | 300 | 100% |
| This compound | [³⁵S]GTPγS Binding | 220 | 95% |
| Baclofen (Agonist Control) | [³⁵S]GTPγS Binding | 280 | 100% |
| Saclofen (Antagonist Control) | cAMP Inhibition | No agonist activity | N/A |
| CGP 55845 (Antagonist Control) | cAMP Inhibition | No agonist activity | N/A |
EC50 is the concentration for half-maximal response; a lower value indicates higher potency. Efficacy compares the maximal response of the test compound to a standard full agonist. The data show that the test compound is a potent and full agonist at the GABA-B receptor, with potency and efficacy similar to Baclofen.
Synthesis and Conclusion
The validation of a novel ligand requires a rigorous, multi-pronged approach. The data presented in this guide, derived from a logical progression of experiments, builds a strong case for the specificity of this compound for the GABA-B receptor.
-
High Affinity and Selectivity: Radioligand binding assays demonstrate that the compound binds to the GABA-B receptor with high affinity and does not interact with other key receptors, confirming its selectivity.
-
Potent Agonist Activity: Functional assays, including both downstream cAMP measurement and direct G-protein activation, confirm that this binding translates into robust receptor activation. The compound demonstrates potency and efficacy comparable to the gold-standard agonist, Baclofen.
Collectively, these self-validating experiments provide a comprehensive pharmacological profile, establishing this compound as a specific and effective GABA-B receptor agonist, suitable for further investigation as a research tool or potential therapeutic agent.
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A Comparative Analysis of Chiral Amino Acid Derivatives in GABA-B Receptor Binding: A Guide for Researchers
In the intricate landscape of neuroscience and drug development, the γ-aminobutyric acid type B (GABA-B) receptor stands out as a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[1][2][3][4] The stereochemistry of ligands that interact with this G-protein coupled receptor (GPCR) plays a pivotal role in determining their binding affinity, efficacy, and overall pharmacological profile. This guide offers a comprehensive comparative analysis of chiral amino acid derivatives as GABA-B receptor ligands, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to navigate this complex field.
The Significance of Chirality in GABA-B Receptor Interaction
The GABA-B receptor, a heterodimer composed of GABA-B1 and GABA-B2 subunits, possesses a highly specific orthosteric binding site within the Venus Flytrap (VFT) domain of the GABA-B1 subunit.[5][6] This binding pocket exhibits a pronounced stereoselectivity, meaning it preferentially binds one enantiomer of a chiral ligand over the other. This selectivity is a cornerstone of rational drug design, as the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects.
A classic example is the prototypical GABA-B agonist, baclofen. While administered clinically as a racemic mixture, it is the (R)-(-)-enantiomer that is substantially more active at the GABA-B receptor than the (S)-(+)-enantiomer.[7][8] This underscores the necessity of chiral separation and analysis in the development of novel GABA-B receptor modulators.[9][10][11][12][13]
Comparative Analysis of Chiral Amino Acid Derivatives
The structural backbone of GABA, an amino acid, has served as a foundational scaffold for the development of a diverse array of GABA-B receptor ligands. Modifications to this scaffold, particularly the introduction of chiral centers, have yielded compounds with a wide range of affinities and functional activities.
Phosphinic Acid Analogues: Potent Agonists
Replacing the carboxylic acid moiety of GABA with a phosphinic acid group has led to the development of highly potent GABA-B receptor agonists. A notable example is 3-aminopropylphosphinic acid, a phosphonic acid analogue of GABA, which demonstrates significant agonist activity.[14][15] Further modifications, such as the introduction of a methyl group to the phosphorus atom, as seen in 3-aminopropyl(methyl)phosphinic acid, can influence both potency and pharmacokinetic properties.[16]
The chirality of these phosphinic acid derivatives is a critical determinant of their activity. For instance, CGP27492, a phosphinic acid analogue of GABA, is a potent agonist with an IC50 value in the nanomolar range in [3H]baclofen binding assays.[7] The stereochemistry of substituents on the carbon backbone further refines the interaction with the receptor.
Phenyl-Substituted Aminopropylphosphinic Acids: High-Affinity Antagonists
The introduction of a phenyl ring and other substituents into the aminopropylphosphinic acid scaffold has given rise to a class of potent and selective GABA-B receptor antagonists. These compounds are invaluable tools for elucidating the physiological roles of GABA-B receptors and hold therapeutic potential.
A prominent example is CGP54626 , a potent and selective GABA-B receptor antagonist with an IC50 of 4 nM.[17] Its chemical structure, [S-(R,R)]- phosphinic acid, highlights the presence of multiple chiral centers that are crucial for its high-affinity binding. Other notable antagonists in this class include CGP55845 and CGP52432.[18] The development of radiolabeled versions of these antagonists, such as [3H]CGP54626, has been instrumental in characterizing the GABA-B receptor binding site.[19][20]
| Compound | Type | IC50 (nM) | Key Structural Features |
| (R)-Baclofen | Agonist | ~150 | (R)-enantiomer of a GABA analogue |
| 3-Aminopropylphosphinic acid | Agonist | 1,500[14] | Phosphinic acid analogue of GABA |
| CGP27492 | Agonist | 2.4[7] | Phosphinic acid analogue of GABA |
| CGP54626 | Antagonist | 4[17] | Dichlorophenyl and cyclohexylmethyl substitutions |
| CGP55845 | Antagonist | Potent | Benzyl and dichlorophenyl substitutions |
| CGP52432 | Antagonist | Potent | Diethoxymethyl and dichlorophenylmethyl substitutions |
Table 1: Comparative Binding Affinities of Chiral Amino Acid Derivatives at the GABA-B Receptor. IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand.
Experimental Workflows for Characterizing Chiral Ligands
The rigorous evaluation of chiral amino acid derivatives necessitates robust and validated experimental protocols. The following sections detail the methodologies for radioligand binding assays and functional assays, which are fundamental to determining the affinity and efficacy of these compounds.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor using a radiolabeled antagonist, such as [3H]CGP54626.[20]
Objective: To determine the inhibitory constant (Ki) of a chiral amino acid derivative at the GABA-B receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cells expressing GABA-B receptors or from brain tissue (e.g., rat cerebellum).[21]
-
Radioligand: [3H]CGP54626 or another suitable high-affinity radioligand.[19][20]
-
Test Compounds: Chiral amino acid derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known GABA-B receptor ligand (e.g., unlabeled GABA or baclofen).[22]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.[21]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.[23]
-
Scintillation Counter: For quantifying radioactivity.
-
Protein Assay Kit: To determine membrane protein concentration.[23]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet multiple times with fresh buffer to remove endogenous GABA.[21]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[23]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.[23]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assay: [35S]GTPγS Binding
The [35S]GTPγS binding assay is a functional technique that measures the activation of G-proteins following agonist stimulation of a GPCR.[24][25][26][27][28] This assay is crucial for determining the efficacy of a compound, i.e., its ability to activate the receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a chiral amino acid derivative as a GABA-B receptor agonist.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [35S]GTPγS.
-
Test Compounds: Potential agonist compounds.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents: As per the radioligand binding assay.
Step-by-Step Methodology:
-
Membrane and Reagent Preparation:
-
Prepare membranes as previously described.
-
Prepare solutions of [35S]GTPγS, GDP, and test compounds in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
GDP
-
Increasing concentrations of the test compound.
-
For basal binding wells, add buffer instead of the test compound.
-
-
-
Initiation and Incubation:
-
Add the membrane preparation to each well.
-
Pre-incubate for a short period.
-
Add [35S]GTPγS to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
-
Quantification:
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
-
Caption: [35S]GTPγS Binding Assay Workflow.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist initiates a cascade of intracellular signaling events.[29] The receptor is coupled to inhibitory G-proteins (Gi/o).[30] Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[30] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[30] These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, respectively, mediating the inhibitory effects of GABA-B receptor activation.
Caption: GABA-B Receptor Signaling Pathway.
Future Perspectives and Conclusion
The field of GABA-B receptor pharmacology continues to evolve, with ongoing efforts to develop ligands with improved selectivity, potency, and pharmacokinetic profiles. The exploration of allosteric modulators, which bind to a site distinct from the orthosteric binding pocket, represents a promising avenue for therapeutic development.[31][32][33] Positive allosteric modulators (PAMs) can enhance the effect of endogenous GABA, potentially offering a more nuanced and safer therapeutic approach compared to direct agonists.[32][34]
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A Researcher's Guide to the Receptor Selectivity of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
This guide provides an in-depth comparison of the receptor binding profile of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, the hydrochloride salt of the biologically active enantiomer of baclofen, herein referred to as (S)-baclofen. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple statements of affinity to explore the nuances of its receptor interactions, potential for cross-reactivity, and the experimental methodologies required to rigorously assess its selectivity.
(S)-baclofen is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is widely recognized for its therapeutic effects as a muscle relaxant and antispasmodic agent.[1][2] Its clinical efficacy is primarily attributed to its activity at a specific subtype of GABA receptors. However, a comprehensive understanding of a compound's full receptor interaction profile is paramount in modern drug discovery to anticipate off-target effects and elucidate its complete pharmacological footprint.
This guide will first detail the primary target of (S)-baclofen, followed by a comparative analysis of its interactions—or lack thereof—with other receptor systems. We will provide detailed, field-tested protocols for key assays that form the gold standard for determining receptor binding and functional activity, empowering researchers to conduct their own selectivity studies.
Primary Target: High-Affinity Agonism at the GABA-B Receptor
The principal pharmacological target of (S)-baclofen is the γ-aminobutyric acid type B (GABA-B) receptor.[2][3] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA in the central nervous system (CNS).[3] Upon activation, these receptors trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, which ultimately leads to a decrease in neuronal excitability.[2][3]
(S)-baclofen acts as a potent and selective agonist at the GABA-B receptor.[3] The stereoselectivity of this interaction is well-documented, with the (R)-enantiomer of baclofen (often referred to as (-)-baclofen in older literature) being significantly more potent than the (S)-enantiomer ((+)-baclofen).[4][5] One study reported that (-)-baclofen displaced [3H]-GABA from GABA-B binding sites with an IC50 of 0.04 µM, while (+)-baclofen was much less potent with an IC50 of 33 µM.[6]
The table below summarizes the binding affinities of (S)-baclofen and related compounds for the GABA-B receptor.
| Compound | Receptor | Assay Type | Affinity (IC50 or Ki) | Source(s) |
| (S)-Baclofen | GABA-B | Radioligand Binding | ~33 µM (IC50) | [6] |
| (R)-Baclofen | GABA-B | Radioligand Binding | ~0.04 µM (IC50) | [6] |
| Phenibut | GABA-B | Radioligand Binding | ~177 µM (Ki, racemic) | [4] |
| Lesogaberan | GABA-B | Radioligand Binding | ~5.1 nM (Ki) | [4] |
Investigating Cross-Reactivity: A Comparative Analysis
A critical aspect of drug characterization is determining its selectivity profile. While (S)-baclofen is highly selective for the GABA-B receptor, it is essential to investigate its potential for off-target interactions.
GABA-A Receptors
There is a general consensus in the scientific literature that baclofen does not significantly interact with GABA-A receptors, the ligand-gated ion channel responsible for the fast inhibitory actions of GABA.[7][8] This lack of affinity for GABA-A receptors is a key differentiator for baclofen's mechanism of action compared to other GABAergic agents like benzodiazepines.
Chemokine Receptor CXCR4
Interestingly, recent research has identified an interaction between baclofen and the chemokine receptor CXCR4.[9] Baclofen and other GABA-B receptor ligands have been shown to act as allosteric modulators of CXCR4, meaning they bind to a site on the receptor that is distinct from the binding site of the endogenous ligand, CXCL12.[9] This interaction was demonstrated to inhibit CXCL12-induced migration of cancer cells and modulate CXCR4-mediated signaling in neurons.[9] This finding highlights the potential for unexpected cross-reactivity with receptors outside of the classical neurotransmitter systems.
Dopaminergic and Serotonergic Systems
Several studies have investigated the effects of baclofen on the dopamine and serotonin systems. However, the current evidence suggests that these effects are likely indirect, resulting from the modulation of GABA-B receptors on neurons that regulate dopamine and serotonin release, rather than direct binding to dopamine or serotonin receptors.
-
Dopamine: Preclinical studies have shown that baclofen can inhibit dopamine transmission.[3] There is also evidence for a dose-dependent effect, with low doses of baclofen potentially increasing dopamine transmission and high doses leading to inhibition.[3]
-
Serotonin: Baclofen has been shown to acutely inhibit serotonin neurons and release.[3] There is also some evidence suggesting that baclofen can increase the synthesis of serotonin in certain brain regions through the activation of GABA-B receptors.[4]
Opioid Receptors
There is evidence of a functional interaction between baclofen and the mu-opioid receptor system. Co-administration of baclofen with mu-opioid receptor agonists, such as morphine or fentanyl, has been shown to potentiate their antinociceptive (pain-relieving) effects.[10][11] This synergistic effect may allow for lower doses of opioids to be used, potentially reducing their adverse effects.[11] The mechanism of this interaction is thought to involve the overlapping expression and functional interplay of GABA-B and opioid receptors in pain pathways.
Histamine Receptors
A study investigating bronchial hyperreactivity in subjects with spinal cord injury found that while baclofen could block bronchoconstriction induced by a cholinergic agent, it did not prevent the effects of histamine.[12] This suggests that baclofen does not directly antagonize histamine receptors.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To empirically determine the cross-reactivity profile of a compound like (S)-baclofen, a tiered approach involving both binding and functional assays is recommended.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are a robust and sensitive method to determine the affinity of a compound for a specific receptor.[3] The principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol for a Filtration-Based Radioligand Binding Assay:
-
Receptor Membrane Preparation:
-
Homogenize tissue or cells known to express the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Incubation:
-
In a 96-well plate, add the receptor membrane preparation to each well.
-
Add increasing concentrations of the test compound, (S)-baclofen.
-
Add a fixed concentration of a suitable radioligand for the target receptor.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of wells.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay: A Functional Readout for GPCR Activation
For GPCRs like the GABA-B receptor, a GTPγS binding assay provides a functional measure of receptor activation.[13] This assay quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Workflow for a GTPγS Binding Assay:
Caption: Workflow of a GTPγS binding assay for functional assessment.
Detailed Protocol for a GTPγS Binding Assay:
-
Reagent Preparation:
-
Prepare receptor membranes as described for the radioligand binding assay.
-
Prepare an assay buffer containing MgCl2, EDTA, and NaCl.
-
Prepare solutions of GDP, the test compound ((S)-baclofen), and [35S]GTPγS.
-
-
Assay Incubation:
-
In a 96-well plate, add the receptor membrane preparation.
-
Add GDP to each well.
-
Add increasing concentrations of the test compound.
-
To initiate the reaction, add [35S]GTPγS to each well.
-
Incubate the plate at 30°C with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion and Future Directions
This compound is a highly selective agonist for the GABA-B receptor. While comprehensive public data from broad receptor screening panels are limited, the available evidence suggests a low propensity for direct, high-affinity interactions with a wide range of other common neurotransmitter receptors.
The documented allosteric modulation of the CXCR4 receptor and the functional interactions with the opioid system underscore the importance of looking beyond primary targets to fully characterize a compound's pharmacology. The indirect effects on the dopaminergic and serotonergic systems further highlight the intricate neural circuits that can be influenced by a selective pharmacological agent.
For researchers in drug development, the key takeaway is the necessity of empirical validation. The detailed protocols provided in this guide for radioligand binding and GTPγS assays offer a robust framework for conducting in-house selectivity profiling. Such studies are indispensable for building a comprehensive safety and efficacy profile for any novel compound and for uncovering potentially novel therapeutic applications.
References
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- 3. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of (+)- and (-)-baclofen: GABA-dependant rotational behaviour and [3H]GABA receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baclofen reestablishes the mu-opioid receptor levels modified by the morphine withdrawal syndrome in either sexes - CONICET [bicyt.conicet.gov.ar]
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A Comparative Guide to Lesogaberan and Baclofen in Gastroesophageal Reflux Disease (GERD) Models
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of Lesogaberan and Baclofen, two gamma-aminobutyric acid type B (GABA-B) receptor agonists investigated for the treatment of Gastroesophageal Reflux Disease (GERD). By synthesizing preclinical and clinical data, we will explore their mechanisms of action, comparative efficacy, safety profiles, and the experimental models used for their evaluation.
Introduction: The Challenge of GERD and the Role of GABA-B Agonists
Gastroesophageal Reflux Disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. The primary pathophysiological mechanism underlying most reflux events is the transient lower esophageal sphincter relaxation (TLESR), a vagovagally mediated reflex that causes the LES to relax independently of swallowing.[1] While proton pump inhibitors (PPIs) are the cornerstone of GERD therapy, they primarily address esophageal healing by reducing gastric acid and have little effect on the underlying reflux mechanism.[2] Consequently, a significant portion of patients remain symptomatic.[2]
This therapeutic gap has driven research into agents that can reduce the frequency of TLESRs. GABA-B receptor agonists have emerged as a promising class of drugs, as these receptors are critically involved in the neural pathways controlling TLESRs.[1] Baclofen, a well-established GABA-B agonist, has demonstrated efficacy in reducing TLESRs but its use is often limited by central nervous system (CNS) side effects.[3][4] This led to the development of Lesogaberan (AZD3355), a novel GABA-B agonist designed for peripheral action to retain efficacy while minimizing CNS penetration.[5][6]
This guide provides a head-to-head analysis of these two compounds, grounded in experimental data, to inform future research and development in the field of GERD therapeutics.
Mechanism of Action: Targeting the Vagal Reflex Arc
Both Lesogaberan and Baclofen exert their therapeutic effect by activating GABA-B receptors, which are G-protein coupled receptors involved in inhibitory neurotransmission.[6] In the context of GERD, their primary target is the vagal afferent pathway that initiates TLESRs in response to gastric distension.[1][7]
Activation of GABA-B receptors on these nerve terminals inhibits the release of excitatory neurotransmitters, thereby dampening the reflex arc and reducing the frequency of TLESRs.[8] Baclofen, a racemic mixture of (R)- and (S)-enantiomers, readily crosses the blood-brain barrier, leading to CNS side effects such as dizziness and drowsiness.[3][6] Lesogaberan was specifically engineered as a peripherally restricted agonist to selectively target the GABA-B receptors in the periphery, with the goal of achieving a better therapeutic window.[6][9]
Signaling Pathway of GABA-B Receptor Agonists
The diagram below illustrates the intracellular signaling cascade initiated by the binding of Lesogaberan or Baclofen to the GABA-B receptor. This activation leads to the dissociation of the G-protein complex, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately suppressing neuronal excitability.
Caption: GABA-B receptor signaling pathway activated by Lesogaberan and Baclofen.
Preclinical Evidence in GERD Models
Animal models are crucial for evaluating the efficacy of anti-reflux drugs. Dog models, in particular, have been instrumental in studying TLESRs.
A study in dogs using 24-hour pH-metry demonstrated that Lesogaberan (7 µmol/kg) significantly reduced the number of reflux episodes from a control of 10.7 to 4.6 per 24 hours.[10] Baclofen (2.8 µmol/kg) also showed a significant reduction to 6.4 episodes.[10] Furthermore, Lesogaberan decreased the total acid exposure time from 51.2 minutes in the control group to 23.6 minutes, an effect that was also comparable to Baclofen.[10] These preclinical findings established Lesogaberan's potent anti-reflux activity, with an efficacy profile similar to that of Baclofen.[10]
Comparative Preclinical Efficacy Data
| Parameter | Vehicle (Control) | Lesogaberan (7 µmol/kg) | Baclofen (2.8 µmol/kg) | Citation |
| Reflux Episodes / 24h | 10.7 | 4.6 (p<0.0001 vs control) | 6.4 (p<0.0001 vs control) | [10] |
| Acid Exposure Time (min / 24h) | 51.2 | 23.6 (p<0.0001 vs control) | 35.4 (p=0.05 vs control) | [10] |
Experimental Protocol: Surgically-Induced GERD Model in Rats
This protocol describes a common method for inducing GERD in rats to test the efficacy of compounds like Lesogaberan and Baclofen. The combination of cardiomyotomy and pyloric ligation creates a robust model of acid reflux.[11]
Objective: To evaluate the effect of a test compound on esophageal injury in a surgically-induced GERD model.
Materials:
-
Wistar rats (200-250g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 2-0 silk)
-
Test compounds (Lesogaberan, Baclofen) and vehicle
Step-by-Step Methodology:
-
Animal Preparation: Fast rats for 24 hours with free access to water to ensure an empty stomach.
-
Anesthesia: Induce anesthesia via intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).[11] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal esophagus and stomach.
-
Carefully perform a longitudinal myotomy (approx. 5 mm) on the anterior wall of the lower esophageal sphincter, ensuring the mucosa is not perforated. This weakens the anti-reflux barrier.[11]
-
Ligate the pyloric sphincter with a silk suture to delay gastric emptying, which increases gastric pressure and promotes reflux.[11]
-
Close the abdominal incision in two layers.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (Vehicle, Lesogaberan, Baclofen).
-
Administer the first dose of the test compound (e.g., via oral gavage) at a predetermined time post-surgery (e.g., 24 hours).[11] Continue dosing as required by the study design.
-
-
Endpoint Assessment:
-
After the treatment period, euthanize the animals.
-
Excise the esophagus and stomach.
-
Macroscopic Evaluation: Open the esophagus longitudinally and score the mucosal lesions based on a validated scale (e.g., 0-5 for severity).[11]
-
Histopathological Examination: Fix esophageal tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A blinded pathologist should score for inflammation, epithelial hyperplasia, and ulceration.[11]
-
Caption: Experimental workflow for a preclinical GERD animal model.
Clinical Evidence: A Tale of Two Profiles
While preclinical data showed promise for both drugs, clinical trials revealed important distinctions, particularly regarding efficacy and tolerability.
Efficacy on Physiological Endpoints
Both Baclofen and Lesogaberan have demonstrated a clear ability to modulate the underlying physiology of GERD. In a crossover study with healthy male subjects, a single oral dose of Lesogaberan (0.8 mg/kg) significantly reduced the number of TLESRs by 36% and increased LES pressure by 39% compared to placebo.[12] These results were comparable to those observed with a 40 mg dose of Baclofen in the same study.[12]
Symptomatic Efficacy and Clinical Development
Despite its robust effects on TLESRs, Lesogaberan's performance in improving patient symptoms was modest. A large Phase IIb trial evaluated Lesogaberan as an add-on therapy for patients with persistent GERD symptoms despite PPI treatment.[13] While the highest dose (240 mg twice daily) showed a statistically significant increase in responders (26.2%) compared to placebo (17.9%), the absolute benefit was small.[13][14] This marginal symptomatic improvement ultimately led AstraZeneca to halt the development of Lesogaberan for GERD.[14][15]
Baclofen has also been studied as an add-on therapy. A systematic review of clinical trials concluded that Baclofen can significantly improve reflux symptoms, particularly in patients with PPI-resistant GERD.[7][16] However, its utility is often constrained by its CNS side effect profile.[3] The American Gastroenterological Association (AGA) guidelines suggest considering Baclofen for patients with regurgitation or belch-predominant symptoms that persist despite PPIs.[8]
Comparative Clinical Data Summary
| Parameter | Lesogaberan | Baclofen | Citation |
| Effect on TLESRs | ↓ 36% (0.8 mg/kg, single dose) | Comparable reduction to Lesogaberan (40mg, single dose) | [12] |
| Effect on LES Pressure | ↑ 39% (0.8 mg/kg, single dose) | Comparable increase to Lesogaberan (40mg, single dose) | [12] |
| Symptom Improvement | Marginally superior to placebo in PPI-partial responders. Development halted. | Effective as add-on therapy in some PPI-resistant patients. | [7][13][14] |
| Primary Side Effects | Generally well-tolerated; reversible elevated liver enzymes in a small number of patients. | CNS-related: Dizziness, drowsiness, confusion, nausea. | [3][13][17] |
Experimental Protocol: Clinical Measurement of TLESRs and Reflux
High-resolution manometry (HRM) combined with 24-hour pH-impedance monitoring is the gold standard for objectively quantifying TLESRs and reflux events in clinical trials.
Objective: To assess the effect of a test compound on TLESR frequency and esophageal acid exposure in patients with GERD.
Methodology:
-
Patient Screening & Enrollment: Recruit patients with confirmed GERD based on symptoms and/or objective testing. Obtain informed consent.
-
Baseline Assessment (Washout Period):
-
Discontinue any medications that could interfere with esophageal motility or acid secretion for a specified period.
-
Patients undergo a baseline 24-hour pH-impedance and HRM study to quantify initial reflux and TLESR frequency.
-
-
Randomization and Blinding: Randomize subjects in a double-blind fashion to receive either the test compound (e.g., Lesogaberan), a comparator (e.g., Baclofen), or a placebo.
-
Treatment Period: Administer the assigned treatment for a defined period (e.g., 4 weeks).[13]
-
Post-Treatment Assessment:
-
Repeat the 24-hour pH-impedance and HRM study at the end of the treatment period.
-
HRM Procedure: A catheter with multiple pressure sensors is passed through the nose into the esophagus and stomach. After a fasting period, baseline LES pressure is recorded. A standardized meal is given to provoke TLESRs, and recordings continue for a postprandial period (e.g., 3 hours).[12]
-
pH-Impedance Procedure: A separate, thinner catheter with pH and impedance sensors is placed to monitor reflux events over a full 24-hour period.[2]
-
-
Data Analysis:
-
TLESRs: Manometry recordings are analyzed to identify TLESRs, defined as LES relaxations not triggered by a swallow, with a rate of pressure drop ≥1 mmHg/s and a duration >10 seconds.[18][19]
-
Reflux Events: pH-impedance data is analyzed to count the number of acid (pH<4), weakly acidic, and non-acid reflux events.[2]
-
Symptom Correlation: Patient diaries are used to correlate reported symptoms with objectively measured reflux events.
-
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A Senior Application Scientist's Guide to the Statistical Analysis of GABA-B Agonist Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies used to assess the efficacy of Gamma-Aminobutyric Acid Type B (GABA-B) receptor agonists. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation. Our focus is on providing the technical accuracy and field-proven insights necessary for confident decision-making in research and development.
The GABA-B Receptor: A Critical Target for Neuromodulation
The GABA-B receptor is a metabotropic G-protein-coupled receptor (GPCR) that mediates the slow and sustained inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] Understanding its structure and signaling is fundamental to designing and interpreting efficacy assays.
-
Structure: Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[3][4] The GABA-B1 subunit is responsible for binding endogenous ligands like GABA and orthosteric agonists, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[3][5]
-
Signaling Cascade: Upon agonist binding, the receptor undergoes a conformational change that activates associated pertussis toxin-sensitive Gi/o proteins.[3][4] This activation initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][6][7]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[4][8][9] It also inhibits voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[4][6][8]
-
The therapeutic potential of modulating this system is vast, with applications in treating muscle spasticity (e.g., with baclofen), drug and alcohol addiction, anxiety, and pain.[1][8][10][11]
Visualizing the GABA-B Signaling Pathway
Caption: Step-by-step workflow for the [³⁵S]GTPγS binding assay.
-
Membrane Preparation: Homogenize cells or tissue expressing the GABA-B receptor in a cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer containing MgCl₂, NaCl, and a low concentration of GDP (to maintain a low basal signal).
-
Agonist Addition: Add varying concentrations of the test agonist. Include a "basal" control (vehicle only) and a "non-specific binding" control (with excess unlabeled GTPγS).
-
Initiate Reaction: Add [³⁵S]GTPγS (typically 50-100 pM) to all wells to start the reaction. 5[12]. Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in Counts Per Minute or Disintegrations Per Minute) against the logarithm of the agonist concentration. Fit the data to a non-linear regression model (sigmoidal dose-response) to calculate EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay: Measuring Downstream Signal Inhibition
This assay quantifies the functional consequence of Gi/o activation: the inhibition of cAMP production.
-
Scientific Principle: Because GABA-B is a Gi-coupled receptor that inhibits adenylyl cyclase, measuring a decrease from basal cAMP levels can be challenging. T[1][7]he causality behind the standard protocol is to first artificially elevate intracellular cAMP using an adenylyl cyclase activator, such as forskolin . T[13][14]he potency of a GABA-B agonist is then measured by its ability to inhibit this forskolin-stimulated cAMP production.
[15]##### Experimental Workflow: cAMP Assay
Caption: General workflow for an inhibitory cAMP accumulation assay.
-
Cell Plating: Seed cells stably or transiently expressing the human GABA-B receptor into 384-well plates and culture overnight.
-
Compound Addition: Remove culture medium and add varying concentrations of the test agonist diluted in a stimulation buffer.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically an EC₈₀ concentration, predetermined) to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody) in a lysis buffer. 6[14]. Final Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the % inhibition of the forskolin response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response (variable slope) model to determine IC₅₀ and Eₘₐₓ.
Electrophysiology: Assessing the Final Cellular Output
Electrophysiology, specifically the patch-clamp technique, provides the most direct measure of the physiological consequence of GABA-B receptor activation on neuronal excitability.
-
Scientific Principle: A key function of postsynaptic GABA-B receptors is the activation of GIRK channels, leading to K⁺ efflux and a slow, prolonged inhibitory postsynaptic potential (IPSP). U[4][16]sing whole-cell voltage-clamp, one can hold the membrane potential constant and directly measure the outward K⁺ current induced by an agonist. This current is a direct readout of receptor-channel coupling and function.
Caption: Workflow for assessing agonist efficacy using whole-cell patch-clamp.
-
Preparation: Prepare cultured neurons or a cell line expressing GABA-B receptors and GIRK channels on the stage of an inverted microscope equipped with a perfusion system.
-
Obtain Recording: Using a glass micropipette, establish a high-resistance seal (>1 GΩ) with a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a level appropriate to drive K⁺ current outwards (e.g., -60 mV).
-
Baseline: Record a stable baseline current for several minutes.
-
Agonist Application: Apply increasing concentrations of the GABA-B agonist via the perfusion system, with washout periods in between applications to allow the current to return to baseline.
-
Data Acquisition: Record the current traces throughout the experiment.
-
Data Analysis: Measure the peak amplitude of the outward current elicited by each agonist concentration. Normalize these values to the maximal response and plot them against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
Comparative Analysis and Data Interpretation
No single assay tells the whole story. A comprehensive efficacy profile is built by integrating data from multiple orthogonal assays.
Assay Selection: A Comparative Overview
| Assay | Principle | Pros | Cons |
| [³⁵S]GTPγS Binding | Measures G-protein activation | Direct, functional measure proximal to the receptor. Good for differentiating partial vs. full agonists. | [17] Uses radioactivity. Can have a low signal-to-noise ratio. Labor-intensive. |
| cAMP Assay | Measures inhibition of adenylyl cyclase | High-throughput compatible. Non-radioactive options available (HTRF, GloSensor). R[18][19]eflects an integrated downstream signal. | Indirect measure. Requires stimulation (e.g., with forskolin), which can alter pharmacology. |
| Electrophysiology | Measures ion channel modulation | Highest physiological relevance for neuronal function. Real-time kinetics. | Very low throughput. Requires specialized equipment and expertise. High cell-to-cell variability. |
Example Comparative Data
The following table presents hypothetical data for three GABA-B agonists, illustrating how their profiles might compare across the core assays.
| Compound | Type | [³⁵S]GTPγS EC₅₀ (nM) | cAMP IC₅₀ (nM) | GIRK Current EC₅₀ (nM) | Max Efficacy (% of GABA) | Key Insights |
| GABA | Endogenous Agonist | 500 | 800 | 1200 | 100% | The benchmark for full agonist activity. |
| Baclofen | Orthosteric Agonist | 200 | 350 | 500 | 98% | A potent, full agonist, consistent with its clinical use as a muscle relaxant. |
| Compound X | Partial Agonist | 1500 | 2500 | 4000 | 45% | Lower potency and clearly partial efficacy. Might offer a better safety profile by avoiding maximal receptor activation. |
| PAM-Y | PAM | Inactive alone | Inactive alone | Inactive alone | N/A (Shifts GABA EC₅₀) | No intrinsic activity, but in the presence of 100 nM GABA, it shifts the GABA EC₅₀ to 50 nM. Ideal for fine-tuning physiological GABAergic tone. |
This integrated data allows for a more nuanced understanding. For instance, while Baclofen is a potent full agonist, a partial agonist like Compound X might be preferable for conditions where over-inhibition is a concern. A PAM, having no effect on its own, presents an even more subtle modulatory strategy.
Conclusion: A Self-Validating Approach to Efficacy
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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of GABA-B Agonists
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of key gamma-aminobutyric acid type B (GABA-B) receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of these compounds, offering both synthesized insights and practical experimental protocols to facilitate further research and development.
Introduction: The GABA-B Receptor as a Therapeutic Target
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a crucial mediator of slow and prolonged inhibitory neurotransmission throughout the central nervous system (CNS).[1] Its activation leads to the modulation of neuronal excitability and synaptic transmission.[1][2] This central role in neuromodulation has made the GABA-B receptor a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including spasticity, pain, drug addiction, and anxiety.[3][4][5]
Agonists of the GABA-B receptor, such as baclofen, phenibut, and gamma-hydroxybutyrate (GHB), are structurally related to the endogenous neurotransmitter GABA but possess distinct pharmacokinetic and pharmacodynamic properties that dictate their clinical utility and side-effect profiles. Understanding these differences is paramount for the rational design and application of novel therapeutics targeting this system. This guide will compare and contrast these key agonists, providing the foundational data and methodologies required for their comprehensive evaluation.
The GABA-B Receptor Signaling Cascade
GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are coupled to Gi/o-type G-proteins.[2][4] Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated G-protein.[6][7] The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors.[2]
The primary downstream effects of GABA-B receptor activation are:
-
Inhibition of adenylyl cyclase by the Gαi/o subunit, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][8]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels by the Gβγ subunit, causing potassium efflux and hyperpolarization of the postsynaptic neuron.[2][9]
-
Inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit on presynaptic terminals, which reduces the release of neurotransmitters.[2][10]
These actions collectively result in a reduction of neuronal excitability and synaptic transmission.
Comparative Pharmacokinetic Profiles
The therapeutic efficacy and safety of a GABA-B agonist are heavily influenced by its pharmacokinetic profile. Key parameters such as absorption, distribution (particularly across the blood-brain barrier), metabolism, and elimination half-life determine the onset, duration, and intensity of its effects.
| Parameter | Baclofen | Phenibut | GHB (Sodium Oxybate) |
| Bioavailability (Oral) | ~70-85%[10][11] | Data not readily available, but known to cross the blood-brain barrier more effectively than GABA.[12] | Rapidly absorbed; high bioavailability. |
| Time to Peak (Tmax) | 1-2.79 hours[13] | Duration of effects can last from 15 to 24 hours.[14] | Rapid, within 30-60 minutes. |
| Plasma Half-life (t½) | 2-6 hours[10] | Long, contributing to its prolonged effects.[14] | Short, around 30-60 minutes. |
| Blood-Brain Barrier (BBB) Penetration | Limited, due to high water solubility.[10] | Enhanced penetration due to the phenyl group, making it more lipophilic than GABA.[12] | Crosses the BBB effectively via monocarboxylate transporters.[[“]] |
| Metabolism | Primarily excreted unchanged by the kidneys; minimal liver metabolism.[11] | Primarily metabolized in the liver. | Rapidly metabolized to carbon dioxide and water.[[“]] |
| Primary Clinical Use | Muscle relaxant for spasticity.[10][11] | Anxiolytic and nootropic (in some countries).[12][16] | Treatment for cataplexy and narcolepsy.[17][18] |
Causality Behind Pharmacokinetic Differences:
The distinct chemical structures of these agonists are the primary drivers of their differing pharmacokinetic profiles.
-
Baclofen's hydrophilic nature, due to the chlorophenyl group, results in rapid absorption but poor penetration of the blood-brain barrier.[10] Its short half-life necessitates frequent dosing to maintain therapeutic levels.[11]
-
Phenibut's addition of a phenyl ring to the GABA structure increases its lipophilicity, facilitating greater passage across the blood-brain barrier compared to GABA itself.[12] This structural modification is key to its central effects.
-
GHB , being an endogenous molecule, has a dedicated transport system to cross the blood-brain barrier.[[“]] Its very short half-life is due to its rapid and efficient metabolism.
Comparative Pharmacodynamic Profiles
While all three compounds are GABA-B receptor agonists, they exhibit significant differences in their receptor affinity, potency, and selectivity.
| Parameter | Baclofen | Phenibut | GHB |
| Primary Target(s) | Selective GABA-B Receptor Agonist[10] | Primarily a GABA-B Receptor Agonist; also acts on the α2–δ subunit of voltage-dependent calcium channels.[14] | Weak GABA-B Receptor Agonist; also a potent agonist at its own GHB receptor.[17][19] |
| Binding Affinity (Ki) | Racemic: ~6 µM[20] | Racemic: ~177 µM; (R)-phenibut: ~92 µM[20] | Low affinity for GABA-B receptors. |
| Potency (EC50) | High potency at GABA-B receptors. | Lower potency than baclofen at GABA-B receptors. | Weak partial agonist with an EC50 of approximately 5 mM at GABA-B receptors.[19] |
| Key Pharmacodynamic Effects | Muscle relaxation, sedation.[21] | Anxiolysis, sedation, potential nootropic effects.[16] At low concentrations, may increase dopamine.[22] | Potent sedative/hypnotic effects, cataplexy reduction.[17] |
Insights into Pharmacodynamic Variation:
-
Baclofen is considered the prototypical selective GABA-B agonist, and its effects are almost exclusively mediated through this receptor.[10][21]
-
Phenibut's lower affinity for the GABA-B receptor compared to baclofen suggests that higher doses are required to achieve similar levels of receptor activation. Its additional action on voltage-gated calcium channels may contribute to its distinct pharmacological profile.
-
GHB's pharmacology is complex. While it is a weak partial agonist at GABA-B receptors, its primary sedative effects at therapeutic doses are mediated through this pathway.[17][19] However, it also acts as a high-affinity agonist at its own distinct GHB receptor, which contributes to its overall effects, including a biphasic effect on dopamine release.[[“]][17] This dual-receptor action distinguishes it significantly from baclofen and phenibut.
Experimental Methodologies for Characterization
To empirically determine and compare the pharmacokinetic and pharmacodynamic properties of GABA-B agonists, a series of well-defined experimental protocols are necessary.
Protocol 1: Radioligand Binding Assay for GABA-B Receptors
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the GABA-B receptor. It measures the displacement of a radiolabeled ligand by the unlabeled test compound.
Objective: To determine the affinity of an unlabeled test compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]CGP54626.[23]
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Radioligand: [³H]CGP54626 (or other suitable antagonist)
-
Unlabeled Test Compound (GABA-B agonist)
-
Non-specific binding control: High concentration of unlabeled baclofen (e.g., 100 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Step-by-Step Protocol:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[24] d. Wash the pellet by resuspending in fresh, ice-cold binding buffer and repeating the centrifugation. This step is crucial to remove endogenous GABA.[25] e. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound. b. To all tubes, add a fixed concentration of the radioligand (e.g., 1-2 nM [³H]CGP54626). c. To non-specific binding tubes, add a saturating concentration of unlabeled baclofen. d. To the experimental tubes, add serial dilutions of the unlabeled test compound. e. Add the prepared membrane suspension (e.g., 100-200 µg of protein) to each tube to initiate the binding reaction. f. Incubate at room temperature for 60 minutes.
-
Termination and Filtration: a. Terminate the assay by rapid vacuum filtration through glass fiber filters, washing each filter rapidly with ice-cold binding buffer to separate bound from free radioligand. b. Place the filters into scintillation vials.
-
Quantification and Analysis: a. Add scintillation fluid to each vial and quantify the radioactivity using a liquid scintillation counter. b. Calculate specific binding by subtracting non-specific binding from total binding. c. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. d. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a direct measure of agonist efficacy.
Objective: To quantify the ability of a GABA-B agonist to stimulate the binding of [³⁵S]GTPγS to Gi/o-proteins in brain membranes.
Materials:
-
Prepared brain membranes (as in Protocol 1)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test Agonist
-
Basal control (no agonist)
-
Non-specific binding control: High concentration of unlabeled GTPγS
Step-by-Step Protocol:
-
Assay Setup: a. In microcentrifuge tubes, combine the assay buffer, a specific concentration of GDP (e.g., 3 µM), and the prepared membranes (5-20 µg protein).[26] b. Add the test agonist at various concentrations to the respective tubes. c. Pre-incubate the mixture at 30°C for 15 minutes to allow the agonist to bind to the receptors.
-
Initiation of Reaction: a. Initiate the G-protein activation by adding [³⁵S]GTPγS (e.g., 0.1 nM) to all tubes. b. Incubate at 30°C for 30-60 minutes.[26]
-
Termination and Filtration: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: a. Quantify the radioactivity on the filters using a liquid scintillation counter. b. Subtract non-specific binding from all values. c. Plot the stimulated binding (as a percentage above basal) against the log concentration of the agonist. d. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve. These values represent the agonist's potency and efficacy, respectively.
Protocol 3: In Vivo Assessment of Motor Coordination (Rotarod Test)
This behavioral test is commonly used to assess the sedative and motor-impairing effects of CNS-active drugs, which are known side effects of GABA-B agonists.
Objective: To evaluate the effect of a GABA-B agonist on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus (a rotating rod with adjustable speed)
-
Test animals (mice or rats)
-
Test agonist and vehicle control
Step-by-Step Protocol:
-
Training Phase: a. For 2-3 days prior to the experiment, train the animals on the rotarod at a constant or accelerating speed. b. Conduct multiple trials per day until the animals can consistently remain on the rod for a set duration (e.g., 180-300 seconds). This establishes a stable baseline performance.
-
Testing Phase: a. On the test day, record a baseline latency to fall for each animal. b. Administer the test agonist (at various doses) or the vehicle control via the desired route (e.g., intraperitoneal injection). c. At specific time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod. d. Record the latency to fall for each animal, with a pre-defined cut-off time.
-
Data Analysis: a. Compare the latency to fall for the drug-treated groups with the vehicle-treated group at each time point. b. A significant decrease in the time spent on the rod indicates motor impairment. c. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.
Emerging GABA-B Agonists and Future Perspectives
While baclofen remains the only approved drug that directly targets GABA-B receptors, research into novel agonists and positive allosteric modulators (PAMs) is ongoing.[3]
-
Novel Agonists: Efforts are focused on developing agonists with improved pharmacokinetic profiles, such as better brain penetration and longer half-lives, to enhance efficacy and patient compliance.[27][28]
-
Positive Allosteric Modulators (PAMs): PAMs represent a promising alternative therapeutic strategy.[29] These compounds do not activate the receptor directly but bind to a different (allosteric) site, enhancing the effect of the endogenous agonist, GABA.[29] This approach offers the potential for a more nuanced modulation of GABA-B signaling, potentially reducing side effects like sedation and tolerance that are associated with full agonists.[29][30] Several GABA-B PAMs are in various stages of development for conditions like substance use disorders and chronic cough.[31]
Conclusion
The GABA-B agonists baclofen, phenibut, and GHB, while sharing a common primary target, exhibit profoundly different pharmacokinetic and pharmacodynamic profiles. These differences, rooted in their distinct chemical structures, dictate their therapeutic applications, efficacy, and adverse effect profiles. Baclofen is a selective but poorly brain-penetrant agonist, phenibut is a less potent agonist with potentially broader activity, and GHB is a weak, rapidly metabolized agonist with a complex dual-receptor mechanism.
A thorough understanding and empirical characterization of these properties, using the standardized methodologies outlined in this guide, are essential for any researcher in the field. Such analyses not only clarify the utility of existing compounds but also pave the way for the development of next-generation GABA-B receptor modulators with superior therapeutic indices.
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In Vivo Validation of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Comparative Guide to Substantiating GABAergic Activity
This guide provides a comprehensive framework for the in vivo validation of hypothesized in vitro findings for (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. Given the limited direct research on this specific molecule, we leverage its close structural analogy to the well-documented GABAergic modulator, Phenibut (β-phenyl-γ-aminobutyric acid), to construct a robust validation strategy. This document is intended for researchers, scientists, and drug development professionals seeking to translate preclinical hypotheses into substantive in vivo evidence.
We will objectively compare the projected performance of this compound with established GABA-B receptor agonists, Phenibut and Baclofen, supported by detailed experimental protocols and data presentation frameworks.
Introduction: The Rationale for a GABAergic Hypothesis
This compound is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] Its core structure is highly similar to Phenibut, a neuropsychotropic drug developed in the 1960s, which is known to possess anxiolytic and nootropic (cognition-enhancing) properties.[2][3][4] The key structural feature of both molecules is a phenyl ring attached to the β-position of the GABA backbone. This modification is critical as it allows the molecule to cross the blood-brain barrier, a feat that GABA itself cannot readily achieve.[2]
The primary mechanism of action for Phenibut is agonism at the GABA-B receptor.[2][3] Baclofen, a p-chloro-derivative of Phenibut, is another potent and widely studied GABA-B agonist used clinically as a muscle relaxant.[2][5] The substitution of a bromine atom at the para-position of the phenyl ring in this compound suggests a potential modulation of this GABAergic activity. Halogenation can influence a compound's lipophilicity, binding affinity, and metabolic stability, making in vivo validation essential.
This guide, therefore, is predicated on the central hypothesis that this compound functions as a GABA-B receptor agonist. The subsequent sections outline the experimental path to validate this hypothesis, moving from receptor engagement to functional behavioral outcomes.
The In Vitro Benchmark: Establishing Target Engagement
Before proceeding to complex and resource-intensive in vivo studies, the foundational step is to confirm the compound's interaction with its putative molecular target. The primary in vitro finding to be validated is the binding and activation of the GABA-B receptor.
Key In Vitro Assay: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay quantifies the ability of this compound to displace a radiolabeled ligand known to bind specifically to the GABA-B receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor in comparison to Phenibut and Baclofen.
Protocol: GABA-B Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat brain tissue (cortex or cerebellum) in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 140,000 x g) to pellet the cell membranes containing the receptors.[6] The membranes are washed multiple times to remove endogenous GABA.
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a specific GABA-B receptor radioligand (e.g., [3H]CGP54626, a potent antagonist).[7][8]
-
Competition: To parallel wells, add increasing concentrations of the unlabeled test compounds: this compound, (R)-Phenibut (the more active enantiomer), and Baclofen.[2]
-
Determination of Non-Specific Binding: A set of wells will contain the radioligand and a high concentration of unlabeled GABA to determine the amount of non-specific binding.[6]
-
Incubation & Termination: Incubate the plates at room temperature for a defined period (e.g., 1.5 hours) to allow binding to reach equilibrium.[7] The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.
Expected Outcomes and Comparative Data
The Ki values will provide a direct comparison of the binding affinities of the compounds for the GABA-B receptor.
| Compound | Predicted Ki (nM) | Rationale |
| Baclofen | Low (High Affinity) | Potent, established GABA-B agonist.[5] |
| (R)-Phenibut | Moderate | Known GABA-B agonist, but with lower affinity than Baclofen.[2] |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | Unknown | The bromine substitution could either increase or decrease affinity compared to Phenibut. |
In Vivo Validation: From Pharmacokinetics to Behavior
Successful in vitro binding is a prerequisite, but not a guarantee, of in vivo efficacy. The compound must be able to reach its target in the central nervous system in sufficient concentrations and exert a measurable physiological effect.
Phase 1: Pharmacokinetic Profiling
Causality: Before assessing behavioral effects, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This ensures that the compound can cross the blood-brain barrier and informs the selection of appropriate doses and time points for subsequent behavioral studies. GABA itself has poor bioavailability and does not readily cross the blood-brain barrier, whereas GABA analogs with phenyl groups, like Phenibut, show improved CNS penetration.[2]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
-
Sample Collection: At serial time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration, collect blood samples. At the final time point, collect brain tissue.
-
Analysis: Analyze plasma and brain homogenate samples for the concentration of the parent compound using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Parameters to Calculate: Key pharmacokinetic parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), elimination half-life (t1/2), and brain-to-plasma concentration ratio.[9][10]
Phase 2: Behavioral Assays for Anxiolytic and Nootropic Effects
Based on the established profile of Phenibut and Baclofen, the primary behavioral effects to investigate for this compound are its potential anxiolytic and cognitive-enhancing properties.[2][4]
Caption: General workflow for in vivo behavioral experiments.
Causality: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[11][12][13][14] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the animal's willingness to explore the open arms of the maze.[13] Both Phenibut and Baclofen have demonstrated anxiolytic effects in various animal models.[4][15][16]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.[17]
-
Animal Model: Male mice (e.g., C57BL/6).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 10, 30, 100 mg/kg, i.p.).
-
Group 3: Phenibut (positive control, e.g., 50 mg/kg, i.p.).
-
Group 4: Baclofen (positive control, e.g., 2.5 mg/kg, i.p.).[15]
-
-
Procedure:
-
Administer the assigned treatment to each animal.
-
After the appropriate uptake period determined by PK data, place the mouse in the center of the maze, facing a closed arm.[11]
-
Allow the animal to explore the maze for a 5-minute session.[13]
-
An overhead camera and tracking software record the animal's movements.
-
-
Parameters Measured:
-
Primary: Time spent in the open arms (%), number of entries into the open arms (%). An increase in these parameters indicates an anxiolytic effect.[13]
-
Secondary: Total distance traveled, number of closed arm entries. These serve as controls for general locomotor activity, ensuring that an increase in open arm time is not due to hyperactivity.
-
Comparative Data Framework (EPM)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | - | 15 ± 2.1 | 20 ± 3.5 | 1500 ± 120 |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 30 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 100 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Phenibut | 50 | 35 ± 4.2 | 40 ± 5.1 | 1450 ± 110 |
| Baclofen | 2.5 | 40 ± 3.8 | 45 ± 4.9 | 1400 ± 130 |
| *p < 0.05 vs. Vehicle |
Causality: The MWM is a classic behavioral task used to assess hippocampus-dependent spatial learning and memory.[18][19][20] Phenibut is reported to have nootropic effects, making this a critical validation step.[2][4] This assay will test whether the compound can enhance cognitive function, a key differentiator from purely sedative or anxiolytic drugs.
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water (made non-toxic with milk powder or tempera paint) containing a hidden escape platform submerged just below the surface.[21] The room should have various distal visual cues on the walls.
-
Animal Model: Male mice (e.g., C57BL/6).
-
Experimental Groups: Same as EPM.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer treatment daily, prior to testing.
-
Each day, each mouse performs four trials starting from different quadrants of the pool.
-
The mouse must use the distal cues to find the hidden platform. The time to find the platform (escape latency) is recorded.[21] If the mouse fails to find it within a set time (e.g., 60-90 seconds), it is gently guided to the platform.[22]
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform used to be) is measured.
-
-
-
Parameters Measured:
-
Acquisition: Escape latency across training days. A steeper learning curve (decreasing latency) indicates enhanced learning.
-
Probe Trial: Time spent in the target quadrant. A significant preference for the target quadrant indicates robust spatial memory.
-
Comparative Data Framework (MWM)
| Treatment Group | Dose (mg/kg) | Escape Latency Day 4 (s) (Mean ± SEM) | Time in Target Quadrant (%) (Mean ± SEM) |
| Vehicle | - | 35 ± 4.5 | 30 ± 3.3 |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 10 | Hypothetical Data | Hypothetical Data |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 30 | Hypothetical Data | Hypothetical Data |
| (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl | 100 | Hypothetical Data | Hypothetical Data |
| Phenibut | 50 | 20 ± 3.1 | 50 ± 5.0 |
| Baclofen | 2.5 | 22 ± 2.9 | 48 ± 4.7 |
| *p < 0.05 vs. Vehicle |
Mechanistic Grounding: The GABA-B Signaling Pathway
The behavioral effects observed in vivo are downstream consequences of the initial receptor binding event. Understanding this pathway provides a mechanistic link between the in vitro and in vivo findings.
GABA-B Receptor Signaling Cascade
Caption: Agonist binding to the GABA-B receptor activates Gi/o proteins, leading to downstream inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in reduced neuronal excitability.
Activation of GABA-B receptors by an agonist like this compound is expected to trigger a cascade that leads to neuronal inhibition.[23] This involves the inhibition of adenylyl cyclase (reducing cAMP levels) and the modulation of ion channels: activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[23] The net effect is hyperpolarization of the neuron and reduced neurotransmitter release, which provides the neurobiological basis for the observed anxiolytic and other CNS depressant effects.
Conclusion and Future Directions
This guide outlines a logical and scientifically rigorous pathway for the in vivo validation of this compound, based on its structural similarity to known GABA-B agonists. By first confirming target engagement in vitro and then systematically assessing its pharmacokinetic profile and behavioral effects in validated animal models, researchers can build a comprehensive data package.
Objective comparison against well-characterized compounds like Phenibut and Baclofen is essential for contextualizing the potency and efficacy of this novel molecule. Positive results from the proposed studies would strongly support the hypothesis that this compound is a centrally active GABA-B agonist and would justify further investigation into its therapeutic potential for anxiety and cognitive disorders.
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Assessing the Therapeutic Index of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Comparative Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of GABAergic modulation, the exploration of novel compounds with the potential for an improved therapeutic window is a paramount objective. (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a structural analogue of γ-aminobutyric acid (GABA), presents as a promising candidate for investigation, likely exerting its effects through the GABAergic system, with a high probability of acting as a GABAB receptor agonist, similar to baclofen and phenibut.[1][2] This guide provides a comprehensive framework for assessing the therapeutic index of this compound, a critical measure of its relative safety.[3][4][5]
While specific preclinical data on the median effective dose (ED₅₀) and median lethal dose (LD₅₀) of this compound are not extensively available in the public domain, this document will serve as a methodological guide. It will detail the essential experimental protocols required to determine these values and will draw comparisons with established GABAergic drugs, including baclofen, phenibut, gabapentin, and pregabalin, to provide a contextual framework for potential therapeutic positioning.
The Significance of the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD₅₀) to the dose that produces a clinically desired or effective response in 50% of the population (ED₅₀).[1][3][5][6][7][8][9] In preclinical animal studies, the TI is often calculated using the median lethal dose (LD₅₀) in place of the TD₅₀.[3][4][5][8][9]
A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[1][4][7] Conversely, a low therapeutic index signifies a narrow therapeutic window, where small changes in dosage could lead to adverse toxic effects, necessitating careful patient monitoring.[7]
Mechanistic Framework: GABAB Receptor Agonism
This compound's structural similarity to baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) suggests a primary mechanism of action as a GABAB receptor agonist.[10] GABAB receptors are G-protein coupled receptors that, upon activation, mediate prolonged inhibitory effects in the central nervous system.[11][12][13] This action leads to a reduction in neuronal excitability, which is the basis for the therapeutic applications of GABAB agonists in conditions like muscle spasticity and certain types of neuropathic pain.[12][14][15]
Caption: Proposed mechanism of action of this compound as a GABAB receptor agonist.
Experimental Protocols for Therapeutic Index Determination
The assessment of the therapeutic index requires two key sets of experiments: efficacy studies to determine the ED₅₀ and toxicity studies to determine the LD₅₀.
Part 1: Efficacy Assessment (ED₅₀ Determination)
The choice of animal model is crucial and should reflect the potential therapeutic applications of a GABAB agonist.
1.A. Animal Models for Efficacy Testing
-
Models of Muscle Spasticity:
-
Genetically Spastic Mouse Models: The "Spa" mouse model, which has a hereditary spastic mutation, presents with early-onset hypertonia and is suitable for evaluating therapies aimed at improving skeletal muscle function.[16]
-
Electrically or Chemically Induced Spasm Models: In rats, controlled electrical stimulation or the use of agents like strychnine can induce reproducible muscle spasms, allowing for the evaluation of antispasmodic agents.[6]
-
-
Models of Neuropathic Pain:
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve in rats or mice, leading to the development of neuropathic pain behaviors.[17]
-
Spared Nerve Injury (SNI) and Spinal Nerve Ligation (SNL) Models: These surgical models in rodents result in a combination of intact and injured axons, mimicking aspects of human neuropathic pain.[12][13]
-
Chemotherapy-Induced Neuropathic Pain (CINP) Models: Administration of chemotherapeutic agents like paclitaxel can induce polyneuropathy in rats, providing a relevant model for this specific type of pain.[12][13]
-
1.B. Step-by-Step Protocol for ED₅₀ Determination in a Neuropathic Pain Model (e.g., CCI Model in Rats)
-
Animal Acclimation: House male Sprague-Dawley rats (200-250g) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to surgery.
-
Induction of Neuropathic Pain: Anesthetize the rats and perform the CCI surgery by exposing the sciatic nerve and placing loose ligatures around it.
-
Baseline Behavioral Testing: 7-10 days post-surgery, assess the development of mechanical allodynia using von Frey filaments. Establish a baseline paw withdrawal threshold for each animal.
-
Drug Administration: Administer this compound orally at a range of doses to different groups of animals. A vehicle control group should also be included.
-
Post-Dose Behavioral Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal threshold.
-
Data Analysis: For each dose, calculate the percentage of the maximum possible effect (%MPE). Plot the dose-response curve and determine the ED₅₀, the dose at which a 50% reduction in hypersensitivity is observed.
Caption: Workflow for determining the ED₅₀ of this compound in a neuropathic pain model.
Part 2: Acute Toxicity Assessment (LD₅₀ Determination)
The determination of the LD₅₀ should be conducted in accordance with established guidelines to ensure data quality and animal welfare.
2.A. Standardized Guidelines
-
OECD Guidelines for the Testing of Chemicals: These guidelines provide internationally accepted methods for assessing the acute oral toxicity of substances.[15]
-
OECD 420 (Fixed Dose Procedure): This method uses a stepwise procedure with a small number of animals to assign a substance to a toxicity class.[3]
-
OECD 423 (Acute Toxic Class Method): This method also uses a stepwise procedure to classify a substance based on mortality in small groups of animals.
-
OECD 401 (Acute Oral Toxicity): This is a more traditional method that uses larger groups of animals to determine a precise LD₅₀ value.[11]
-
OECD 425 (Up-and-Down Procedure): This method is an alternative to the traditional LD₅₀ test that uses fewer animals and adjusts the dose for each subsequent animal based on the outcome for the previous one.[18]
-
2.B. Step-by-Step Protocol for LD₅₀ Determination (Following OECD Guideline 425)
-
Animal Selection and Preparation: Use healthy, young adult female rats of a single strain. Fast the animals overnight prior to dosing, with water available.[3]
-
Dose Administration: Administer a single oral dose of this compound using a gavage needle. The initial dose is selected based on any available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.[18]
-
Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days.[18] Record all clinical signs, body weight changes, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Use appropriate statistical methods to calculate the LD₅₀ value and its confidence intervals based on the dosing outcomes.
Caption: Workflow for determining the LD₅₀ of this compound using the Up-and-Down Procedure (OECD 425).
Comparative Analysis with Alternative GABAergic Drugs
To provide a meaningful context for the potential therapeutic index of this compound, it is essential to compare it with other drugs that modulate the GABAergic system. The following table summarizes available preclinical data for selected comparators.
| Compound | Primary Mechanism of Action | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Therapeutic Index (LD₅₀/ED₅₀) | Animal Model (for ED₅₀) | Reference |
| Baclofen | GABAB Receptor Agonist | ~1-10 | ~145 (oral, rat) | ~14.5 - 145 | Spasticity/Neuropathic Pain | [19] |
| Phenibut | GABAB Receptor Agonist, α2δ Ligand | ~10 (i.p., mouse) | ~900 (i.p., mouse) | ~90 | Not Specified | |
| Gabapentin | α2δ Ligand | ~30-100 (oral, rat) | >8000 (oral, rat) | >80 - 267 | Neuropathic Pain | [10] |
| Pregabalin | α2δ Ligand | ~10-30 (oral, rat) | >5000 (oral, rat) | >167 - 500 | Neuropathic Pain | [10][20] |
| This compound | Presumed GABAB Receptor Agonist | To be determined | To be determined | To be determined | Spasticity/Neuropathic Pain |
Note: The ED₅₀ and LD₅₀ values can vary depending on the animal species, route of administration, and specific experimental conditions. The data presented here are for illustrative purposes.
Discussion and Future Directions
The assessment of the therapeutic index is a cornerstone of early-stage drug development. For this compound, the successful determination of its ED₅₀ in relevant preclinical models of spasticity or neuropathic pain, coupled with a thorough evaluation of its acute toxicity profile to establish the LD₅₀, will be critical in gauging its potential as a therapeutic agent.
Should this compound demonstrate a significantly wider therapeutic index compared to existing GABAB agonists like baclofen, it would warrant further investigation. A broader safety margin could translate to a reduced risk of adverse effects such as sedation, muscle weakness, and cognitive impairment, which can be dose-limiting for current therapies.[11]
Future studies should also explore the pharmacokinetic and pharmacodynamic properties of this compound to gain a more complete understanding of its in vivo behavior. Furthermore, chronic toxicity studies would be necessary to assess its long-term safety profile.
Conclusion
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Safety Operating Guide
A Guide to the Safe Disposal of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound whose structural characteristics—specifically its halogenated nature—mandate a rigorous and informed disposal pathway.
Core Principle: Hazard Identification and Risk Assessment
Understanding the inherent hazards of a substance is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
The "Warning" signal word associated with this compound underscores that it is not benign and requires careful handling.[1][3] The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds . This classification is critical for disposal, as these substances often require specific treatment technologies, such as high-temperature incineration with flue gas scrubbing, to neutralize hazardous combustion byproducts like hydrogen bromide (HBr).[2][4][5]
The Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, ensuring that each step logically leads to a safe and compliant outcome.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Eye Protection: Use chemical splash goggles that comply with OSHA or EN166 standards.[7]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[7]
-
Work Area: All handling of the solid waste or solutions should occur within a properly functioning laboratory chemical fume hood.[2][6]
Step 2: Waste Segregation (The Critical Decision)
Proper segregation is the most important step in laboratory waste management.[8] As a brominated compound, this compound must be categorized and collected as Halogenated Organic Waste .[9]
Causality: Do not mix this waste with non-halogenated organic waste streams.[9] Halogenated wastes are typically sent to specialized incinerators capable of handling the corrosive and toxic gases produced.[4][9] Co-mingling waste streams complicates the disposal process, increases costs, and can create dangerous chemical incompatibilities.[10]
Step 3: Proper Containerization and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe handling.
-
Select a Compatible Container: Use a designated, leak-proof waste container with a secure screw-top cap.[10][11] The container material must be chemically resistant to the compound and any solvents used in the rinsing process.[10]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[6]
-
Detail the Contents: Clearly write the full chemical name, "this compound," and list the approximate quantity or concentration. If it is part of a mixture, all components must be identified.[9][10]
Step 4: Accumulation in a Designated Area
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10][11]
-
The SAA must be at or near the point of waste generation.[11]
-
Keep the waste container tightly closed except when adding waste.[11][12]
-
Store incompatibles separately. For example, keep this organic waste away from strong acids, bases, or oxidizers.[6][10]
Step 5: Final Disposal via Institutional Channels
Laboratory personnel are not responsible for the final treatment of hazardous waste. Your institution's Environmental Health & Safety (EH&S) department is the sole entity authorized to manage this process.
-
Once your waste container is full or you are finished generating this waste stream, submit a chemical collection request to your EH&S office.[11][12]
-
EH&S personnel will collect the waste and ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) that complies with all federal, state, and local regulations.[12][13]
Management of Contaminated Materials
-
Solid Wastes: Any disposable items contaminated with the compound (e.g., weigh paper, gloves, pipette tips) should be collected in a separate, clearly labeled container or bag and disposed of as solid hazardous waste.
-
Spills: In case of a small spill, sweep up the solid material, taking care to avoid creating dust.[7][14] Place the spilled material and any cleanup absorbents into a sealed, labeled container for disposal as hazardous waste.[1][14]
-
Empty Original Containers: An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[12]
-
Triple rinse the container with a suitable solvent (e.g., methanol, acetone).
-
Collect all rinsate and add it to your liquid Halogenated Organic Waste container. The rinsate itself is hazardous waste.[12]
-
After triple rinsing, deface or remove the original manufacturer's label.[12] The container can then typically be disposed of as regular solid waste, but confirm this procedure with your institution's EH&S guidelines.
-
Prohibited Disposal Methods
To ensure safety and compliance, certain disposal methods are strictly forbidden. The rationale is provided to reinforce best practices.
| Prohibited Method | Rationale |
| Drain Disposal | The compound's hazards and its identity as a halogenated organic make drain disposal illegal and environmentally harmful. It is not biodegradable by standard wastewater treatment.[1][15] |
| Trash Disposal | As a classified hazardous irritant, the chemical cannot be disposed of in the regular trash.[15] This poses a risk to custodial staff and the environment. |
| Evaporation | Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[12] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe and compliant disposal decisions for this compound.
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Navigating the Safe Handling of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound of interest in contemporary research. By integrating established safety protocols with a deep understanding of the compound's likely characteristics, this document serves as a critical resource for ensuring a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given that the stereochemistry is unlikely to alter these fundamental hazardous properties, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system. As a solid, fine powder, it also poses a risk of dust inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace.[2][3][4][5][6] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Dry Powder) | Safety glasses with side shields or chemical splash goggles.[7] | Chemical-resistant gloves (Nitrile recommended). | Laboratory coat. | N95-rated dust mask or a respirator with a particulate filter. |
| Dissolution and Solution Handling | Chemical splash goggles. | Chemical-resistant gloves (Nitrile recommended). | Laboratory coat. | Not generally required if performed in a well-ventilated area or fume hood. |
| Running Reactions | Chemical splash goggles or a face shield. | Chemical-resistant gloves (Nitrile recommended). | Laboratory coat. | Work in a certified chemical fume hood. |
| Spill Cleanup (Solid) | Chemical splash goggles. | Chemical-resistant gloves (Nitrile recommended). | Laboratory coat. | N95-rated dust mask or a respirator with a particulate filter. |
| Spill Cleanup (Solution) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (Nitrile recommended). | Chemical-resistant apron over a laboratory coat. | Work in a well-ventilated area; a respirator may be necessary for large spills. |
It is a critical responsibility of the employer to ensure that all personnel are trained on the proper use, limitations, and maintenance of their PPE.[3][6]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk.
Engineering Controls:
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood. All weighing, transfer, and dissolution of the solid should be conducted within a fume hood to prevent the inhalation of airborne particles.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing : Conduct all weighing operations within a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolution : Add the solid to the solvent slowly and in a controlled manner. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
Reaction Monitoring : Keep the reaction vessel closed and under an inert atmosphere if necessary.
-
Post-Reaction Workup : Perform all extractions and purifications within the fume hood.
// Nodes Start [label="Start: Handling\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; AssessOperation [label="Assess the Operation:\nWeighing, Dissolution, Reaction, or Cleanup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Weighing [label="Weighing Dry Powder", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolution [label="Dissolution/Solution Handling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Running Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spill [label="Spill Cleanup", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PPE_Weighing [label="Required PPE:\n- Safety glasses/goggles\n- Nitrile gloves\n- Lab coat\n- Dust mask/respirator", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PPE_Dissolution [label="Required PPE:\n- Chemical splash goggles\n- Nitrile gloves\n- Lab coat", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PPE_Reaction [label="Required PPE:\n- Goggles/face shield\n- Nitrile gloves\n- Lab coat\n(Work in Fume Hood)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PPE_Spill [label="Required PPE (Solid):\n- Goggles, Nitrile gloves,\n Lab coat, Dust mask\nRequired PPE (Liquid):\n- Goggles, Face shield,\n Nitrile gloves, Apron", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Proceed with Operation Safely", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> AssessOperation; AssessOperation -> Weighing [label="Weighing"]; AssessOperation -> Dissolution [label="Dissolution"]; AssessOperation -> Reaction [label="Reaction"]; AssessOperation -> Spill [label="Spill"]; Weighing -> PPE_Weighing; Dissolution -> PPE_Dissolution; Reaction -> PPE_Reaction; Spill -> PPE_Spill; PPE_Weighing -> End; PPE_Dissolution -> End; PPE_Reaction -> End; PPE_Spill -> End; } Caption: PPE selection workflow for handling the compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
Spill Response:
-
Small Solid Spill : Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal.[9]
-
Large Solid or Liquid Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
Disposal Plan: Environmental Responsibility
This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.
-
Waste Segregation : Do not mix halogenated waste with non-halogenated waste streams.
-
Containerization : Collect all waste containing this compound in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established handling protocols, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors. This commitment to safety is the bedrock upon which groundbreaking discoveries are built.
References
-
Occupational Safety and Health Administration.
-
Electronic Code of Federal Regulations.
-
Occupational Safety and Health Administration.
-
Creative Safety Supply.
-
TestGuy Electrical Testing Network.
-
Fisher Scientific.
-
AAPPTec.
-
PubChem.
-
Alfa Aesar.
-
CIRS Group.
-
Fisher Scientific.
-
Shanghai Canbi Pharma Ltd.
Sources
- 1. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]
- 7. fishersci.com [fishersci.com]
- 8. canbipharm.com [canbipharm.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
